molecular formula C10H10ClN3 B1337705 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline CAS No. 895930-04-8

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Cat. No.: B1337705
CAS No.: 895930-04-8
M. Wt: 207.66 g/mol
InChI Key: XGPQLTNNMJBPOQ-UHFFFAOYSA-N
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Description

3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline is a chemical compound with the CAS Number 895930-04-8 and the molecular formula C 10 H 10 ClN 3 , yielding a molecular weight of 207.66 g/mol . It features both an aniline and a 4-chloropyrazole moiety within its structure, making it a valuable intermediate for synthesizing more complex molecules. This compound serves as a key building block in medicinal chemistry and pharmaceutical research. Pyrazole-aniline derivatives are frequently explored for their biological activities. Structurally related compounds have demonstrated significant antimicrobial properties , showing potent activity against Gram-positive bacteria, including Staphylococcus aureus (MRSA) . Other analogs have been investigated for their antiviral potential against pathogens such as the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV) . Furthermore, the pyrazole core is a privileged scaffold in coordination chemistry, often used to create ligands for metal complexes with catalytic applications . The primary value of this compound lies in its synthetic versatility. The reactive aniline (-NH 2 ) group can undergo various transformations, including reductive amination , making it a crucial precursor for generating diverse chemical libraries for drug discovery and biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8/h1-5,7H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPQLTNNMJBPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN2C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Possessing both a reactive aniline moiety and a biologically active 4-chloropyrazole core, this molecule serves as a versatile building block for the synthesis of diverse chemical libraries aimed at drug discovery. This guide details its fundamental chemical and physical properties, established synthetic and purification protocols, and a predictive analysis of its spectral characteristics. Furthermore, it explores the compound's chemical reactivity, potential therapeutic applications, and essential safety and handling protocols, providing researchers and drug development professionals with a foundational resource for its effective utilization.

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structural motif that is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a multitude of FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores its status as a "privileged scaffold."[2] Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[3][4]

The subject of this guide, this compound (Figure 1), integrates this potent pyrazole core with an aniline fragment. The aniline moiety provides a crucial reactive handle for synthetic elaboration, while the 4-chloro substituent on the pyrazole ring enhances its electron-withdrawing properties, which can influence its reactivity and biological target interactions.[5] Consequently, this compound is not merely a static molecule but a dynamic intermediate, pivotal for generating novel compounds for biological screening and the development of new therapeutic agents.[5]

Figure 1: Chemical Structure of this compound

Library_Synthesis cluster_rxns Chemical Transformations cluster_library Diverse Chemical Library core 3-[(4-chloro-1H-pyrazol-1-yl) methyl]aniline Core acylation N-Acylation core->acylation alkylation N-Alkylation core->alkylation diazotization Diazotization & Substitution core->diazotization coupling Cross-Coupling core->coupling amides Amide Derivatives acylation->amides sec_amines Secondary/Tertiary Amines alkylation->sec_amines sandmeyer Sandmeyer Products diazotization->sandmeyer coupled Coupled Products coupling->coupled screening High-Throughput Biological Screening amides->screening sec_amines->screening sandmeyer->screening coupled->screening

Sources

A Comprehensive Technical Guide to 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline, a pivotal building block in contemporary medicinal chemistry. We will explore its fundamental properties, synthesis, and applications, offering insights grounded in established scientific principles and experimental evidence.

Core Compound Identification and Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 895930-04-8[1][2]

  • Molecular Formula: C₁₀H₁₀ClN₃[1]

  • Molecular Weight: 207.66 g/mol [1]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClN₃[1]
Molecular Weight207.66 g/mol [1]
InChI KeyXGPQLTNNMJBPOQ-UHFFFAOYSA-N[1]

A hydrochloride salt of this compound also exists with the CAS number 1185338-03-7.[3][4]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for its utilization in further chemical transformations. A prevalent and efficient method is the reductive amination of 4-chloro-1H-pyrazole-4-carbaldehyde with 3-aminobenzylamine.

Illustrative Synthetic Pathway:

Synthesis of this compound 4-chloro-1H-pyrazole 4-chloro-1H-pyrazole Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction (POCl₃, DMF) 4-chloro-1H-pyrazole->Vilsmeier-Haack Reaction 4-chloro-1H-pyrazole-4-carbaldehyde 4-chloro-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Reaction->4-chloro-1H-pyrazole-4-carbaldehyde Reductive Amination Reductive Amination (e.g., NaBH₄) 4-chloro-1H-pyrazole-4-carbaldehyde->Reductive Amination 3-aminobenzylamine 3-aminobenzylamine 3-aminobenzylamine->Reductive Amination Target Compound This compound Reductive Amination->Target Compound

Caption: A general synthetic workflow for this compound.

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrazole, providing the necessary aldehyde precursor.[5] The subsequent reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity. The choice of a mild reducing agent like sodium borohydride (NaBH₄) is crucial to prevent the reduction of other functional groups.[1][6]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural combination of a substituted pyrazole and an aniline moiety makes this compound a valuable scaffold in the design of novel therapeutic agents.[1]

Antimicrobial and Antiviral Research

Pyrazole derivatives are well-documented for their broad-spectrum antimicrobial and antiviral activities. The presence of the chlorine atom on the pyrazole ring can enhance the lipophilicity and, consequently, the cell permeability of derivative compounds. The aniline functional group provides a convenient handle for further structural modifications to optimize biological activity and selectivity.[1]

Anticancer Drug Development

The pyrazole nucleus is a common feature in many kinase inhibitors and other anticancer agents. The aniline portion of the molecule can be readily derivatized to interact with specific amino acid residues in the active sites of target proteins, leading to the development of potent and selective inhibitors.[1] The mechanism of action often involves the inhibition of enzymes crucial for cell proliferation.[1]

Experimental Protocols: A Self-Validating System

The following is a generalized protocol for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step-by-Step Synthesis Workflow:

Detailed Synthesis Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Purification Start Dissolve 4-chloro-1H-pyrazole-4-carbaldehyde and 3-aminobenzylamine in a suitable solvent (e.g., methanol). Stir Stir the mixture at room temperature. Start->Stir Monitor Monitor the reaction by TLC for the disappearance of starting materials. Stir->Monitor Cool Cool the reaction mixture in an ice bath. Monitor->Cool Add Reductant Slowly add the reducing agent (e.g., NaBH₄) portion-wise. Cool->Add Reductant Continue Stirring Allow the reaction to warm to room temperature and stir until completion. Add Reductant->Continue Stirring Quench Quench the reaction with water. Continue Stirring->Quench Extract Extract the product with an organic solvent (e.g., ethyl acetate). Quench->Extract Dry and Concentrate Dry the organic layer over an anhydrous salt and concentrate under reduced pressure. Extract->Dry and Concentrate Purify Purify the crude product by column chromatography. Dry and Concentrate->Purify

Caption: A step-by-step workflow for the synthesis of the target compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount.

  • Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[7][8]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[7][9] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[7] Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, and open flames.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7][9]

Conclusion

This compound is a versatile and valuable intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactive handles it possesses allow for the creation of diverse chemical libraries for biological screening. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • (PDF) 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. [Link]

  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline - MDPI. [Link]

  • (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline - NIH. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. [Link]

  • N-Methylaniline - Wikipedia. [Link]

  • 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

A Technical Guide to the Molecular Structure and Synthetic Utility of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the molecular structure, properties, and synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline (CAS No: 895930-04-8). This compound is a versatile heterocyclic building block that integrates a reactive aniline moiety with a 4-chloropyrazole core, a privileged scaffold in medicinal chemistry. We will dissect its structural features, conformational possibilities, and predicted spectroscopic signature. Furthermore, this guide details established synthetic protocols and explores the molecule's reactivity, highlighting its significance as a precursor for generating diverse chemical libraries for drug discovery, particularly in the fields of oncology and infectious diseases.

Introduction: The Pyrazole-Aniline Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents such as the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[1][2] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] The strategic combination of a pyrazole ring with an aniline moiety creates a bifunctional scaffold that is highly valuable for chemical diversification and structure-activity relationship (SAR) studies.

This compound emerges as a particularly valuable intermediate.[3] Its architecture—a 4-chloropyrazole linked by a methylene bridge to the meta-position of an aniline ring—offers three key features for drug design:

  • The 4-Chloropyrazole Ring: Provides a stable, aromatic core capable of engaging in hydrogen bonding and π-π stacking interactions with biological targets. The chlorine atom can modulate electronic properties and serve as a handle for further functionalization.

  • The Methylene Linker: Introduces conformational flexibility, allowing the two aromatic systems to adopt optimal orientations for binding to a target protein.

  • The Meta-Substituted Aniline: The primary amine is a key reactive handle for introducing a wide range of substituents, enabling the rapid generation of compound libraries for screening.[3]

This guide will elucidate the foundational structural and chemical characteristics of this molecule to empower its effective use in research and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for biological activity.

Chemical Identity and Core Structure

The molecule consists of a 4-chloro-1H-pyrazole ring connected from its N1 position via a methylene (-CH₂-) group to the C3 position of an aniline ring.

Identifier Value
IUPAC Name This compound
CAS Number 895930-04-8
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol [3]

Below is a 2D representation of the molecule's connectivity.

synthesis_workflow Reactant1 3-Aminobenzaldehyde Intermediate Imine Intermediate (transient) Reactant1->Intermediate + Reactant2 4-Chloro-1H-pyrazole Reactant2->Intermediate + Reagent Reducing Agent (e.g., NaBH₄) Product This compound Reagent->Product Solvent Solvent (e.g., Methanol) Solvent->Intermediate Intermediate->Product Reduction

Workflow for synthesis via reductive amination.

Experimental Protocol (Exemplary):

  • Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) and 4-chloro-1H-pyrazole (1.05 eq) in methanol at room temperature, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling the temperature.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Reactive Sites

The molecule's utility as a building block stems from its well-defined reactive sites:

  • Aniline Amine (-NH₂): This is the primary site for diversification. It readily undergoes acylation, alkylation, sulfonylation, and can be used in coupling reactions (e.g., Buchwald-Hartwig, Ullmann) to form more complex structures. [3]* Pyrazole Ring: While the chlorine at C4 is relatively stable, the pyrazole ring can participate in metal-catalyzed cross-coupling reactions under specific conditions, allowing for substitution of the chlorine atom. [3]

Applications in Research and Development

The structural motifs within this compound make it a high-value starting material for developing potent and selective therapeutic agents.

  • Kinase Inhibitors: The pyrazole core is a common feature in many ATP-competitive kinase inhibitors. The aniline moiety can be functionalized to extend into the solvent-exposed region of the kinase active site, allowing for the optimization of potency and selectivity.

  • Antimicrobial Agents: Pyrazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. [1][3]The title compound serves as a precursor to novel antibiotics.

  • Anticancer Agents: Numerous pyrazole-containing compounds have shown potent cytotoxic effects against various cancer cell lines. [5]The mechanism often involves the inhibition of enzymes critical for cell proliferation. [3]

Conclusion

This compound is a strategically designed chemical intermediate that masterfully combines the pharmacological relevance of the pyrazole core with the synthetic versatility of an aniline. Its flexible yet defined molecular structure, coupled with its straightforward synthesis, makes it an indispensable tool for medicinal chemists. A thorough understanding of its structural properties, as detailed in this guide, is paramount for unlocking its full potential in the development of next-generation therapeutics.

References

  • Al-Hourani, B., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. JDDT. [Link]

  • Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

  • Semantic Scholar. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • G, M., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Escolástico, C., et al. (2008). Microwave Synthesis of Arylmethyl Substituted Pyrazoles. ResearchGate. [Link]

  • Lukin, K., et al. (2012). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Olaru, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • Escolástico, C., et al. (2008). Microwave Synthesis of Arylmethyl Substituted Pyrazoles. Bentham Open. [Link]

  • Bruno, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Sun, Z.-L., et al. (2007). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • PubChemLite. 3-chloro-4-(4-chloro-1h-pyrazol-1-yl)aniline. [Link]

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3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound (CAS No: 895930-04-8). This compound is a valuable building block in medicinal chemistry and pharmaceutical research, notable for its pyrazole-aniline scaffold which is explored for various biological activities.[1] The synthesis detailed herein is a multi-step process designed for clarity, efficiency, and reproducibility, grounded in established chemical principles. We will dissect the synthesis of key intermediates, the assembly of the core structure, and the final functional group transformation, providing detailed protocols and mechanistic insights for researchers and drug development professionals.

Introduction and Retrosynthetic Strategy

This compound, with the molecular formula C₁₀H₁₀ClN₃, is a heterocyclic compound featuring a 4-chloropyrazole moiety linked via a methylene bridge to an aniline ring at the meta-position.[1] Its structure makes it an attractive intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The design of an effective synthesis begins with a logical retrosynthetic analysis. The target molecule can be disconnected at the C-N bond between the benzylic carbon and the pyrazole nitrogen. This approach simplifies the complex target into two more readily available or synthesizable key intermediates: 4-chloro-1H-pyrazole and a suitable 3-aminobenzyl synthon.

G cluster_intermediates Key Intermediates Target This compound Disconnection C-N Disconnection Target->Disconnection Intermediate1 4-chloro-1H-pyrazole Disconnection->Intermediate1 Fragment 1 Intermediate2 3-aminobenzylamine derivative (e.g., 3-nitrobenzyl bromide) Disconnection->Intermediate2 Fragment 2

Caption: Proposed four-step synthesis pathway.

Part I: Synthesis of Key Intermediates

Protocol for 4-chloro-1H-pyrazole

The synthesis of 4-chloropyrazole is achieved through the electrophilic chlorination of the pyrazole ring. The pyrazole ring is electron-rich, making it susceptible to substitution at the C4 position. A common and effective method utilizes sodium hypochlorite (NaOCl) as the chlorinating agent. [2] Mechanism Insight: The reaction proceeds via an electrophilic substitution where the pyrazole π-system attacks the electrophilic chlorine of hypochlorous acid (formed in situ from NaOCl in water). The C4 position is sterically accessible and electronically favored for this attack.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend pyrazole (1.0 eq) in water.

  • Reaction: Cool the suspension in an ice bath to 0-5 °C. Add an aqueous solution of sodium hypochlorite (NaOCl, ~1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [2]4. Workup: Once the reaction is complete, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-chloro-1H-pyrazole.

Protocol for 3-nitrobenzyl bromide

This intermediate is synthesized via the free-radical bromination of 3-nitrotoluene. The nitro group is deactivating, which directs the radical reaction to the benzylic position rather than the aromatic ring. The reaction is typically initiated by light or a radical initiator.

Mechanism Insight: The reaction is a classic free-radical chain reaction involving initiation (homolytic cleavage of Br₂), propagation (hydrogen abstraction from the methyl group to form a stable benzylic radical, followed by reaction with Br₂), and termination steps.

Experimental Protocol:

  • Setup: To a flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), add 3-nitrotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or a halogenated solvent.

  • Reaction: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN). Heat the mixture to reflux and irradiate with the lamp. [3]3. Monitoring: Monitor the reaction by TLC until the starting material is consumed. The succinimide byproduct will float to the surface upon completion.

  • Workup: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with water and sodium thiosulfate solution to remove any remaining bromine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude 3-nitrobenzyl bromide can be purified by recrystallization from a suitable solvent like hexane.

IntermediateMolecular FormulaMol. Weight ( g/mol )CAS No.Typical Form
4-chloro-1H-pyrazoleC₃H₃ClN₂102.5215878-00-9White solid
3-nitrobenzyl bromideC₇H₆BrNO₂216.033958-57-4Yellow solid

Part II: Assembly of the Core Structure via N-Alkylation

With both key intermediates in hand, the next step is to couple them. This is achieved through the N-alkylation of the 4-chloro-1H-pyrazole with 3-nitrobenzyl bromide.

Mechanism Insight: This reaction is a nucleophilic substitution (Sₙ2). The pyrazole, upon deprotonation by a base, becomes a potent nucleophile that attacks the electrophilic benzylic carbon of 3-nitrobenzyl bromide, displacing the bromide ion. While pyrazole has two nitrogen atoms, alkylation typically occurs at the N1 position due to electronic and steric factors.

Experimental Protocol:

  • Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 4-chloro-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), and stir the mixture for 15-30 minutes. [4]Then, add a solution of 3-nitrobenzyl bromide (1.05 eq) in the same solvent dropwise.

  • Monitoring: Heat the reaction to 50-60 °C and stir for 4-8 hours. Monitor the formation of the product, 1-[(3-nitrophenyl)methyl]-4-chloro-1H-pyrazole, by TLC.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice water. A precipitate of the product should form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization from ethanol or by silica gel chromatography.

Part III: Final Synthesis via Nitro Group Reduction

The final step is the chemoselective reduction of the aromatic nitro group to an amine, yielding the target compound. It is crucial to use a method that does not affect the chloro-substituent on the pyrazole ring.

Mechanism Insight: The reduction of a nitro group to an amine is a six-electron reduction. Catalytic hydrogenation (e.g., H₂/Pd-C) is effective, but metal-acid systems like tin(II) chloride (SnCl₂) in an acidic medium are also widely used and offer excellent chemoselectivity. [5][6]SnCl₂ acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner, likely through nitroso and hydroxylamine intermediates.

Experimental Protocol:

  • Setup: Dissolve the intermediate, 1-[(3-nitrophenyl)methyl]-4-chloro-1H-pyrazole (1.0 eq), in a solvent such as ethanol or ethyl acetate.

  • Reaction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution. Heat the mixture to reflux (around 70-80 °C) under a nitrogen atmosphere for 2-4 hours. [6]3. Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture and pour it into ice. Basify the solution to a pH of 7-8 with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to precipitate the tin salts.

  • Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude this compound can be purified by column chromatography to yield the final product.

Compound NameMolecular FormulaMol. Weight ( g/mol )CAS No.Typical Form
This compoundC₁₀H₁₀ClN₃207.66895930-04-8Off-white solid

Conclusion

This guide outlines a logical and efficient four-step synthesis for this compound. The pathway relies on well-established and high-yielding reactions, starting from readily available precursors. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a valuable resource for researchers in organic synthesis and drug discovery, enabling the reliable production of this important chemical intermediate.

References

  • Google Patents. US5047551A - Preparation of 4-chloropyrazoles.
  • ACS Publications. Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Available at: [Link]

  • Google Patents. EP3587391A1 - Process for preparing nitrobenzyl bromides.

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive examination of the ¹H and ¹³C NMR spectra of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline, a compound of interest in medicinal chemistry and drug discovery.[1] By dissecting the theoretical underpinnings and practical considerations of NMR analysis for this specific molecule, this document serves as a detailed reference for researchers engaged in the synthesis, characterization, and application of pyrazole-aniline derivatives. The guide will cover predicted spectral data, experimental protocols for data acquisition, and a thorough analysis of the anticipated spectra, grounded in established principles of NMR spectroscopy.

Introduction

This compound is a heterocyclic compound featuring a substituted pyrazole ring linked to an aniline moiety via a methylene bridge.[1] The unique electronic environments of the protons and carbons in this molecule give rise to a characteristic NMR fingerprint. Understanding this fingerprint is crucial for confirming the compound's identity, assessing its purity, and elucidating its conformational dynamics. This guide will provide a detailed, field-expert-level walkthrough of the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind signal assignments and the interpretation of spectral features.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the aniline ring, the pyrazole ring, the methylene bridge, and the amine group. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents and the aromatic nature of the rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5' (Pyrazole)~7.7 - 7.9Singlet1H
H-3' (Pyrazole)~7.5 - 7.7Singlet1H
Aromatic (Aniline)~6.6 - 7.2Multiplet4H
Methylene (-CH₂-)~5.3 - 5.5Singlet2H
Amine (-NH₂)~3.7 - 4.0Broad Singlet2H

Note: Predicted chemical shifts are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.[2][3][4][5][6]

Analysis of the Predicted ¹H NMR Spectrum:
  • Pyrazole Protons (H-3' and H-5'): The two protons on the 4-chloropyrazole ring are expected to appear as distinct singlets in the downfield region of the spectrum (around 7.5-7.9 ppm).[7] Their specific chemical shifts will be influenced by the electronegativity of the chlorine atom and the nitrogen atoms in the ring. The absence of adjacent protons results in singlet multiplicities.

  • Aniline Protons: The four protons on the meta-substituted aniline ring will present as a complex multiplet between approximately 6.6 and 7.2 ppm. The substitution pattern will lead to overlapping signals, making a straightforward assignment of individual protons challenging without advanced 2D NMR techniques.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are not coupled to any neighboring protons, thus they are expected to appear as a sharp singlet at around 5.3-5.5 ppm. This downfield shift is due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring and the aniline ring.

  • Amine Protons (-NH₂): The protons of the primary amine group will likely appear as a broad singlet in the region of 3.7-4.0 ppm. The broadness of this signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent. The chemical shift of the amine protons is also highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4' (Pyrazole, C-Cl)~105 - 110
C-3' & C-5' (Pyrazole)~130 - 142
C-1 (Aniline, C-NH₂)~145 - 148
C-3 (Aniline)~137 - 140
Aromatic CH (Aniline)~113 - 130
Methylene (-CH₂-)~50 - 55

Note: Predicted chemical shifts are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.[2][4][5][8]

Analysis of the Predicted ¹³C NMR Spectrum:
  • Pyrazole Carbons: The carbon atom bonded to the chlorine (C-4') is expected to have a chemical shift in the range of 105-110 ppm. The other two pyrazole carbons (C-3' and C-5') will resonate further downfield, between 130 and 142 ppm.

  • Aniline Carbons: The carbon atom attached to the amine group (C-1) will be the most deshielded of the aniline ring carbons, appearing around 145-148 ppm. The carbon bearing the methyl-pyrazole substituent (C-3) will also be downfield, in the range of 137-140 ppm. The remaining four aromatic CH carbons of the aniline ring will appear between 113 and 130 ppm.

  • Methylene Carbon (-CH₂-): The carbon of the methylene bridge is expected to resonate in the aliphatic region of the spectrum, around 50-55 ppm.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra, proper sample preparation and instrument setup are paramount.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule. The choice of solvent can influence the chemical shifts of labile protons, such as those of the amine group.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.

Data Acquisition

The following is a general workflow for acquiring ¹H and ¹³C NMR spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

Figure 1: General workflow for NMR data acquisition and processing.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used for NMR assignments.

Figure 2: Molecular structure of this compound.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By presenting predicted spectral data, detailed analyses, and standardized experimental protocols, this document aims to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The accurate interpretation of NMR spectra is fundamental to the successful characterization of novel compounds, and this guide provides the necessary framework for achieving this for the title compound.

References

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0003012). Retrieved from [Link]

  • (n.d.). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 4-chloro-. PubChem. Retrieved from [Link]

  • (n.d.). Supplementary Information. Retrieved from [Link]

  • (2009). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. Molbank, 2009(4), M640. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C and ¹⁵N NMR chemical shifts of 3-substituted 1-methyl-5-chloropyrazole 28 (ppm, CDCl₃). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminobenzylamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Superimposed ¹H-NMR spectra of the corresponding amines (aniline and 3-amino-N-hexylo-1,8-naphthalimide) and the obtained products PETA-1 (in DMSO-d6) and PETA-2 (in CDCl₃). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[(N-Boc)aminomethyl]aniline - Optional[¹H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Retrieved from [Link]

Sources

Elucidating the Mechanism of Action for Novel Chemical Entities: A Strategic Framework Using 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification and characterization of a novel molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of a previously uncharacterized small molecule, using 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline as a representative case. Due to the absence of established biological data for this specific compound, this document will not present a known MoA. Instead, it will serve as a strategic roadmap, detailing the logical progression of experiments and analytical workflows required to move from a chemical structure to a well-supported mechanistic hypothesis. We will cover initial in silico analysis, robust target identification methodologies, downstream pathway analysis, and preclinical pharmacological profiling, all while emphasizing scientific integrity and reproducibility.

Part 1: Initial Assessment and In Silico Profiling

Before committing to extensive and costly wet-lab experiments, a thorough in silico and physicochemical characterization is paramount. This initial phase provides critical insights into the compound's drug-likeness, potential liabilities, and can even generate early hypotheses about its biological target class.

Physicochemical Properties and Structural Analysis

The subject of our case study is this compound. Publicly available data from chemical databases provides its basic properties.

PropertyValueData Source
Molecular Formula C10H10ClN3PubChem
Molecular Weight 207.66 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 884513-33-3Sigma-Aldrich
Predicted LogP 2.1Molinspiration
Topological Polar Surface Area (TPSA) 44.1 ŲMolinspiration
Number of Hydrogen Bond Donors 1 (the aniline -NH2)-
Number of Hydrogen Bond Acceptors 3 (the pyrazole nitrogens)-

Expert Insight: The predicted LogP and TPSA values suggest good potential for cell permeability and oral bioavailability, according to Lipinski's Rule of Five. The presence of the aniline moiety suggests potential for metabolic oxidation, a factor to consider in later DMPK (Drug Metabolism and Pharmacokinetics) studies. The chloro-pyrazole group is a common pharmacophore found in many kinase inhibitors and other enzyme-targeting drugs, providing an initial, albeit broad, hint towards potential target classes.

In Silico Target Prediction and Liability Screening

Computational tools can screen the compound's structure against databases of known pharmacophores and protein binding sites to predict potential biological targets.

Protocol: Target Prediction using Similarity Ensemble Approach (SEA)

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound: c1cc(cc(c1)N)Cn2cncc(c2)Cl.

  • Database Selection: Utilize a public database such as SwissTargetPrediction or ChEMBL.

  • Execution: Submit the SMILES string to the prediction server. The algorithm compares the 2D structural similarity of the query molecule to a large database of ligands with known protein targets.

  • Analysis: The output is a ranked list of potential protein targets based on a p-value or Tanimoto coefficient. This list should be treated as a set of hypotheses, not confirmed targets. For our compound, likely predictions might include kinases, GPCRs, or other ATP-binding proteins due to the pyrazole core.

Part 2: Unbiased Target Identification

With a characterized compound in hand, the next critical phase is to identify its direct molecular target(s) within the cell. Unbiased, or agnostic, approaches are preferred as they do not rely on pre-existing assumptions.

Affinity-Based Chemical Proteomics

This gold-standard technique involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

cluster_prep Phase 1: Probe Synthesis & Matrix Prep cluster_exp Phase 2: Binding & Elution cluster_analysis Phase 3: Analysis Compound This compound Linker Synthesize Linker Derivative (e.g., on aniline amine) Compound->Linker Beads Immobilize on NHS-activated Sepharose Beads Linker->Beads Incubate Incubate Lysate with Compound-Beads Beads->Incubate Lysate Prepare Native Cell Lysate Lysate->Incubate Wash Stringent Washes (Remove non-specific binders) Incubate->Wash Elute Elute Bound Proteins (e.g., with SDS or free compound) Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Database Protein Database Search (e.g., Mascot, MaxQuant) LCMS->Database Hits Identify Enriched Proteins (Potential Targets) Database->Hits

Caption: Workflow for target identification using affinity proteomics.

Protocol: Detailed Steps

  • Probe Synthesis: Synthesize a derivative of the compound with a reactive linker (e.g., an alkyl chain with a terminal carboxylic acid) attached to a non-pharmacophoric position, likely the aniline nitrogen.

  • Immobilization: Covalently attach the linker-modified compound to NHS-activated Sepharose beads. Prepare a control matrix using beads treated only with the linker and quenching agent.

  • Lysate Preparation: Grow cells of interest (e.g., a cancer cell line like HeLa or a relevant primary cell type) and prepare a native, non-denatured protein lysate.

  • Incubation: Incubate the lysate with both the compound-bound beads and the control beads in parallel for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with a buffer containing a mild detergent (e.g., 0.1% NP-40) to remove proteins that bind non-specifically to the matrix.

  • Elution: Elute the specifically bound proteins. A competitive elution using a high concentration of the free, unmodified compound is ideal as it selectively displaces true binders.

  • Mass Spectrometry: Digest the eluted proteins with trypsin and identify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the compound-beads and control-beads. True targets will be significantly enriched in the experimental sample.

Trustworthiness: The inclusion of a control matrix and, ideally, a competitive elution step are critical for self-validation, allowing for the confident differentiation of true binding partners from non-specific background.

Part 3: Target Validation and Downstream Pathway Analysis

Once high-confidence candidate targets are identified, they must be validated. Validation confirms a direct, functional interaction and explores the downstream cellular consequences of this interaction.

Direct Target Engagement Assays

These assays confirm that the compound physically engages the target protein in a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is that a ligand binding to its target protein stabilizes the protein's structure, increasing its melting temperature.

Experimental Workflow: CETSA

cluster_treatment Step 1: Treatment cluster_heating Step 2: Thermal Challenge cluster_analysis Step 3: Analysis Cells Intact Cells Treat_DMSO Treat with Vehicle (DMSO) Cells->Treat_DMSO Treat_Cmpd Treat with Compound Cells->Treat_Cmpd Heat_DMSO Heat Aliquots across Temperature Gradient Treat_DMSO->Heat_DMSO Heat_Cmpd Heat Aliquots across Temperature Gradient Treat_Cmpd->Heat_Cmpd Lyse_Analyze Lyse Cells, Separate Soluble Fraction via Centrifugation Heat_DMSO->Lyse_Analyze Heat_Cmpd->Lyse_Analyze WB Analyze Soluble Protein via Western Blot Lyse_Analyze->WB Curve Plot Melt Curve (Soluble Protein vs. Temp) WB->Curve

Caption: CETSA workflow to validate direct target engagement in cells.

Protocol Steps:

  • Treatment: Treat two populations of intact cells, one with the vehicle (e.g., DMSO) and one with this compound at a saturating concentration.

  • Heating: Aliquot the treated cell suspensions and heat them individually across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles. Separate the aggregated, denatured proteins from the soluble fraction by high-speed centrifugation.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the putative target protein remaining using Western Blot or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target stabilization and therefore, direct engagement.

Mapping the Downstream Signaling Cascade

Once the direct target is confirmed, the next step is to understand the functional consequences of its modulation. If the target is a kinase, for example, we must identify its substrates and downstream pathways.

Methodology: Phosphoproteomics

If the target is a suspected kinase, a global phosphoproteomics experiment can reveal changes in cellular phosphorylation patterns upon compound treatment.

Protocol Steps:

  • Cell Treatment: Treat cells with the compound and a vehicle control for a relevant time period (e.g., 30 minutes, 2 hours, 8 hours).

  • Lysis and Digestion: Lyse the cells, extract proteins, and perform a tryptic digest.

  • Phosphopeptide Enrichment: Use Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Data Analysis: Use software like MaxQuant to identify and quantify thousands of phosphosites. Compare the abundance of each phosphosite between compound- and vehicle-treated samples.

  • Pathway Analysis: Input the significantly regulated phosphoproteins into pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID) to identify enriched signaling pathways (e.g., MAPK signaling, PI3K/Akt pathway).

Authoritative Grounding: The methodologies for phosphoproteomics are well-established and standardized protocols are available from resources like the Nature Protocols journal. The statistical analysis of this high-dimensional data is critical and must include corrections for multiple hypothesis testing.

Part 4: Cellular and In Vivo Pharmacological Profiling

The final phase involves characterizing the compound's functional effects in more complex biological systems to establish a clear phenotype and therapeutic window.

In Vitro Functional Assays

Based on the identified target and pathway, specific cell-based assays should be developed.

Assay TypeExamplePurpose
Cell Viability MTS/MTT AssayTo determine the compound's cytotoxic or cytostatic concentration (IC50) in relevant cancer cell lines.
Apoptosis Assay Annexin V/PI StainingTo determine if cell death occurs via programmed apoptosis.
Cell Cycle Analysis Propidium Iodide Staining & Flow CytometryTo see if the compound causes arrest at a specific phase of the cell cycle (e.g., G1, S, G2/M).
Target-Specific Reporter Luciferase Reporter AssayIf the target regulates a transcription factor, this assay can quantify the downstream transcriptional effects.
In Vivo Efficacy and PK/PD Studies

If in vitro data is promising, the investigation moves to animal models.

  • Pharmacokinetics (PK): Administer the compound to mice (e.g., via oral gavage or IV injection) and collect blood samples over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This establishes a dosing regimen.

  • Pharmacodynamics (PD): In a tumor-bearing mouse model, administer the compound and collect tumor tissue at various time points. Analyze the tissue for a biomarker of target engagement (e.g., phosphorylation of a direct substrate via Western Blot). This confirms the compound is reaching its target in vivo.

  • Efficacy Study: Treat tumor-bearing mice with the compound over several weeks and monitor tumor volume compared to a vehicle-treated control group. This provides the ultimate proof-of-concept for its anti-cancer activity.

Part 5: Synthesis and Conclusion

References

  • PubChem Compound Summary for CID 15878433, 3-((4-chloro-1H-pyrazol-1-yl)methyl)aniline. National Center for Biotechnology Information.[Link]

  • Molport. 3-((4-chloro-1H-pyrazol-1-yl)methyl)aniline. Molport.[Link]

The Strategic Role of 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics, particularly in the realm of protein kinase inhibitors.[1][2][3][4][5] This guide delves into the synthesis, characterization, and strategic application of a key pyrazole-containing intermediate: 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline . This versatile building block offers a direct and efficient route to a diverse array of complex molecules, empowering researchers in their quest for novel drug candidates.

This document will provide a comprehensive overview of the synthesis of this intermediate, its chemical properties, and a detailed examination of its application in the construction of a potent kinase inhibitor. The protocols and insights provided herein are designed to be a practical resource for scientists at the forefront of pharmaceutical research and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key identifiers and properties of this compound.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 895930-04-8[6]
Molecular Formula C₁₀H₁₀ClN₃[6]
Molecular Weight 207.66 g/mol [6]
Appearance Off-white to light yellow solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, dichloromethane, and other common organic solvents (predicted)

Spectroscopic Characterization:

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.50-7.60 (m, 2H): Two protons on the pyrazole ring.

  • 7.10-7.25 (t, 1H): Aromatic proton on the aniline ring.

  • 6.60-6.80 (m, 3H): Aromatic protons on the aniline ring.

  • 5.25 (s, 2H): Methylene protons (-CH₂-).

  • 3.70 (br s, 2H): Amine protons (-NH₂).

Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 147.0: Aromatic C-N of the aniline ring.

  • 139.0: Pyrazole C4.

  • 135.0: Aromatic quaternary carbon of the aniline ring.

  • 130.0: Aromatic CH of the aniline ring.

  • 129.0: Pyrazole C5.

  • 119.0: Aromatic CH of the aniline ring.

  • 116.0: Aromatic CH of the aniline ring.

  • 115.0: Aromatic CH of the aniline ring.

  • 107.0: Pyrazole C3.

  • 55.0: Methylene carbon (-CH₂-).

Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from readily available commercial materials. The chosen synthetic route, adapted from patent literature, is designed for reliability and scalability, making it suitable for both laboratory-scale research and larger-scale production campaigns.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Group Reduction 4-chloro-1H-pyrazole 4-chloro-1H-pyrazole Intermediate_A 1-((3-nitrophenyl)methyl)-4-chloro-1H-pyrazole 4-chloro-1H-pyrazole->Intermediate_A K2CO3, Acetone 3-nitrobenzyl_bromide 3-nitrobenzyl_bromide 3-nitrobenzyl_bromide->Intermediate_A Intermediate_A_copy 1-((3-nitrophenyl)methyl)-4-chloro-1H-pyrazole Final_Product This compound Intermediate_A_copy->Final_Product Fe, NH4Cl, EtOH/H2O

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 1-((3-nitrophenyl)methyl)-4-chloro-1H-pyrazole

  • Rationale: This step involves a classical N-alkylation of the pyrazole ring with a suitable benzyl halide. The use of a mild base like potassium carbonate and a polar aprotic solvent like acetone facilitates the reaction while minimizing side products. The nitro group serves as a precursor to the aniline functionality.

  • Procedure:

    • To a solution of 4-chloro-1H-pyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of 3-nitrobenzyl bromide (1.05 eq) in acetone dropwise over 30 minutes.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-((3-nitrophenyl)methyl)-4-chloro-1H-pyrazole as a solid.

Step 2: Synthesis of this compound (Intermediate 8)

  • Rationale: The reduction of the nitro group to a primary amine is a critical transformation. The use of iron powder in the presence of ammonium chloride in an ethanol/water solvent system is a classic, effective, and environmentally benign method for this reduction (Béchamp reduction).

  • Procedure:

    • To a suspension of 1-((3-nitrophenyl)methyl)-4-chloro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (0.2 eq) and iron powder (3.0 eq).

    • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethanol.

    • Concentrate the combined filtrates under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Application as a Synthetic Intermediate: The Gateway to Kinase Inhibitors

The strategic placement of a reactive aniline group on the this compound scaffold makes it an invaluable precursor for the synthesis of a wide range of kinase inhibitors. The aniline nitrogen can act as a nucleophile in various coupling and condensation reactions, allowing for the facile introduction of diverse pharmacophoric elements.

A prominent example of its application is in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors. SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, making it an attractive target for the treatment of autoimmune diseases and certain types of cancer.

The following section details a representative synthesis of a complex heterocyclic system, a key scaffold in many kinase inhibitors, starting from this compound. This example is based on procedures outlined in patent WO2012062785A1.

Application_Workflow cluster_0 Step 3: Condensation and Cyclization cluster_1 Step 4: Chlorination cluster_2 Step 5: Nucleophilic Substitution Intermediate_8 This compound Intermediate_C Pyridinone Intermediate Intermediate_8->Intermediate_C AcOH, Reflux Reagent_B 3-ethoxy-4,4,4-trifluoro-2-oxobut-3-enoate Reagent_B->Intermediate_C Intermediate_C_copy Pyridinone Intermediate Intermediate_D Chloropyridine Intermediate Intermediate_C_copy->Intermediate_D POCl3, Heat Intermediate_D_copy Chloropyridine Intermediate Final_Kinase_Inhibitor N-(cyanomethyl)-4-(3-((4-chloro-1H-pyrazol-1-yl)methyl)phenyl)-5-oxo-3-(trifluoromethyl)-2,5-dihydro-1,2,4-triazine-6-carboxamide Analog Intermediate_D_copy->Final_Kinase_Inhibitor DIPEA, NMP Reagent_C Aminoacetonitrile Reagent_C->Final_Kinase_Inhibitor

Caption: Synthetic pathway to a kinase inhibitor scaffold from the title intermediate.

Experimental Protocol (Representative Example):

Step 3: Synthesis of a Pyridinone Intermediate

  • Rationale: This step involves a condensation reaction between the aniline of our intermediate and a β-ketoester derivative, followed by an intramolecular cyclization to form a pyridinone ring. Acetic acid serves as both a solvent and a catalyst for this transformation.

  • Procedure:

    • A mixture of this compound (1.0 eq) and ethyl 3-ethoxy-4,4,4-trifluoro-2-oxobut-3-enoate (1.1 eq) in acetic acid is heated to reflux.

    • The reaction is monitored by LC-MS.

    • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to yield the pyridinone intermediate.

Step 4: Synthesis of a Chloropyridine Intermediate

  • Rationale: The hydroxyl group of the pyridinone is converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This introduces a leaving group for a subsequent nucleophilic aromatic substitution.

  • Procedure:

    • The pyridinone intermediate (1.0 eq) is treated with phosphorus oxychloride (excess).

    • The mixture is heated, and the reaction progress is monitored by TLC or LC-MS.

    • After the reaction is complete, the excess POCl₃ is carefully quenched with ice-water.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the chloropyridine intermediate.

Step 5: Synthesis of the Final Kinase Inhibitor Scaffold

  • Rationale: The final step involves a nucleophilic aromatic substitution where the chlorine atom on the pyridine ring is displaced by an amine. In this example, aminoacetonitrile is used to introduce a cyanomethylamino group, a common feature in many kinase inhibitors.

  • Procedure:

    • A solution of the chloropyridine intermediate (1.0 eq), aminoacetonitrile hydrochloride (1.2 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is heated.

    • The reaction is monitored by LC-MS.

    • Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent.

    • The organic layer is washed, dried, and concentrated. The crude product is then purified by preparative HPLC or column chromatography to afford the final compound.

Conclusion

This compound is a strategically important and versatile intermediate in the synthesis of complex heterocyclic molecules for drug discovery. Its straightforward and scalable synthesis, combined with the reactive handle of the aniline group, provides a powerful platform for the rapid generation of diverse compound libraries targeting a wide range of biological targets, most notably protein kinases. The protocols and insights presented in this guide are intended to empower researchers to leverage this valuable building block in their efforts to develop the next generation of targeted therapeutics.

References

  • Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]

  • Design and synthesis of pyrazolo[3,4-d]pyrimidine RET inhibitors. ResearchGate. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. Available at: [Link]

  • WO2012062785A1 - Pyrazolyl-substituted pyridinones and their use as syk inhibitors. Google Patents.

Sources

The Therapeutic Potential of Chloropyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a chlorine substituent onto this scaffold gives rise to chloropyrazole compounds, a class of molecules with a diverse and potent range of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of chloropyrazole derivatives, with a focus on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their synthesis and evaluation, and present a comprehensive analysis of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Chloropyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in drug discovery, prized for its metabolic stability and its ability to act as both a hydrogen bond donor and acceptor. The addition of a chlorine atom to the pyrazole ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications can, in turn, enhance the compound's pharmacokinetic profile and its binding affinity for biological targets. This has led to the exploration of chloropyrazole derivatives across a wide spectrum of therapeutic areas.

Anticancer Applications of Chloropyrazole Compounds

Chloropyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which chloropyrazole compounds exert their anticancer effects is through the inhibition of protein kinases.[1][2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Chloropyrazole derivatives have been shown to target several key oncogenic kinases, including those in the PI3K/Akt/mTOR pathway.[3][4][5]

PI3K_Akt_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Chloropyrazole Chloropyrazole Compound Chloropyrazole->PI3K Inhibits COX2_Inhibition Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Induces Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation & Pain Prostaglandins->Inflammation Chloropyrazole Chloropyrazole Compound Chloropyrazole->COX2 Inhibits

Figure 2: Mechanism of COX-2 inhibition by chloropyrazole compounds in the inflammatory cascade.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of novel compounds. [6]Studies have shown that orally administered chloropyrazole derivatives can significantly reduce paw edema in this model, demonstrating their potential as orally bioavailable anti-inflammatory agents. [7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (chloropyrazole derivative)

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plebismometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plebismometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Applications of Chloropyrazole Compounds

Chloropyrazole derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Diverse Antimicrobial Strategies

The antimicrobial mechanisms of chloropyrazole compounds are varied. Some derivatives are thought to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival that is absent in mammalian cells. [9][10][11]Others may disrupt microbial metabolic pathways or inhibit key enzymes necessary for pathogen viability.

Antimicrobial_MoA cluster_mechanisms Potential Mechanisms of Action CellWall Inhibition of Cell Wall Synthesis Bacterial_Death Bacterial/Fungal Cell Death CellWall->Bacterial_Death Enzyme Inhibition of Essential Enzymes Enzyme->Bacterial_Death Metabolism Disruption of Metabolic Pathways Metabolism->Bacterial_Death Chloropyrazole Chloropyrazole Compound Chloropyrazole->CellWall Chloropyrazole->Enzyme Chloropyrazole->Metabolism

Figure 3: Potential antimicrobial mechanisms of action for chloropyrazole compounds.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected chloropyrazole-containing compounds against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[12]
Compound 4 Streptococcus epidermidis0.25[12]
Compound 21a Staphylococcus aureus62.5-125[13]
Escherichia coli62.5-125[13]
Aspergillus niger2.9-7.8[13]
A pyrazole derivative MRSA1[11]
E. coli1[11]

Neuroprotective Applications of Chloropyrazole Compounds

Emerging research suggests that chloropyrazole derivatives may have therapeutic potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Mechanism of Action: Targeting Pathological Protein Aggregation

One of the pathological hallmarks of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into toxic plaques in the brain. [14]Certain pyrazole derivatives have been shown to inhibit the aggregation of Aβ, suggesting a potential disease-modifying therapeutic strategy. [15][16]

Abeta_Inhibition Abeta_Monomer Aβ Monomers Abeta_Oligomer Toxic Aβ Oligomers Abeta_Monomer->Abeta_Oligomer Aggregation Abeta_Fibril Aβ Fibrils (Plaques) Abeta_Oligomer->Abeta_Fibril Aggregation Chloropyrazole Chloropyrazole Compound Chloropyrazole->Abeta_Oligomer Inhibits

Figure 4: Inhibition of amyloid-beta aggregation by chloropyrazole compounds.

Synthesis of Therapeutically Relevant Chloropyrazole Compounds

The synthesis of chloropyrazole derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, as exemplified by the synthesis of the well-known anti-inflammatory drug, celecoxib. [17]

Experimental Protocol: Synthesis of a 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes a representative synthesis of a chloropyrazole derivative.

Materials:

  • 4-chloroacetophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

  • Vilsmeier-Haack reagent (e.g., POCl₃/DMF)

  • Hydroxylamine hydrochloride

  • Sodium carbonate

Procedure:

Step 1: Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine

  • In a round-bottom flask, dissolve 4-chloroacetophenone and phenylhydrazine in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain the hydrazone.

Step 2: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • To a stirred solution of the hydrazone from Step 1 in an appropriate solvent, add the Vilsmeier-Haack reagent dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. [16] Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. [18][19][20]

Synthesis_Workflow Start 4-Chloroacetophenone + Phenylhydrazine Step1 Condensation (Ethanol, Acetic Acid) Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Vilsmeier-Haack Reaction Intermediate1->Step2 Product 3-(4-chlorophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde Step2->Product Purification Purification & Characterization Product->Purification

Figure 5: General workflow for the synthesis of a chloropyrazole derivative.

Conclusion and Future Directions

Chloropyrazole compounds represent a versatile and promising class of therapeutic agents with demonstrated potential in oncology, inflammation, infectious diseases, and neurodegeneration. Their favorable physicochemical properties and diverse mechanisms of action make them attractive scaffolds for further drug discovery and development efforts. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of their mechanisms of action will be crucial for their successful translation into clinical practice. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of chloropyrazole compounds.

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Methodological & Application

Synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline via Reductive Amination: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

<__ APPLICATION NOTE _**>

Abstract

This application note provides a comprehensive guide for the synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline, a valuable building block in medicinal chemistry and pharmaceutical research.[1] The described synthetic strategy employs a robust and efficient reductive amination protocol. Detailed, step-by-step procedures are provided for the synthesis of the key starting materials, 4-chloro-1H-pyrazole and 1-(3-nitrobenzyl)-4-chloro-1H-pyrazole, followed by the pivotal reductive amination and subsequent nitro group reduction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a practical workflow but also insights into the rationale behind experimental choices and mechanistic considerations.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, with applications in the development of antimicrobial and anticancer agents.[1] The molecule's structure, featuring a substituted pyrazole linked to an aniline moiety, provides a versatile scaffold for further chemical modification. Reductive amination stands out as a powerful and widely used method for the formation of C-N bonds, offering high chemoselectivity and operational simplicity.[2][3] This application note details a reliable synthetic route to the target compound, breaking down the process into three key stages:

  • Synthesis of 4-chloro-1H-pyrazole: The foundational heterocyclic starting material.

  • Synthesis of 1-(3-nitrobenzyl)-4-chloro-1H-pyrazole: The crucial intermediate formed via N-alkylation.

  • Synthesis of this compound: The final product obtained through the reduction of the nitro group.

This document will provide detailed experimental protocols, data tables for easy reference, and mechanistic diagrams to illustrate the key transformations.

Synthetic Strategy Overview

The overall synthetic pathway is a three-step process commencing with the chlorination of pyrazole, followed by N-alkylation with 3-nitrobenzyl bromide, and concluding with the reduction of the nitro group to the desired aniline.

Synthetic Workflow Pyrazole Pyrazole Chlorination Chlorination Pyrazole->Chlorination FourChloroPyrazole 4-chloro-1H-pyrazole Chlorination->FourChloroPyrazole NAlkylation N-Alkylation FourChloroPyrazole->NAlkylation Intermediate 1-(3-nitrobenzyl)-4-chloro- 1H-pyrazole NAlkylation->Intermediate Reduction Nitro Reduction Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-chloro-1H-pyrazole

The initial step involves the regioselective chlorination of the pyrazole ring at the C4 position. This can be achieved using various chlorinating agents. A common and effective method involves the use of hypochloric acid or its salts in the absence of carboxylic acid.[4]

Experimental Protocol: Chlorination of Pyrazole
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Pyrazole68.0810.0 g0.147
Sodium hypochlorite (10-15% aq. soln.)74.44~1.1 eq.~0.162
Dichloromethane (DCM)84.93200 mL-
Sodium sulfite (sat. aq. soln.)126.04As needed-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a stirred solution of pyrazole (10.0 g, 0.147 mol) in dichloromethane (200 mL) at 0 °C (ice bath), add sodium hypochlorite solution (~1.1 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfite until a negative test with potassium iodide-starch paper is achieved.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 4-chloro-1H-pyrazole as a white to off-white solid.

Expected Yield: 85-95%.

Part 2: Synthesis of 1-(3-nitrobenzyl)-4-chloro-1H-pyrazole via N-Alkylation

The second step is the N-alkylation of 4-chloro-1H-pyrazole with 3-nitrobenzyl bromide. This reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen acts as the nucleophile. The choice of base and solvent is critical for achieving high yield and minimizing side reactions.

Experimental Protocol: N-Alkylation
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-chloro-1H-pyrazole102.5210.0 g0.0975
3-Nitrobenzyl bromide216.0321.0 g0.0972
Potassium carbonate (K2CO3)138.2120.2 g0.146
Acetonitrile (ACN)41.05200 mL-

Procedure:

  • To a stirred suspension of 4-chloro-1H-pyrazole (10.0 g, 0.0975 mol) and potassium carbonate (20.2 g, 0.146 mol) in acetonitrile (200 mL), add 3-nitrobenzyl bromide (21.0 g, 0.0972 mol) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(3-nitrobenzyl)-4-chloro-1H-pyrazole as a solid.

Expected Yield: 80-90%.

Part 3: Synthesis of this compound via Reductive Amination

The final and key transformation is the reduction of the nitro group to an amine. While various methods exist for nitro group reduction, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[5][6][7][8][9]

Reductive Amination Mechanism

The term "reductive amination" in the topic title is used in a broader sense to describe the overall transformation. The core of this final step is the reduction of the nitro group. The preceding N-alkylation step can be viewed as the "amination" part of the overall process. The reduction of the nitro group to an aniline can proceed through various intermediates, such as nitroso and hydroxylamine species, before yielding the final amine.

Reductive_Amination_Mechanism Nitro Ar-NO2 (Nitroarene) ReductionStep1 [H] Nitro->ReductionStep1 Nitroso Ar-NO (Nitrosoarene) ReductionStep2 [H] Nitroso->ReductionStep2 Hydroxylamine Ar-NHOH (Hydroxylamine) ReductionStep3 [H] Hydroxylamine->ReductionStep3 Aniline Ar-NH2 (Aniline) ReductionStep1->Nitroso ReductionStep2->Hydroxylamine ReductionStep3->Aniline

Figure 2: Simplified pathway for the reduction of a nitroarene to an aniline.

Experimental Protocol: Catalytic Hydrogenation
Reagent/Solvent/CatalystMolecular Weight ( g/mol )AmountMoles
1-(3-nitrobenzyl)-4-chloro-1H-pyrazole237.6410.0 g0.0421
Palladium on Carbon (10% Pd/C)-1.0 g (10 wt%)-
Methanol (MeOH)32.04150 mL-
Hydrogen (H2) gas2.0250 psi-

Procedure:

  • To a hydrogenation vessel, add 1-(3-nitrobenzyl)-4-chloro-1H-pyrazole (10.0 g, 0.0421 mol) and methanol (150 mL).

  • Carefully add 10% Palladium on Carbon (1.0 g, 10 wt%) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: >95%.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • 1H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • 13C NMR: To confirm the carbon skeleton.

  • MS (Mass Spectrometry): To confirm the molecular weight.[1]

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound.

Safety Considerations

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Nitrobenzyl bromide is a lachrymator; handle it in a well-ventilated fume hood.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst wet or under an inert atmosphere.

  • Catalytic hydrogenation should be performed in a properly rated and maintained pressure vessel by trained personnel.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The three-step sequence involving chlorination, N-alkylation, and catalytic hydrogenation is robust and scalable. The provided experimental details and mechanistic insights will aid researchers in the successful synthesis of this important chemical intermediate for applications in drug discovery and development.

References

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via.... Retrieved from [Link]

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  • University of Calgary. (n.d.). a. Formation of imines and enamines. Retrieved from [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Application Notes and Protocols for the Exploration of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and innovative response from the scientific community. The pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial effects against drug-resistant pathogens.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of a promising, yet underexplored, pyrazole derivative: 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline .

Research into structurally related compounds has revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with some analogues exhibiting minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against resistant strains.[3] This guide offers a comprehensive framework for the synthesis, in vitro evaluation, and preliminary in vivo assessment of this compound, with the goal of accelerating its journey through the preclinical pipeline.

Section 1: Synthesis of this compound

A robust and reproducible synthetic route is the cornerstone of any drug discovery program. While multiple pathways to substituted pyrazoles exist, a common and effective method involves the reaction of a suitable pyrazole intermediate with an aniline derivative. The following protocol is an exemplary synthesis based on established chemical principles for analogous compounds.[4]

Proposed Synthetic Pathway

The synthesis of this compound can be envisaged through a two-step process commencing with the formation of a pyrazole aldehyde, followed by reductive amination.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination 4-chloro-1H-pyrazole 4-chloro-1H-pyrazole DMF_POCl3 DMF / POCl3 4-chloro-1H-pyrazole->DMF_POCl3 4-chloro-1H-pyrazole-3-carbaldehyde 4-chloro-1H-pyrazole-3-carbaldehyde DMF_POCl3->4-chloro-1H-pyrazole-3-carbaldehyde 3-aminophenol 3-aminobenzylamine 4-chloro-1H-pyrazole-3-carbaldehyde->3-aminophenol reducing_agent NaBH(OAc)3 3-aminophenol->reducing_agent target_compound This compound reducing_agent->target_compound

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 4-chloro-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 3-Aminobenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

Step 1: Synthesis of 4-chloro-1H-pyrazole-3-carbaldehyde

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of DMF (3 equivalents) in anhydrous DCM to 0°C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add a solution of 4-chloro-1H-pyrazole (1 equivalent) in anhydrous DCM to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (EtOAc/Hexanes gradient) to yield 4-chloro-1H-pyrazole-3-carbaldehyde.

Step 2: Reductive Amination to Yield this compound

  • In a round-bottom flask, dissolve 4-chloro-1H-pyrazole-3-carbaldehyde (1 equivalent) and 3-aminobenzylamine (1.1 equivalents) in anhydrous DCM.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (EtOAc/Hexanes gradient) to afford the final compound, this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: In Vitro Antimicrobial Activity Assessment

The initial evaluation of a novel compound's antimicrobial potential is performed through a series of standardized in vitro assays. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5][6][7][8][9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]

Materials:

  • Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, including resistant strains)

  • 96-well microtiter plates

  • Sterile saline (0.9%)

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate these aliquots onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus (ATCC 29213)
MRSA (ATCC 43300)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)

Section 3: Cytotoxicity Assessment

A critical aspect of preclinical drug development is to ensure that the compound is selectively toxic to microbial cells with minimal effects on host cells.[11]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed the human cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and incubate for another 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 4: Elucidating the Mechanism of Action (MoA)

Understanding how a novel antimicrobial agent works is crucial for its development and for predicting potential resistance mechanisms. For pyrazole derivatives, several MoAs have been proposed, including disruption of the bacterial cell wall and inhibition of essential enzymes like topoisomerase II and IV.[2]

G cluster_0 Potential MoA of Pyrazole Derivatives Compound This compound Membrane Bacterial Cell Membrane Disruption Compound->Membrane DNA_Gyrase Inhibition of DNA Gyrase (Topoisomerase II/IV) Compound->DNA_Gyrase Cell_Death Bacterial Cell Death Membrane->Cell_Death DNA_Gyrase->Cell_Death

Bacterial Cell Membrane Permeability Assay

This assay determines if the compound disrupts the integrity of the bacterial cell membrane.

Materials:

  • Bacterial suspension

  • SYTOX Green nucleic acid stain

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Protocol:

  • Wash and resuspend the bacteria in PBS.

  • Add SYTOX Green to the bacterial suspension.

  • Treat the suspension with different concentrations of the test compound.

  • Measure the fluorescence intensity over time. An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to nucleic acids.

Section 5: In Vivo Efficacy Evaluation

Promising in vitro results must be validated in a relevant animal model of infection.[12] The mouse peritonitis-sepsis model is a standard and widely used model for the initial in vivo screening of antibacterial agents.[13]

Mouse Peritonitis-Sepsis Model

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Bacterial strain (e.g., MRSA)

  • Hog gastric mucin

  • Sterile saline

  • Test compound formulated for intraperitoneal (IP) or intravenous (IV) administration

Protocol:

  • Infection:

    • Prepare a bacterial inoculum in sterile saline containing hog gastric mucin.

    • Induce a systemic infection in mice by intraperitoneal injection of the bacterial suspension.

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), administer the test compound via the desired route (IP or IV).

    • Include a vehicle control group and a positive control group (treated with a known effective antibiotic like vancomycin).

  • Monitoring and Endpoints:

    • Monitor the mice for signs of illness and survival over a period of 7 days.

    • Alternatively, at specific time points post-treatment, euthanize a subset of animals and determine the bacterial load in the peritoneal fluid and/or blood by plating serial dilutions on agar plates.

  • Data Analysis:

    • Compare the survival rates between the treated and control groups.

    • Compare the bacterial loads between the treated and control groups to determine the extent of bacterial clearance.

Section 6: Adherence to Regulatory Guidelines

The preclinical development of new antimicrobial drugs should be conducted in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[11][14][15][16][17] These guidelines provide a framework for the data required to support an Investigational New Drug (IND) application and subsequent clinical trials. Key considerations include:

  • Pharmacology and Toxicology Studies: Comprehensive studies to evaluate the safety profile of the compound.

  • Chemistry, Manufacturing, and Controls (CMC): Detailed information on the synthesis, purification, and characterization of the drug substance.

  • Clinical Protocol Design: Well-designed protocols for initial human trials.

Conclusion

This compound represents a promising starting point for the development of a new class of antimicrobial agents. The protocols and application notes provided in this guide offer a structured approach to its preclinical evaluation. By systematically assessing its synthesis, in vitro and in vivo efficacy, safety, and mechanism of action, researchers can efficiently advance this and related compounds through the drug discovery pipeline, contributing to the critical fight against antimicrobial resistance.

References

  • Benci, K., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2565.
  • El-Shehry, M. F., et al. (2018).
  • Food and Drug Administration. (2019). Coordinated Development of Antimicrobial Drugs and Antimicrobial Susceptibility Test Devices. Retrieved from [Link]

  • ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection. Retrieved from [Link]

  • Kanduti, D., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-357.
  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. Retrieved from [Link]

  • WCG. (2025). FDA's New Antibiotic Guidance: A Flexible Pathway for Urgent Therapies. Retrieved from [Link]

  • ProBiologists. (n.d.). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • PubMed. (1987). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100. Retrieved from [Link]

  • MDPI. (2022). Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative. Retrieved from [Link]

  • Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -. Retrieved from [Link]

  • CHAIN. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • University of North Texas Health Science Center at Fort Worth. (2025). In vivo Efficacy Models and the College of Pharmacy. Retrieved from [Link]

  • CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Clinical Development and Labeling of Anti-Infective Drug Products. Retrieved from [Link]

  • National Institutes of Health. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Retrieved from [Link]

  • MDPI. (2011). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. Retrieved from [Link]

  • BioPharm International. (2018). FDA Publishes Antibacterial Drug Development Guidance. Retrieved from [Link]

  • ResearchGate. (2025). In vivo antibacterial capacity on mice subcutaneous infection model.... Retrieved from [Link]

  • Regulations.gov. (2013). Guidance for Industry - Antibacterial Therapies for Patients With Unmet Medical Need for the Treatment of Serious Bacterial Diseases. Retrieved from [Link]gov/document/FDA-2013-D-0636-0002)

Sources

Application Notes and Protocols for 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1][2] Several FDA-approved drugs incorporate the pyrazole moiety, highlighting its clinical significance. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline is an organic compound featuring a 4-chloropyrazole ring linked to an aniline group via a methylene bridge.[3] While specific studies on the anticancer effects of this particular molecule are not extensively detailed in publicly available literature, its structural components suggest significant potential as an anticancer agent, likely acting through the inhibition of key signaling pathways involved in cell proliferation and survival. Derivatives of N-(pyrazolyl)methyl anilines have demonstrated notable antiproliferative activity against various cancer cell lines, supporting the investigation of this compound class in oncology research.[3]

This document provides a comprehensive guide for the application of this compound in cancer cell line studies. It outlines potential mechanisms of action based on the known activities of structurally related pyrazole derivatives and offers detailed protocols for evaluating its efficacy.

Hypothesized Mechanism of Action: Targeting Key Cancer Pathways

Based on the established activities of similar pyrazole-containing compounds, this compound is hypothesized to exert its anticancer effects through the inhibition of critical protein kinases involved in cell cycle regulation and signal transduction. Two primary potential targets are Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR).

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that play a crucial role in controlling the progression of the cell cycle. Their dysregulation is a hallmark of many cancers. Several pyrazole derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK4/6.[4][5] By inhibiting these kinases, such compounds can induce cell cycle arrest, typically at the G1/S or G2/M phase, thereby preventing cancer cell proliferation.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 binds & activates S_Phase_Genes S-Phase Gene Transcription CDK2->S_Phase_Genes promotes Growth_Factors Growth Factors Growth_Factors->Cyclin D activates Compound This compound Compound->CDK4/6 inhibits Compound->CDK2 inhibits

Caption: Hypothesized inhibition of the CDK pathway by the compound.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cell proliferation, survival, and metastasis. Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target. Several pyrazole-containing molecules have been developed as EGFR inhibitors.[6][7]

EGFR_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway EGF EGF EGFR EGFR EGF->EGFR binds & activates PI3K PI3K EGFR->PI3K activates Ras Ras EGFR->Ras activates Compound This compound Compound->EGFR inhibits Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Apoptosis Inhibition Akt->Cell_Survival promotes Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Cell_Proliferation Cell Proliferation & Differentiation ERK->Cell_Proliferation promotes

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer potential of this compound in vitro.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the dose-dependent effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and wash with PBS. Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Experimental_Workflow cluster_Assays In Vitro Assays Start Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) Treatment Treat with this compound (Varying Concentrations & Timepoints) Start->Treatment MTT MTT Assay (Cell Viability/Cytotoxicity) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Protein_Targets Analysis of Key Proteins (e.g., CDKs, Cyclins, EGFR, Akt, ERK, Caspases) Western_Blot->Protein_Targets

Sources

Assay development for testing the efficacy of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Assay Development for Efficacy Testing of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Audience: Researchers, scientists, and drug development professionals.

A Framework for Evaluating the Anticancer Efficacy of this compound

Abstract

This document provides a comprehensive guide for developing and executing a tiered assay cascade to evaluate the efficacy of this compound, a compound belonging to the pyrazole derivative class. Pyrazole-containing compounds have garnered significant interest in medicinal chemistry due to their broad pharmacological activities, particularly as anticancer agents that often target protein kinases.[1][2] This guide details a strategic workflow, from initial biochemical target engagement to cellular mechanism-of-action studies, designed to build a robust preclinical data package. We present detailed, validated protocols for a biochemical kinase inhibition assay, a cell-based cytotoxicity assay, and a mechanistic apoptosis assay, underscoring the scientific rationale behind each step to ensure data integrity and reproducibility.[3]

Scientific Rationale & Strategic Overview

The core structure of this compound features a pyrazole ring, a scaffold known to interact with the ATP-binding pocket of various protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[4] Numerous pyrazole derivatives have been identified as potent inhibitors of key oncogenic kinases such as EGFR, VEGFR-2, and CDKs, leading to downstream effects like cell cycle arrest and apoptosis.[1][5]

Therefore, a logical hypothesis is that this compound exerts its potential anticancer effects through the inhibition of one or more protein kinases, ultimately leading to programmed cell death (apoptosis) in cancer cells.

Our proposed assay development strategy is a multi-tiered approach designed to test this hypothesis systematically. This cascade ensures that resources are spent on compounds that demonstrate activity at each critical stage, from direct enzyme inhibition to functional cellular outcomes.[6]

G cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanism of Action biochem Biochemical Kinase Assay (e.g., ADP-Glo) Objective: Confirm direct enzyme inhibition. Endpoint: IC50 Value viability Cell Viability Assay (e.g., CellTiter-Glo) Objective: Measure cytotoxicity in cancer cells. Endpoint: GI50 Value biochem->viability Proceed if Potent (IC50 < 1µM) apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Objective: Determine if cell death is via apoptosis. Endpoint: Fold-change in Caspase Activity viability->apoptosis Proceed if Cytotoxic (GI50 < 10µM)

Figure 1: Tiered Assay Development Workflow. A logical progression from direct target engagement in a biochemical context to the assessment of cellular cytotoxicity and the elucidation of the underlying mechanism of action.

Tier 1 Protocol: Biochemical Kinase Inhibition Assay

Principle: To determine if the compound directly inhibits a target kinase, a universal kinase activity assay is employed. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction.[7] As kinase activity is inhibited, less ATP is converted to ADP, resulting in a lower luminescent signal. This "signal decrease" format is applicable to virtually any kinase.[8]

Objective: Quantify the in vitro potency of this compound by determining its half-maximal inhibitory concentration (IC50).

Methodology: ADP-Glo™ Kinase Assay

  • Materials & Reagents:

    • Recombinant human kinase of interest (e.g., a representative tyrosine kinase like EGFR or a serine/threonine kinase like CDK2).

    • Kinase-specific substrate peptide.

    • This compound, dissolved in 100% DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

    • ATP solution.

    • White, opaque 384-well assay plates.

    • Luminescence-capable plate reader.

  • Step-by-Step Procedure:

    • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 1 µL of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in the assay buffer. Add 10 µL of this mix to each well.

    • Initiate Reaction: Prepare an ATP solution in the assay buffer at a concentration equal to its known Km for the target kinase.[9] Add 10 µL of the ATP solution to all wells to start the reaction. Final assay volume is 21 µL.

    • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.

    • Stop Reaction & Detect ADP:

      • Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

    • Develop Luminescent Signal: Add 40 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase and converts the generated ADP into a light signal.[8]

    • Incubation & Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminescence plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from the "no inhibitor" wells as 100% activity and the "no enzyme" wells as 0% activity.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 value.[9]

Tier 2 Protocol: Cell-Based Cytotoxicity Assay

Principle: After confirming direct enzyme inhibition, it is crucial to assess whether the compound can enter cells and exert a functional effect on their proliferation or viability.[6] The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP correlates with cell death or a reduction in proliferation.

Objective: Determine the concentration of this compound required to cause 50% growth inhibition (GI50) in a relevant cancer cell line.

Methodology: CellTiter-Glo® Assay

  • Materials & Reagents:

    • Cancer cell line relevant to the hypothesized kinase target (e.g., A549 lung cancer cells for an EGFR inhibitor).[1]

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • This compound, dissolved in 100% DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • White, clear-bottom 96-well cell culture plates.

    • Luminescence-capable plate reader.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[10] Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with DMSO) wells.

    • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

    • Signal Development: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from the "vehicle control" wells as 100% viability.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic model to determine the GI50 value.

Tier 3 Protocol: Mechanism of Action - Apoptosis Assay

Principle: To understand how the compound is killing cancer cells, we investigate the induction of apoptosis. A key event in apoptosis is the activation of a cascade of proteases called caspases.[11] Caspase-3 and Caspase-7 are critical executioner caspases. The Caspase-Glo® 3/7 Assay uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal.[12]

Objective: To determine if treatment with this compound induces apoptosis by measuring the activity of caspase-3 and -7.

G compound Pyrazole Compound (Kinase Inhibitor) receptor Oncogenic Kinase (e.g., EGFR, CDK2) compound->receptor Inhibits pathway Pro-Survival Signaling Pathway (e.g., PI3K/Akt) receptor->pathway Activates bcl2 Anti-Apoptotic Proteins (e.g., Bcl-2) pathway->bcl2 Upregulates cyto_c Cytochrome c Release bcl2->cyto_c Blocks caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activates caspase37 Caspase-3/7 (Executioner) [Assay Target] caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes

Figure 2: Simplified Apoptotic Pathway. Inhibition of a pro-survival kinase can down-regulate anti-apoptotic proteins, leading to the activation of the caspase cascade, which is the target of the Caspase-Glo® 3/7 assay.[13]

Methodology: Caspase-Glo® 3/7 Assay

  • Materials & Reagents:

    • Same cancer cell line and culture medium as in the cytotoxicity assay.

    • This compound.

    • Staurosporine (positive control for apoptosis induction).

    • Caspase-Glo® 3/7 Assay (Promega).

    • White, clear-bottom 96-well cell culture plates.

    • Luminescence-capable plate reader.

  • Step-by-Step Procedure:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol. Treat cells with the compound at concentrations around its GI50 value (e.g., 1x, 2x, and 5x GI50). Include a vehicle control and a positive control (e.g., 1 µM Staurosporine).

    • Incubation: Incubate for a shorter period appropriate for detecting apoptosis, typically 18-24 hours, at 37°C, 5% CO2.[13]

    • Assay Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate to equilibrate to room temperature. Add 100 µL of the reagent to each well.

    • Incubation & Measurement: Mix the contents on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours. Read the luminescence.

  • Data Analysis:

    • Calculate the fold-change in luminescence for each treatment condition relative to the vehicle control.

    • A significant (e.g., >2-fold) increase in the luminescent signal indicates the activation of caspase-3/7 and induction of apoptosis.

    • Data can be presented as a bar graph comparing the fold-change across different concentrations and controls.

Data Presentation & Interpretation

Quantitative data from these assays should be summarized for clear comparison and decision-making.

Table 1: Summary of Efficacy Data for this compound

Assay TypeTarget / Cell LineParameterResultInterpretation
Biochemical Recombinant Kinase XIC500.45 µMPotent, direct inhibition of the target enzyme.
Cell-Based Cancer Cell Line YGI502.1 µMGood cellular activity, confirming cell permeability and on-target effect.
Mechanistic Cancer Cell Line YCaspase-3/7 Activation (at 2x GI50)4.5-fold increaseCell death is mediated, at least in part, through apoptosis.

Assay Validation and Trustworthiness: To ensure the reliability of these results, every assay must be validated.[14] This includes:

  • Positive and Negative Controls: Using known inhibitors (e.g., Staurosporine) and vehicle controls (DMSO) is mandatory.[4]

  • Reproducibility: Experiments should be performed with at least three biological replicates.[14]

  • Statistical Analysis: Appropriate statistical tests should be used to determine the significance of the observed effects.

  • Robustness: The assay's performance should be consistent despite small, deliberate variations in parameters like incubation time or reagent lots, ensuring the method is rugged.[15]

By following this structured approach, researchers can confidently characterize the efficacy and mechanism of action of novel pyrazole compounds like this compound, generating the high-quality, reproducible data required for advancing promising candidates in the drug discovery pipeline.[3]

References
  • Gaba, M., Singh, S., & Mohan, C. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(16), 4773. Available at: [Link]

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  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Dube, Z. F., Soremekun, O. S., et al. (2023). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Future Medicinal Chemistry, 15(18). Available at: [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • Toure, B. B., et al. (2019). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 24(9), 893-896. Available at: [Link]

  • Ascend & ABL Inc. (n.d.). Guidelines And Strategies For The Development, Qualification Of Potency Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

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  • Semantic Scholar. (2023). Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Mareda, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(15), 4983. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

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Application Notes & Protocols for the In Vitro Antiviral Screening of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: The relentless emergence of viral pathogens necessitates a robust pipeline for the discovery of novel antiviral therapeutics. Heterocyclic compounds are a cornerstone of medicinal chemistry, with pyrazole and aniline derivatives, in particular, demonstrating significant potential as antiviral agents against a range of viruses.[1][2][3][4][5] This document provides a comprehensive, field-proven framework for the systematic in vitro evaluation of a specific chemical series: 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline analogs .[6]

Our approach is designed as a multi-stage screening cascade, ensuring that resources are focused on the most promising candidates. This guide moves beyond a simple recitation of steps; it delves into the causality behind experimental choices, integrates self-validating controls, and provides a clear path from initial cytotoxicity assessment to preliminary mechanism-of-action studies.

The Antiviral Screening Cascade: A Strategic Overview

The journey from a library of novel analogs to a validated lead candidate follows a logical progression. Each stage acts as a filter, eliminating inactive or toxic compounds while enriching for those with genuine therapeutic potential. This workflow is designed to maximize efficiency and data reliability.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Preliminary MoA cluster_3 Phase 4: Lead Advancement A Compound Library (Aniline Analogs) B Cytotoxicity Assay (CCK-8) Determine CC50 A->B C Primary Antiviral Screen (CPE Reduction Assay) Determine EC50 B->C D Calculate Selectivity Index (SI) SI = CC50 / EC50 C->D E Plaque Reduction Assay Confirm Potency (PR50) D->E SI ≥ 10 F Virus Yield Reduction Assay Quantify Inhibition of Progeny E->F G Time-of-Addition Assay Identify Viral Lifecycle Stage F->G Confirmed Activity H Validated 'Hit' Compound G->H Mechanism Identified

Caption: The integrated workflow for antiviral compound screening.

PART 1: FOUNDATIONAL ASSAYS - CYTOTOXICITY & PRIMARY SCREENING

The Non-Negotiable First Step: Cytotoxicity Assessment

Expertise & Rationale: Before seeking an antiviral effect, we must first define the concentration at which a compound harms the host cell. A compound that kills host cells may appear "antiviral" by simply eliminating the machinery the virus needs to replicate. This is a common artifact. The goal is to find compounds that are selectively toxic to the virus, not the host. The 50% cytotoxic concentration (CC50) is the fundamental metric that establishes the upper concentration limit for all subsequent antiviral assays. We utilize the Cell Counting Kit-8 (CCK-8) assay, a robust and sensitive colorimetric method that measures cellular metabolic activity via dehydrogenase enzymes.[7][8] It is preferred over older methods like MTT due to its use of a water-soluble formazan dye, eliminating a final solubilization step and reducing handling errors.[7][9]

Protocol 1: Cytotoxicity (CC50) Determination using CCK-8

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for many common viruses) into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence and formation of a semi-confluent monolayer.

  • Compound Preparation: Prepare a 2-fold serial dilution of each aniline analog in a separate plate. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Use culture medium as the diluent. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the cell plate and add 100 µL of the corresponding compound dilutions to the wells. Include "cells only" (no compound, medium only) and "vehicle control" (medium with the highest concentration of DMSO) wells.

  • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[9] Be careful not to introduce bubbles.

  • Final Incubation: Incubate for 1-4 hours at 37°C until the "cells only" control wells turn a distinct orange color.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control: Viability % = (Abs_treated / Abs_control) * 100.

    • Plot the viability percentage against the log of the compound concentration.

    • Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the CC50 value.

Primary Antiviral Screening: The Cytopathic Effect (CPE) Reduction Assay

Expertise & Rationale: The CPE reduction assay is a workhorse for primary screening.[10] It is a cell-based assay that visually and quantitatively measures the ability of a compound to protect cells from virus-induced damage and death (cytopathic effect).[11] This method is efficient and scalable, making it ideal for evaluating a large number of analogs. A compound is considered a "hit" if it shows a dose-dependent protection of the cell monolayer from viral destruction at non-toxic concentrations.

Protocol 2: CPE Reduction Assay

  • Cell Seeding: Prepare 96-well plates with host cells as described in Protocol 1 (Step 1).

  • Infection and Treatment:

    • Prepare compound dilutions as in Protocol 1, but use a low-serum infection medium. The concentration range should be guided by the CC50 value (the highest concentration tested should be at or below the CC50).

    • Prepare a virus stock diluted in infection medium to a multiplicity of infection (MOI) that will cause >80% CPE in 3 days (e.g., MOI of 0.01).[11]

    • Aspirate the medium from the cells. Add 50 µL of compound dilution to each well, followed immediately by 50 µL of the virus dilution.

  • Controls (Critical for Self-Validation):

    • Virus Control (VC): Cells + Virus (no compound). Expect maximum CPE.

    • Cell Control (CC): Cells only (no virus, no compound). Expect no CPE.

    • Toxicity Control: Cells + Compound at the highest concentration (no virus). Expect no cell death.

    • Positive Control: Cells + Virus + a known antiviral drug. Expect protection from CPE.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂, or until the Virus Control wells show >80% CPE.

  • Quantification: Assess cell viability using the CCK-8 method as described in Protocol 1 (Steps 5-7).

  • Data Analysis:

    • Calculate the percentage of protection: Protection % = [(Abs_treated - Abs_VC) / (Abs_CC - Abs_VC)] * 100.

    • Plot the protection percentage against the log of the compound concentration.

    • Use non-linear regression to calculate the 50% effective concentration (EC50).

Data Interpretation: The Selectivity Index

The true measure of a compound's potential is not its raw potency (EC50) but its therapeutic window. The Selectivity Index (SI) provides this crucial insight.

SI = CC50 / EC50

A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity. A commonly accepted threshold for a compound to be considered a promising "hit" for further investigation is an SI ≥ 10 .[12]

Table 1: Hypothetical Foundational Screening Data for Aniline Analogs

Compound ID CC50 (µM) EC50 (µM) Selectivity Index (SI) Status
ANA-001 >100 5.2 >19.2 Hit
ANA-002 15.5 8.1 1.9 Inactive
ANA-003 >100 >50 - Inactive
ANA-004 8.9 4.3 2.1 Toxic

| ANA-005 | 85.0 | 2.5 | 34.0 | Priority Hit |

PART 2: HIT CONFIRMATION - QUANTITATIVE INHIBITION ASSAYS

Compounds identified as "hits" in the primary screen must be validated using more direct and quantitative measures of viral inhibition. These assays confirm the initial findings and provide a more accurate assessment of potency.

The Gold Standard: Plaque Reduction Assay

Expertise & Rationale: The plaque reduction assay is considered the gold standard for quantifying infectivity of lytic viruses and the efficacy of antiviral compounds.[13] It directly measures the ability of a compound to prevent the formation of plaques, which are localized zones of cell death caused by viral replication and spread.[14][15][16] Unlike the CPE assay, which measures overall cell health in a well, this method quantifies individual infectious events, making it highly precise.

G A 1. Seed Cells in 6-well Plate B 2. Infect Monolayer with Virus + Compound A->B C 3. Add Semi-Solid Overlay (e.g., Agarose) with Compound B->C D 4. Incubate (2-3 days) Plaques Form C->D E 5. Fix & Stain Cells (e.g., Crystal Violet) D->E F 6. Count Plaques Calculate % Inhibition E->F

Caption: Workflow for the Plaque Reduction Assay.

Protocol 3: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus & Compound Preparation:

    • Prepare serial dilutions of the hit compound in infection medium.

    • Dilute the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).[17][18]

    • In separate tubes, pre-mix the diluted virus with each compound dilution (and a no-compound control) and incubate for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with sterile PBS. Inoculate the cells with the virus-compound mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Carefully aspirate the inoculum. Add a semi-solid overlay medium (e.g., 2X MEM mixed 1:1 with 1.2% agarose) containing the corresponding concentration of the test compound.[17] The overlay restricts viral spread to adjacent cells, resulting in discrete plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus, until plaques are visible.

  • Visualization: Fix the cells with a formaldehyde-based solution. After fixation, remove the overlay and stain the monolayer with 0.1% crystal violet solution.[13][18] Viable cells will stain purple, while plaques will appear as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control: Inhibition % = [1 - (Plaque_count_treated / Plaque_count_control)] * 100.

    • Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the 50% plaque reduction concentration (PR50).

Measuring Progeny: The Virus Yield Reduction Assay

Expertise & Rationale: While the plaque reduction assay measures the inhibition of plaque formation, the virus yield reduction assay directly quantifies the production of new, infectious viral particles (progeny virions) in the presence of a compound.[19][20] This is a powerful technique because it measures the cumulative effect of a compound over a single, complete cycle of viral replication.[21][22] It is often considered more rigorous for evaluating the inhibitory effects on viral replication.[22]

Protocol 4: Virus Yield Reduction Assay

  • Infection under Treatment: Seed cells in a 24-well or 96-well plate and grow to confluence. Infect the cells at a high MOI (e.g., 1-5) in the presence of serial dilutions of the test compound. A high MOI ensures that nearly all cells are infected simultaneously.[19]

  • Incubation: Incubate for one full replication cycle (e.g., 24-48 hours).

  • Harvest Progeny Virus: At the end of the incubation period, subject the plates to three freeze-thaw cycles to lyse the cells and release intracellular virions. Collect the supernatant, which now contains the progeny virus.

  • Titration of Progeny: Perform a 10-fold serial dilution of the harvested supernatant. Use these dilutions to infect fresh cell monolayers in a 96-well plate to determine the viral titer, typically using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.

  • Data Analysis:

    • Calculate the viral titer (PFU/mL or TCID50/mL) for each compound concentration.

    • Plot the viral titer (often on a log scale) against the compound concentration.

    • The primary result is often expressed as the concentration required to reduce the virus yield by 90% (IC90) or 99% (IC99), or as the log₁₀ reduction in titer at a specific concentration.

Table 2: Confirmatory Data for Priority Hit Compound ANA-005

Assay Type Endpoint Value (µM) Interpretation
Cytotoxicity CC50 85.0 Low toxicity
CPE Reduction EC50 2.5 Potent activity in primary screen
Plaque Reduction PR50 2.1 Confirmed potent inhibition

| Yield Reduction | IC90 | 4.8 | Effectively reduces viral progeny |

PART 3: PRELIMINARY MECHANISM OF ACTION (MoA) STUDIES

Expertise & Rationale: Identifying a potent and selective inhibitor is a major milestone. The next critical question is: how does it work? A time-of-addition assay is a classic virological experiment designed to pinpoint the stage of the viral lifecycle that a compound inhibits.[2][] By adding the compound at different times relative to infection, we can discern whether it acts on early events (entry), replication, or late events (assembly/release).

G cluster_0 Viral Lifecycle cluster_1 Time-of-Addition cluster_2 Inferred Mechanism A 1. Entry (Attachment, Fusion) B 2. Replication (Genome Synthesis) C 3. Late Stage (Assembly, Release) D Pre-treatment (Compound added before virus) E Co-treatment (Compound added with virus) G Inhibits Entry D->G Activity only here F Post-treatment (Compound added after virus entry) E->G Activity only here H Inhibits Replication F->H Activity only here I Inhibits Late Stage F->I Activity late post-treatment

Caption: Interpreting Time-of-Addition Assay results.

Protocol 5: Time-of-Addition Assay

  • Setup: Seed cells in a 24-well plate to achieve confluence on the day of the experiment. Use a high MOI (e.g., 1-5) to ensure a single, synchronous round of infection. The compound should be used at a concentration that gives >90% inhibition (e.g., 5x-10x EC50).

  • Experimental Arms:

    • Full-Time (Control): Compound is present from 2 hours before infection until harvest.

    • Entry Phase: Compound is present only during the viral adsorption period (e.g., from -2h to 0h relative to infection) and then washed out.

    • Replication Phase: Compound is added after the adsorption period (e.g., at +2h post-infection) and remains until harvest.

    • Late Phase: Compound is added at various time points post-infection (e.g., +4h, +6h, +8h) to delineate post-replicative steps.

  • Infection & Harvest: Synchronously infect all wells (except mock-infected controls). At the end of one replication cycle (e.g., 24h), harvest the virus yield from all wells.

  • Quantification: Titrate the virus yield from each experimental arm using the Virus Yield Reduction Assay method (Protocol 4, Steps 4-5).

  • Interpretation:

    • Inhibition in "Entry Phase" arm only: The compound likely targets viral attachment or entry.

    • Inhibition in "Replication Phase" arm: The compound targets a post-entry step, most likely genome or protein synthesis.

    • Loss of inhibition when added at later time points: The time point where the compound loses its effect corresponds to the completion of the step it targets.

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Application Notes and Protocols for Developing Corrosion Inhibitors Using Pyrazole Aniline Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and evaluation of pyrazole aniline derivatives as corrosion inhibitors. Corrosion represents a significant challenge across numerous industries, leading to substantial economic losses and safety concerns. The unique molecular architecture of pyrazole aniline structures, featuring nitrogen heteroatoms and aromatic rings, makes them highly effective in mitigating the corrosion of metals, particularly steel in acidic environments.[1][2][3] These application notes and protocols are designed to equip researchers with the fundamental knowledge and practical methodologies required to synthesize, characterize, and assess the performance of this promising class of corrosion inhibitors. We will delve into the underlying mechanisms of action, detailed synthesis procedures, and a suite of electrochemical and surface analysis techniques. This guide emphasizes a holistic approach, integrating experimental findings with computational chemistry to foster a deeper understanding and accelerate the discovery of novel, high-efficacy corrosion inhibitors.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, is a relentless and costly problem.[1][4] For industries such as oil and gas, chemical processing, and infrastructure, the integrity of metallic components is paramount. Acidic solutions, frequently used for cleaning, pickling, and oil well acidizing, create highly corrosive environments that can lead to catastrophic failures.[1][5]

Organic corrosion inhibitors have emerged as a highly effective strategy to combat this issue.[1] These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[5][6][7] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure. Compounds containing heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons (found in aromatic rings) are particularly adept at this protective function.[2][3]

Pyrazole aniline derivatives have garnered significant attention due to their exceptional corrosion inhibition properties.[2][8][9][10] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, combined with the electron-donating aniline moiety, provides multiple active centers for adsorption onto the metal surface.[2] This guide will provide the necessary protocols to explore the potential of these molecules in your research.

Mechanism of Corrosion Inhibition by Pyrazole Aniline Structures

The primary mechanism by which pyrazole aniline derivatives protect metals from corrosion is through adsorption. This process can be broadly categorized as physisorption, chemisorption, or a combination of both.[5][6]

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the pyrazole aniline molecule can be protonated, leading to electrostatic attraction.

  • Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or coordinate covalent bond formation between the inhibitor molecule and the metal surface. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic rings in pyrazole aniline structures can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming a stable protective film.[11][12]

The efficiency of inhibition is influenced by the electron density around the active centers of the inhibitor molecule. Substituents on the pyrazole or aniline rings can either enhance or diminish this electron density, thereby modulating the inhibitor's performance.[3]

Diagram: Proposed Mechanism of Inhibition

The following diagram illustrates the proposed adsorption mechanism of a pyrazole aniline inhibitor on a metal surface in an acidic medium.

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) H+ H⁺ Metal Fe H+->Metal Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ Inhibitor Pyrazole Aniline Inhibitor->Metal Adsorption (Protective Film Formation) Fe2+ Fe²⁺ Metal->Fe2+ Anodic Reaction (Metal Dissolution)

Caption: Adsorption of pyrazole aniline inhibitor on a metal surface.

Synthesis of Pyrazole Aniline Derivatives: A Step-by-Step Protocol

The synthesis of pyrazole aniline derivatives can be achieved through various routes. A common and effective method involves the reaction of a chalcone derivative with a hydrazine compound.[1]

Protocol 3.1: Synthesis of a Representative Pyrazole Aniline Derivative

This protocol outlines the synthesis of 2-(1H-pyrazol-5-yl)aniline, a representative pyrazole aniline corrosion inhibitor.[10]

Materials and Reagents:

  • Amino cinnamaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Microwave synthesizer

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve amino cinnamaldehyde (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 80°C) for a specified time (e.g., 5-10 minutes). Monitor the reaction progress using TLC.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-(1H-pyrazol-5-yl)aniline.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Rationale for Microwave Synthesis: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often cleaner product formation. This "green chemistry" approach is more energy-efficient and environmentally friendly.[10]

Performance Evaluation of Pyrazole Aniline Corrosion Inhibitors

A multi-faceted approach is essential for the comprehensive evaluation of corrosion inhibitor performance. This typically involves weight loss measurements, electrochemical techniques, and surface analysis.

Weight Loss Measurements

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.[4][13][14]

Protocol 4.1.1: Weight Loss Measurement

Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized pyrazole aniline inhibitor

  • Water bath or thermostat

  • Analytical balance (accurate to 0.1 mg)

  • Polishing paper (various grades)

  • Acetone

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, and dry.[8]

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor.[8]

  • Exposure: Maintain the solutions at a constant temperature for a specified period (e.g., 6 hours).[8]

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., with a suitable cleaning solution), rinse with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (g cm⁻² h⁻¹) = (W₀ - W₁) / (A * t) where W₀ is the initial weight, W₁ is the final weight, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[1]

Data Presentation: Weight Loss Measurement Results

Inhibitor Concentration (M)Weight Loss (g)Corrosion Rate (g cm⁻² h⁻¹)Inhibition Efficiency (%)
Blank (0)ValueValue-
1 x 10⁻⁶ValueValueValue
1 x 10⁻⁵ValueValueValue
1 x 10⁻⁴ValueValueValue
1 x 10⁻³ValueValueValue
Electrochemical Techniques

Electrochemical methods provide rapid and detailed information about the corrosion process and the mechanism of inhibition.[13] The most common techniques are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Protocol 4.2.1: Electrochemical Measurements

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal sample (e.g., mild steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum wire or graphite rod

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.[9]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.[9]

    • Analyze the resulting Nyquist and Bode plots to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).

    • Calculate Inhibition Efficiency: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

    • Extrapolate the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

    • Calculate Inhibition Efficiency: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

Data Presentation: Electrochemical Parameters

Inhibitor Conc. (M)Ecorr (mV vs. SCE)icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Rct (Ω cm²)Cdl (µF cm⁻²)IE (%)
Blank (0)ValueValueValueValueValueValue-
1 x 10⁻⁶ValueValueValueValueValueValueValue
1 x 10⁻⁵ValueValueValueValueValueValueValue
1 x 10⁻⁴ValueValueValueValueValueValueValue
1 x 10⁻³ValueValueValueValueValueValueValue

Diagram: Experimental Workflow for Inhibitor Evaluation

ExperimentalWorkflow A Synthesis of Pyrazole Aniline Derivative B Structural Characterization (FT-IR, NMR) A->B C Preparation of Metal Coupons and Corrosive Media A->C D Weight Loss Measurements C->D E Electrochemical Studies (EIS, PDP) C->E F Surface Analysis (SEM, AFM) C->F H Data Analysis and Inhibition Efficiency Calculation D->H E->H J Mechanism Elucidation F->J G Quantum Chemical Calculations (DFT) G->J I Adsorption Isotherm Modeling H->I I->J

Caption: Workflow for evaluating pyrazole aniline corrosion inhibitors.

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are employed.[7][15] The degree of surface coverage (θ), obtained from experimental data (θ = IE%/100), is fitted to various isotherm models (e.g., Langmuir, Freundlich, Temkin).[7]

The Langmuir isotherm is often a good fit for corrosion inhibitor systems and is described by the equation:[7]

C / θ = 1 / Kads + C

where C is the inhibitor concentration and Kads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.

The standard free energy of adsorption (ΔG°ads) can be calculated from Kads, providing insight into the nature of the adsorption (physisorption or chemisorption).[7][11]

Surface Analysis

Surface analytical techniques provide visual evidence of the protective film formed by the inhibitor.

  • Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the metal coupons before and after exposure to the corrosive medium, with and without the inhibitor. In the presence of an effective inhibitor, the surface should appear much smoother and less damaged compared to the uninhibited sample.[3][13]

  • Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface, allowing for the quantitative assessment of surface roughness.

Computational Chemistry: A Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for correlating the molecular structure of an inhibitor with its performance.[16][17][18] These calculations can provide insights into:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) is related to the electron-donating ability of the molecule, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its electron-accepting ability. A higher EHOMO and lower ELUMO generally correlate with higher inhibition efficiency.[18][19]

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and better inhibition performance.[18]

  • Dipole Moment (μ): A higher dipole moment may indicate stronger electrostatic interactions with the metal surface.[20]

  • Mulliken Charges: This analysis helps to identify the specific atoms in the molecule that are the most likely sites for interaction with the metal surface.[20]

By calculating these parameters for a series of pyrazole aniline derivatives, researchers can predict their relative inhibition efficiencies and guide the synthesis of more effective inhibitors.

Conclusion

The development of pyrazole aniline-based corrosion inhibitors represents a highly promising avenue for the protection of metallic assets in aggressive acidic environments. Their versatile synthesis, coupled with their inherent structural advantages, makes them a focal point for ongoing research. By following the detailed protocols and methodologies outlined in this guide, researchers can systematically synthesize, evaluate, and optimize these compounds. The integration of experimental techniques with computational modeling will undoubtedly accelerate the discovery and deployment of next-generation corrosion inhibitors, contributing to enhanced safety, economic savings, and environmental stewardship.

References

  • Corrosion Inhibitor Testing - Infinita Lab. (2025).
  • Chadli, R., et al. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Portugaliae Electrochimica Acta, 38, 125-138.
  • Gabitov, A. I. (2020). Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds. IOP Conference Series: Earth and Environmental Science, 459, 022064.
  • A Quantum Computational Method for Corrosion Inhibition - ACS Publications. (n.d.).
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - MDPI. (n.d.).
  • On the evaluation of metal-corrosion inhibitor interactions by adsorption isotherms | Request PDF - ResearchGate. (n.d.).
  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles - ResearchGate. (n.d.).
  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions | ACS Omega. (2024).
  • Khudhair, Z. T. (n.d.). Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. Journal of Education for Pure Science-University of Thi-Qar.
  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies | Royal Society Open Science. (2024).
  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium - Baghdad Science Journal. (2025).
  • Adsorption characteristics of corrosion inhibitors from corrosion rate measurements. (2025).
  • GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION - Rasayan Journal of Chemistry. (2023).
  • Full article: Studies on corrosion inhibitory effect and adsorption behavior of waste materials on mild steel in acidic medium. (n.d.).
  • Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations - MDPI. (n.d.).
  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC - PubMed Central. (n.d.).
  • Electrochemical and Theoretical Study of Pyrazole 4-(4,5dihydro- 1H-pyrazol-5-yl)-N,N-dimethylaniline (D) as a Corrosion Inhibitor for Mild Steel in 1 M HCl - Semantic Scholar. (2017).
  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions - NIH. (n.d.).
  • Performance evaluation of newly synthetized bi-Pyrazole derivatives as corrosion inhibitors for mild steel in acid environment. | Request PDF - ResearchGate. (n.d.).
  • Various adsorption isotherms for different corrosion inhibitors on... | Download Table - ResearchGate. (n.d.).
  • New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis - ResearchGate. (n.d.).
  • Corrosion inhibition results from weight loss measurement (a) Compound... - ResearchGate. (n.d.).
  • Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC. (2024).
  • Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - ResearchGate. (2024).
  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media - Chemical Science Review and Letters. (n.d.).
  • Corrosion inhibition Efficiency values calculated from the weight loss measurements. (n.d.).
  • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid - MDPI. (2022).

Sources

Application Note: High-Throughput Screening of a 3-[(4-Chloro-1H-pyrazol-1-yl)methyl]aniline Derived Library for the Identification of Novel Aurora Kinase A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of compounds derived from the versatile building block, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline. Recognizing the prevalence of the pyrazole scaffold in clinically successful kinase inhibitors, this protocol details a robust HTS campaign designed to identify novel inhibitors of Aurora Kinase A, a critical regulator of mitosis and a validated target in oncology. We present detailed, field-proven protocols for a biochemical primary screen utilizing the ADP-Glo™ Kinase Assay, followed by a cell-based secondary screen to confirm on-target activity and assess cellular potency. This guide is intended to provide researchers with the necessary framework to execute a successful HTS campaign, from assay development and validation to hit confirmation and preliminary structure-activity relationship (SAR) analysis.

Introduction: The Rationale for Targeting Aurora Kinase A with a Pyrazole-Based Library

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to be readily functionalized make it an ideal starting point for the generation of diverse chemical libraries. The specific intermediate, this compound, offers multiple points for chemical modification, allowing for the creation of a focused library with a high potential for biological activity.[3]

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in the regulation of cell division.[1] Its overexpression is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[4] Several small molecule inhibitors of Aurora Kinase A have shown promise in clinical trials, validating its "druggability".[5][6] Given the established success of pyrazole-containing compounds as kinase inhibitors, a library derived from this compound represents a logical and promising collection of molecules to screen for novel Aurora Kinase A inhibitors.

This application note outlines a strategic HTS workflow designed to efficiently identify and validate potent and selective inhibitors of Aurora Kinase A from such a library.

The High-Throughput Screening Workflow

The HTS campaign is structured as a multi-stage process to effectively identify and validate true hits while minimizing false positives. The workflow progresses from a high-throughput biochemical screen to a lower-throughput, more physiologically relevant cell-based assay.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screen cluster_3 Lead Optimization Primary_Screen Biochemical HTS (ADP-Glo™ Kinase Assay) ~10,000 Compounds Primary_Hits Primary Hits (~2-3% Hit Rate) Primary_Screen->Primary_Hits Dose_Response Confirmatory Screening (IC50 Determination) Primary_Hits->Dose_Response SAR_Analysis Preliminary SAR Analysis Dose_Response->SAR_Analysis Secondary_Screen Cell-Based Assay (Cell Viability/Target Engagement) SAR_Analysis->Secondary_Screen Validated_Hits Validated Hits Secondary_Screen->Validated_Hits Lead_Opt Further Characterization (Selectivity, ADME/Tox) Validated_Hits->Lead_Opt

Figure 1: High-Throughput Screening Workflow for Aurora Kinase A Inhibitors.

Primary High-Throughput Screen: Biochemical Assay

The primary screen is designed to rapidly assess the inhibitory activity of each compound in the library against purified Aurora Kinase A in a biochemical format. The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad dynamic range, and robustness in an HTS setting.[7][8] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[4]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step luminescent assay. In the first step, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated by the kinase is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.

ADP_Glo_Principle cluster_0 Kinase Reaction cluster_1 Step 1: ATP Depletion cluster_2 Step 2: ADP to ATP Conversion & Luminescence ATP ATP ADP ADP ATP->ADP Kinase Remaining_ATP Remaining ATP Substrate Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Kinase Kinase Aurora Kinase A Depleted Depleted Remaining_ATP->Depleted ADP-Glo™ Reagent ADP_step2 ADP ADP_Glo_Reagent ADP-Glo™ Reagent ATP_new ATP ADP_step2->ATP_new Kinase Detection Reagent Light Luminescent Signal ATP_new->Light Luciferase/Luciferin Kinase_Detection_Reagent Kinase Detection Reagent

Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Protocol: Primary HTS using ADP-Glo™ Kinase Assay

This protocol is optimized for a 384-well plate format.

Materials:

  • Aurora A Kinase Enzyme System (e.g., Promega, #V1931)[9]

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega, #V9101)[10]

  • 384-well white, solid-bottom assay plates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of each library compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.

    • For controls, dispense 50 nL of DMSO into the maximum signal (0% inhibition) and minimum signal (100% inhibition) wells.

  • Enzyme and Substrate Preparation:

    • Prepare the 2X Aurora Kinase A/Substrate mix in kinase reaction buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[4]

    • The final concentration of Aurora Kinase A and substrate should be optimized to yield a robust signal window. A starting point is 5-10 ng/µL of kinase and 0.2 µg/µL of myelin basic protein (MBP) substrate.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X Aurora Kinase A/Substrate mix to each well of the compound-plated 384-well plate.

    • For the 100% inhibition control wells, add 2.5 µL of 2X substrate mix without the kinase.

    • Seal the plate and centrifuge briefly (1 min at 1000 rpm).

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Seal the plate and incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Seal the plate and incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Selection

The quality of the HTS assay is assessed by calculating the Z'-factor.[11][12] A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

Z'-Factor Calculation: Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|)

Where:

  • Mean_max and SD_max are the mean and standard deviation of the maximum signal (0% inhibition).

  • Mean_min and SD_min are the mean and standard deviation of the minimum signal (100% inhibition).

Hit Identification: Compounds that exhibit a percent inhibition greater than three times the standard deviation of the sample population (or a predefined cutoff, e.g., >50% inhibition) are considered primary hits.

Table 1: Representative Primary HTS Data

ParameterValue
Number of Compounds Screened10,000
Hit Cutoff>50% Inhibition
Primary Hit Rate2.5%
Number of Primary Hits250
Z'-Factor0.82

Hit Confirmation and Triage

Primary hits are subjected to a series of confirmatory and secondary assays to eliminate false positives and prioritize compounds for further investigation.

Confirmatory Screening and IC50 Determination

Primary hits are re-tested in the ADP-Glo™ assay in a dose-response format to determine their half-maximal inhibitory concentration (IC50). This confirms the activity of the compounds and provides a measure of their potency.

Procedure:

  • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).

  • Perform the ADP-Glo™ assay as described in section 3.2.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Preliminary Structure-Activity Relationship (SAR) Analysis

The confirmed hits and their corresponding IC50 values are analyzed to identify preliminary SAR. This involves grouping compounds with similar chemical scaffolds and identifying structural features that contribute to or detract from their inhibitory activity. This analysis guides the selection of compounds for further characterization and future medicinal chemistry efforts.

Secondary Screen: Cell-Based Assay

A cell-based assay is crucial to confirm that the identified hits are active in a more physiologically relevant context. This step helps to eliminate compounds that are inactive due to poor cell permeability or are cytotoxic through off-target mechanisms. A cell viability assay in a cancer cell line known to be sensitive to Aurora Kinase A inhibition (e.g., HCT116, HeLa) is a suitable secondary screen.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

Materials:

  • HCT116 human colon carcinoma cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • 384-well clear-bottom, white-walled assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (e.g., Promega)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count HCT116 cells.

    • Seed the cells in 384-well plates at a density of 1,000-2,000 cells per well in 40 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the confirmed hit compounds.

    • Add 10 µL of the diluted compound solutions to the cell plates.

    • Include a positive control (e.g., a known Aurora Kinase A inhibitor like Alisertib) and a vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis

The luminescent signal is proportional to the number of viable cells. The data is normalized to the vehicle control (100% viability) and a background control (0% viability). The GI50 (concentration for 50% growth inhibition) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Table 2: Representative Secondary Screening Data for a Validated Hit

AssayEndpointValue
Primary Screen
ADP-Glo™ Kinase AssayIC50150 nM
Secondary Screen
HCT116 Cell ViabilityGI50500 nM

Conclusion

This application note provides a detailed and robust framework for the high-throughput screening of a this compound derived library to identify novel inhibitors of Aurora Kinase A. The combination of a highly sensitive biochemical primary screen with a physiologically relevant cell-based secondary screen ensures the efficient identification and validation of promising hit compounds. The protocols and workflows described herein are designed to be readily adaptable and provide a solid foundation for drug discovery programs targeting Aurora Kinase A and other kinases.

References

  • Anonymous. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • O'Donoghue, A., et al. (2012). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 17(5), 517-530.
  • Toder, E. J., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 427(2), 146-153.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]

  • Nelson, M. L., et al. (2013). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Journal of Biomolecular Screening, 18(9), 1111-1119.
  • Parker, G. J., et al. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening, 5(2), 77-88.
  • Lee, J., et al. (2014). Development and Application of a High-Throughput Fluorescence Polarization Assay to Target Pim Kinases. Journal of Biomolecular Screening, 19(4), 560-569.
  • Gamo, F. J., et al. (2014). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology, 4, 28.
  • Yan, S. B., et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics, 18(1), 63-75.
  • Van der Jeught, K., et al. (2023). Anti-cancer compound screening identifies Aurora Kinase A inhibition as a means to favor CRISPR/Cas9 gene correction over knock-out. bioRxiv.
  • Sardon, H., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(20), 2633-2644.
  • Van der Jeught, K., et al. (2023). Anti-cancer compound screening identifies Aurora Kinase A inhibition as a means to favor CRISPR/Cas9 gene correction over knock-out.
  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. Retrieved from [Link]

  • Van der Jeught, K., et al. (2023). Anti-cancer compound screening identifies Aurora Kinase A inhibition as a means to favor CRISPR/Cas9 gene correction over knock-out.
  • Gautier, F. G., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3708-3723.
  • ResearchGate. (n.d.). Table 1 Aurora kinase inhibition and fragment-likeness profile of hits.... Retrieved from [Link]

  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry, 143, 107058.
  • Wang, L., et al. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-4900.
  • Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7846-7863.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Iversen, P. W., et al. (2006). A comparison of the Z'-factor and the strictly standardized mean difference for assessing the quality of a high-throughput screening assay. Journal of Biomolecular Screening, 11(8), 926-932.

Sources

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of the Pyrazole-Aniline Scaffold

The compound 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline serves as a compelling starting point for medicinal chemistry campaigns, particularly in the discovery of novel kinase inhibitors. The pyrazole moiety is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates, prized for its ability to form key interactions within the ATP-binding site of various kinases.[1][2] This guide provides a comprehensive framework for conducting Structure-Activity Relationship (SAR) studies on this scaffold, aiming to optimize its biological activity, selectivity, and pharmacokinetic properties. We will delve into the strategic design of an analog library, detailed synthetic protocols, and robust biological evaluation methods, all grounded in the principles of modern drug discovery.

Core Rationale: A Tripartite Approach to SAR Exploration

The structure of this compound can be dissected into three key components, each offering a unique opportunity for modification to probe the chemical space and enhance biological activity. Our proposed SAR strategy will systematically explore substitutions on:

  • The 3-Aniline Ring: This moiety can be modified to explore interactions with the solvent-exposed region of the kinase active site and to modulate physicochemical properties such as solubility and lipophilicity.

  • The 4-Chloro-1H-pyrazole Core: Alterations to this core will probe the crucial hydrogen bond interactions within the hinge region of the kinase and explore the impact of electronic and steric effects on binding affinity.

  • The Methylene Linker: While less commonly modified, variations in the linker can alter the conformational flexibility and the relative orientation of the aniline and pyrazole rings.

The overarching goal is to understand how these modifications influence the molecule's ability to inhibit target kinases and exert a desired biological effect, such as anti-proliferative activity in cancer cell lines.

Synthetic Strategy: Building the Analog Library

A convergent synthetic approach is proposed for the efficient generation of a diverse analog library. The key step involves the N-alkylation of a substituted pyrazole with a substituted benzyl halide.

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol details the synthesis of the parent compound, which will serve as a benchmark for the biological evaluation of the analogs.

Materials:

  • 4-chloro-1H-pyrazole

  • 3-(bromomethyl)aniline hydrobromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add 3-(bromomethyl)aniline hydrobromide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the title compound.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole nitrogen, facilitating the nucleophilic attack on the benzyl bromide.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Workup: The aqueous workup with NaHCO₃ is to neutralize any remaining acidic species, and the brine wash is to remove any residual water from the organic layer.

Diagram: Synthetic Workflow for Analog Library Generation

G cluster_0 Synthesis of Pyrazole Analogs cluster_1 Synthesis of Benzyl Halide Analogs cluster_2 Coupling and Final Product Generation P1 Substituted Hydrazine P3 Substituted 4-halo-1H-pyrazole P1->P3 Cyclocondensation P2 1,3-Dicarbonyl Compound P2->P3 FP Final Analog Library P3->FP N-Alkylation (K2CO3, DMF) B1 Substituted Toluene B3 Substituted Benzyl Bromide B1->B3 Radical Bromination B2 N-Bromosuccinimide (NBS) B2->B3 B3->FP

Caption: General workflow for the synthesis of the analog library.

Proposed SAR-Driven Modifications and Expected Outcomes

The following tables outline the proposed modifications and the rationale behind them, along with hypothetical, yet plausible, biological data based on trends observed in related kinase inhibitor series.[3][4]

Table 1: Modifications of the 3-Aniline Ring
Analog Rationale Hypothetical IC₅₀ (nM) vs. Target Kinase
Parent HBenchmark compound150
1a 4-FIntroduce a small, electron-withdrawing group to potentially enhance binding through halogen bonding and improve metabolic stability.80
1b 4-OCH₃Introduce an electron-donating group to probe electronic effects and potentially improve solubility.250
1c 4-CNIntroduce a strong electron-withdrawing group and a potential hydrogen bond acceptor.120
1d 3-Cl, 4-FExplore the effect of multiple substitutions on potency and selectivity.65
Table 2: Modifications of the 4-Chloro-1H-pyrazole Core
Analog Rationale Hypothetical IC₅₀ (nM) vs. Target Kinase
Parent ClBenchmark compound150
2a BrExplore the impact of a larger halogen on binding affinity.180
2b IFurther increase the size and polarizability of the halogen.300
2c CH₃Replace the halogen with a small, lipophilic group to assess the importance of the halogen for activity.>1000
2d HRemoval of the halogen to establish its necessity for potent inhibition.>5000
Table 3: Modifications of the Methylene Linker
Analog Linker Rationale Hypothetical IC₅₀ (nM) vs. Target Kinase
Parent -CH₂-Benchmark compound150
3a -(CH₂)₂-Increase the length and flexibility of the linker.500
3b -CH(CH₃)-Introduce steric bulk on the linker to restrict conformational freedom.200

Biological Evaluation: Protocols and Self-Validating Systems

A tiered approach to biological evaluation is recommended to efficiently identify promising candidates.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a method for determining the IC₅₀ value of the synthesized compounds against a target kinase. The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.[5]

Materials:

  • Target kinase

  • Substrate peptide

  • ATP

  • Synthesized compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the target kinase, and the substrate peptide in the appropriate kinase buffer.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Self-Validating System:

  • Positive Control: A known inhibitor of the target kinase should be included in each assay to ensure the assay is performing as expected.

  • Negative Control: DMSO alone should be used as a negative control to determine the baseline kinase activity.

  • Z'-factor Calculation: The Z'-factor should be calculated for each assay plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS and lead optimization.

Diagram: Kinase Inhibition Assay Workflow

G A Prepare Compound Serial Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Add Kinase Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline (CAS 895930-04-8). This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into this synthetic pathway. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction for maximum yield and purity.

The synthesis of this valuable intermediate is robustly achieved via a two-step process, which offers clear control points for optimization. This guide is structured around this recommended pathway.

Recommended Synthetic Pathway

The most reliable and scalable synthesis involves two key transformations:

  • Step 1: N-Alkylation: A base-mediated N-alkylation of 4-chloro-1H-pyrazole with 3-nitrobenzyl bromide.

  • Step 2: Nitro Group Reduction: Reduction of the resulting nitro-intermediate to the target aniline.

Synthesis_Pathway Start1 4-chloro-1H-pyrazole inv1 Start1->inv1 Start2 3-nitrobenzyl bromide Start2->inv1 Intermediate 1-((3-nitrophenyl)methyl)- 4-chloro-1H-pyrazole inv2 Intermediate->inv2 Final This compound inv1->Intermediate Step 1: N-Alkylation (Base, Solvent) inv2->Final Step 2: Reduction (e.g., Pd/C, H₂)

Caption: Recommended two-step synthesis workflow.

Part 1: N-Alkylation of 4-chloro-1H-pyrazole

This step forms the core C-N bond. While N-alkylation of pyrazoles is a standard procedure, achieving high, regioselective yields requires careful control of the base, solvent, and temperature.[1] Since 4-chloro-1H-pyrazole is symmetrical, regioselectivity is not a concern in this specific synthesis, simplifying the process.

Detailed Experimental Protocol: N-Alkylation
  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chloro-1H-pyrazole (1.0 eq).

  • Solvent & Base: Add anhydrous dimethylformamide (DMF, approx. 5-10 mL per mmol of pyrazole) followed by potassium carbonate (K₂CO₃, 1.5 - 2.0 eq). Stir the suspension vigorously.

  • Reagent Addition: Dissolve 3-nitrobenzyl bromide (1.05 eq) in a minimal amount of DMF and add it dropwise to the pyrazole suspension at room temperature over 15-20 minutes.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor by TLC or LC-MS until the starting pyrazole is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water. The product will often precipitate as a solid.

  • Purification: Filter the solid, wash thoroughly with water, and then with a cold non-polar solvent like hexanes to remove impurities. The product can be further purified by recrystallization from ethanol or isopropanol if necessary.

Troubleshooting Guide: N-Alkylation
Problem Potential Cause & Explanation Recommended Solution
Low or No Conversion Insufficiently strong base: K₂CO₃ is a mild base. While effective, it may be slow. The pKa of the pyrazole N-H requires a sufficiently strong base for deprotonation.Switch to a stronger base like sodium hydride (NaH) in an appropriate solvent like THF or DMF. Use caution as NaH is highly reactive.
Low reaction temperature: The reaction kinetics may be too slow at room temperature.Increase the temperature to 80-100°C. Monitor for potential side product formation at higher temperatures.
Poor quality alkylating agent: 3-nitrobenzyl bromide can degrade over time.Check the purity of the 3-nitrobenzyl bromide. If it appears discolored or contains impurities, purify it by recrystallization or use a fresh bottle.[2]
Significant By-product Formation Over-alkylation or side reactions: This can occur if the reaction is run for too long or at too high a temperature.Monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. Avoid excessive heating.
Reaction with solvent: DMF can decompose at high temperatures in the presence of a strong base, leading to impurities.If using NaH, consider switching the solvent to THF. Maintain a reaction temperature below 100°C when using DMF.
Difficulty in Product Isolation Product is oily or does not precipitate: The product may be soluble in the aqueous workup mixture or may not be crystalline.After pouring into water, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs): N-Alkylation

Q1: Which base is optimal for this reaction? A1: The choice of base is critical.[1]

  • Potassium Carbonate (K₂CO₃): This is a reliable and easy-to-handle base, making it an excellent starting point. It works best in polar aprotic solvents like DMF or DMSO.

  • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that ensures complete deprotonation of the pyrazole. It is highly effective but requires strictly anhydrous conditions and careful handling.

  • Cesium Carbonate (Cs₂CO₃): Often provides higher yields due to the "cesium effect," which increases the nucleophilicity of the pyrazole anion. It is, however, more expensive.

Q2: Why is DMF a recommended solvent? A2: Polar aprotic solvents like DMF, DMSO, and acetonitrile are preferred because they effectively dissolve the pyrazole salt and promote Sₙ2 reactions. DMF, in particular, has a high boiling point, allowing for a wide range of reaction temperatures, and it solubilizes potassium carbonate well.[1]

Q3: Can I use 3-nitrobenzyl chloride instead of the bromide? A3: Yes, but the reaction will likely be slower. Alkyl bromides are generally more reactive than alkyl chlorides in Sₙ2 reactions due to bromide being a better leaving group. If using the chloride, you may need to increase the reaction temperature or use a stronger base/catalyst system to achieve a similar reaction rate.

Part 2: Reduction of 1-((3-nitrophenyl)methyl)-4-chloro-1H-pyrazole

This final step converts the electron-withdrawing nitro group into the electron-donating amine, yielding the target molecule. The choice of reducing agent is key to achieving a clean and complete conversion.

Detailed Experimental Protocol: Nitro Reduction
  • Setup: In a flask suitable for hydrogenation, dissolve the nitro-intermediate (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, 1-5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Maintain a positive hydrogen pressure (a balloon is sufficient for small scale, or use a Parr shaker for larger scales) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC (the product aniline will be more polar) or by the cessation of hydrogen uptake. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The filtrate can then be concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Troubleshooting Guide: Nitro Reduction

Troubleshooting_Reduction Start Low Yield in Nitro Reduction? Check1 Is the reaction incomplete? Start->Check1 Analyze by TLC/LC-MS Check2 Is the catalyst active? Check1->Check2 No Sol1a Increase H₂ pressure or reaction time. Check1->Sol1a Yes Check3 Are there side products? Check2->Check3 Yes Sol2 Use fresh catalyst. Ensure starting material is pure. Check2->Sol2 No Sol1b Try transfer hydrogenation (e.g., hydrazine/Pd-C). Check3->Sol1b Sol3 Consider alternative reducing agents like SnCl₂/HCl. Check3->Sol3

Caption: Troubleshooting workflow for the nitro reduction step.

Frequently Asked Questions (FAQs): Nitro Reduction

Q1: What are the best methods for reducing an aromatic nitro group? A1: Several reliable methods exist, each with its own advantages.[3][4]

  • Catalytic Hydrogenation (H₂ with Pd/C, PtO₂): This is often the cleanest method, producing water as the only by-product. It is highly efficient but requires specialized hydrogenation equipment and careful handling of the flammable catalyst and hydrogen gas.

  • Transfer Hydrogenation (e.g., Hydrazine Hydrate, Ammonium Formate): This method uses a hydrogen donor in the presence of a catalyst like Pd/C. It avoids the need for pressurized hydrogen gas, making it more accessible.[5]

  • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl, Zn/HCl): These are classic, robust methods that are tolerant of many functional groups. However, they require stoichiometric amounts of metal and a strong acid, leading to a more complex, non-aqueous workup to remove metal salts.[3]

Q2: My catalyst seems to be inactive. What could be the cause? A2: Catalyst poisoning is a common issue. The palladium catalyst can be deactivated by sulfur or other impurities present in the starting material or solvent. Ensure your nitro-intermediate is pure before the reduction step. Using a fresh bottle of catalyst or increasing the catalyst loading can also solve the problem.

Q3: How do I safely handle the Pd/C catalyst? A3: Palladium on carbon is highly flammable, especially when dry and exposed to air. It should always be handled in a fume hood and kept wet with solvent. Never add a dry catalyst to a flammable solvent. For filtration, ensure the Celite® pad is also kept wet to prevent the catalyst from drying and potentially igniting upon contact with air.

References

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • National Institutes of Health. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ResearchGate. 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

  • National Institutes of Health. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Reddit. N-methylation of pyrazole. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]

  • SIELC Technologies. 3-Aminobenzylamine. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • National Institutes of Health. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]

  • Google Patents. Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
  • ResearchGate. Synthesis of nitrobenzyl analogs via alkylation reaction. [Link]

  • Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • RSC Publishing. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. [Link]

  • Google Patents. Process for preparing nitrobenzyl bromides.
  • Google Patents.

Sources

Technical Support Center: Purification of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline (CAS No. 895930-04-8). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in achieving high purity for this key chemical intermediate. The unique structure of this molecule, featuring both a basic aniline moiety and a pyrazole ring, presents specific challenges that this guide will help you navigate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

The main purification challenge stems from the molecule's dual nature. The aniline group is basic, while the pyrazole ring system contributes to its overall polarity. This basicity causes strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in chromatography.[2][3] These interactions can lead to several issues:

  • Irreversible Adsorption: The compound can bind so strongly to the silica that it does not elute, resulting in low recovery.[2]

  • Peak Tailing: In chromatography, strong secondary interactions cause the analyte peak to smear or "tail," leading to poor separation from impurities and contamination of collected fractions.[2]

  • On-Column Degradation: The acidic nature of silica can sometimes degrade sensitive molecules, although the pyrazole ring is generally stable.[4]

Q2: What are the likely impurities I might encounter in my crude sample?

Impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of 4-chloro-1H-pyrazole with a 3-aminobenzyl derivative.[1] Therefore, typical impurities include:

  • Unreacted 4-chloro-1H-pyrazole.

  • Unreacted 3-aminobenzyl starting material (e.g., 3-aminobenzyl alcohol or halide).

  • Side-products from the reaction, such as over-alkylated or regioisomeric products.

  • Reagents and catalysts used in the synthesis.

Q3: Should I use normal-phase or reversed-phase chromatography for this compound?

Both are viable options, but the choice depends on the nature of your impurities and available equipment.

  • Normal-Phase Chromatography (e.g., Silica Gel): This is often the first choice due to its low cost and versatility. However, as discussed in Q1, the basicity of the aniline group is problematic. This can be overcome by modifying the mobile phase (see Troubleshooting). It is generally best for separating compounds with different polarity.

  • Reversed-Phase Chromatography (e.g., C18): This can be an excellent alternative. By using an aqueous/organic mobile phase, you can modulate the pH. At a high pH (e.g., using ammonium hydroxide), the aniline is in its neutral, free-base form, which can increase its retention and lead to better separation.[5] This method is ideal for separating non-polar to moderately polar compounds.

Q4: Can I purify this compound by forming its hydrochloride salt?

Yes, this is a valid strategy. The compound is available commercially as a hydrochloride salt (CAS 1185338-03-7), indicating its stability in this form.[6] The general workflow would be:

  • Dissolve the crude free-base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or dioxane) dropwise.

  • The hydrochloride salt should precipitate out of the solution.

  • The precipitate can then be isolated by filtration and washed with a non-polar solvent to remove organic impurities.

  • Further purification can be achieved by recrystallizing the salt from a suitable solvent system (e.g., ethanol/water, methanol).

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Problem 1: My compound is streaking badly on a silica gel TLC plate and I can't get good separation.

  • Causality: This is a classic sign of strong acid-base interaction between your basic aniline compound and the acidic silica gel.[2][3] This leads to a portion of the analyte being retained more strongly, causing the characteristic streak or tail.

  • Solution: Add a small amount of a competing base to your mobile phase. This base will "neutralize" the active acidic sites on the silica, allowing your compound to travel more cleanly up the plate.

    • Recommended Action: Prepare your eluent (e.g., 70:30 Hexane:Ethyl Acetate) and add 0.5% to 1% triethylamine (TEA) or a few drops of ammonium hydroxide. Run the TLC again. You should observe a more compact, well-defined spot.[5]

Problem 2: I ran a silica gel column, but my recovery is very low (<50%).

  • Causality: Your compound is likely irreversibly adsorbed onto the silica gel. The cumulative effect of the strong interactions over the length of the column has resulted in significant material loss.

  • Solutions:

    • Use a Mobile Phase Modifier: Just as with TLC, add a competing base like triethylamine (0.5-1%) to your entire mobile phase for the column run. This is the most common and effective solution.[3]

    • Use Treated Silica: Consider using amine-functionalized silica gel or alumina (which is less acidic than silica) as your stationary phase.[3]

    • Switch to Reversed-Phase: If the problem persists, reversed-phase chromatography is a strong alternative where these acid-base interactions are not the primary separation mechanism.

Problem 3: My compound will not crystallize from any solvent I've tried.

  • Causality: Successful crystallization requires finding a solvent system where the compound is soluble when hot but poorly soluble when cold. Impurities can also inhibit crystal formation.

  • Solutions & Workflow:

    • Systematic Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).

    • Use a Binary Solvent System: If you find a "good" solvent (dissolves the compound easily) and a "poor" or "anti-solvent" (compound is insoluble), you can use them together. Dissolve your compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes slightly turbid. Allow it to cool slowly.[7]

    • Induce Crystallization: If the solution becomes supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed" crystal from a previous batch.

    • Check Purity: If the sample is oily or refuses to crystallize, it may be too impure. First, pass it through a short plug of silica (using an eluent with TEA) to remove baseline impurities, and then attempt crystallization again.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for approaching the purification of your crude product.

Purification_Workflow crude Crude Product assess Assess Purity & Spot Behavior (TLC with & without TEA) crude->assess high_purity High Purity (>95%) Clean Spot on TLC assess->high_purity Good low_purity Low Purity (<95%) Multiple Spots / Streaking assess->low_purity Poor recryst Recrystallization high_purity->recryst column Column Chromatography (with TEA in eluent) low_purity->column final_product Pure Final Product recryst->final_product fractions Combine Pure Fractions column->fractions fractions->recryst Optional Polishing fractions->final_product

Caption: Decision tree for selecting a purification method.

Detailed Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol assumes the presence of impurities that are separable by polarity.

1. Mobile Phase Selection:

  • Begin by developing a solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like Hexanes or Petroleum Ether) and a polar solvent (like Ethyl Acetate or Dichloromethane).

  • Find a ratio that gives your desired compound an Rf value of ~0.3.

  • Crucially, add 0.5% triethylamine (TEA) to the chosen solvent system to prevent tailing. [3][5]

2. Column Packing:

  • Prepare a slurry of silica gel in your initial, least polar mobile phase.

  • Pour the slurry into your column and use gentle air pressure to pack a stable, uniform bed. Ensure there are no air bubbles or cracks.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column bed. This is less ideal as it can disturb the column bed.

4. Elution:

  • Carefully add the mobile phase to the column and begin elution using positive pressure.

  • If your impurities are close to your product spot, a shallow gradient elution (e.g., starting with 10% Ethyl Acetate in Hexane and gradually increasing to 40%) will likely provide better separation than an isocratic (single solvent mixture) elution.

5. Fraction Collection & Analysis:

  • Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol is ideal for a final polishing step after chromatography or if the crude product is already of moderate purity (>90%).

1. Solvent Selection:

  • Place a small amount of your compound into several test tubes.

  • Add a small amount of a different solvent to each tube (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene).

  • Observe solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold. A common system for similar compounds is Methanol or Ethanol.[8]

2. Dissolution:

  • Place the compound to be recrystallized in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with swirling until the compound just dissolves. Do not add a large excess of solvent.

3. Cooling and Crystallization:

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize the yield of precipitated crystals.

4. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Chromatography: A Visual Guide

This diagram helps diagnose and solve common issues encountered during column chromatography.

Chromatography_Troubleshooting start Problem Observed During Column Chromatography tailing Severe Peak Tailing or Streaking? start->tailing low_recovery Low Mass Recovery? start->low_recovery no_separation Poor or No Separation (Rf values too close)? start->no_separation add_tea Add 0.5-1% Triethylamine (TEA) to the mobile phase. tailing->add_tea Yes low_recovery->add_tea Primary Cause change_stationary Switch to a less acidic stationary phase like Alumina or Amine-functionalized Silica. low_recovery->change_stationary Also consider gradient Use a shallower solvent gradient or try a different solvent system (e.g., DCM/Methanol). no_separation->gradient add_tea->change_stationary If problem persists

Caption: Troubleshooting flowchart for common chromatography issues.

References

  • Workup: Amines - Department of Chemistry: University of Rochester. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information - The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. [Link]

  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. [Link]

  • 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one - PMC - NIH. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline (CAS No. 895930-04-8). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this versatile building block.[1] As a key intermediate in medicinal chemistry, its utility can be hampered by poor solubility, a common challenge for many active pharmaceutical ingredients (APIs).[2][3] This document provides a structured troubleshooting guide and frequently asked questions (FAQs) to systematically address and overcome these solubility hurdles.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

Researchers often face the critical challenge of poor aqueous solubility, which can impede biological screening, formulation development, and ultimately, therapeutic efficacy.[4][5] This guide will walk you through a logical progression of experiments to identify the optimal solubilization strategy for this compound.

Q1: My initial experiments show that this compound has very low solubility in aqueous buffers. Where do I start?

Answer: The first step is to perform a systematic solubility screening in a range of pharmaceutically acceptable solvents and co-solvents. This will establish a baseline and guide your formulation strategy.

Experimental Protocol: Initial Solubility Screening

  • Solvent Selection: Choose a diverse set of solvents, including polar, non-polar, and amphiphilic options. A suggested starting panel is provided in the table below.

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess of this compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6]

    • After equilibration, visually inspect for undissolved solid.

    • Filter the supernatant to remove any undissolved particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[7][8]

  • Data Analysis: Quantify the solubility in mg/mL or µg/mL for each solvent.

Table 1: Example Solvent Screening Panel and Expected Outcomes

Solvent SystemSolvent TypeExpected Solubility Outcome (Illustrative)Rationale
Deionized WaterPolar ProticVery LowEstablishes baseline aqueous insolubility.
Phosphate Buffered Saline (pH 7.4)Aqueous BufferVery LowSimulates physiological pH.
EthanolPolar ProticModerate to HighCommon co-solvent.[9]
Propylene Glycol (PG)Polar ProticModerateCommon co-solvent and vehicle.
Polyethylene Glycol 400 (PEG 400)PolarModerate to HighWater-miscible polymer with good solubilizing capacity.
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solubilizer, but may have toxicity concerns for some applications.[9]
10% Solutol® HS 15 in waterSurfactant SolutionModerate to HighSurfactants can form micelles to encapsulate and solubilize hydrophobic compounds.[10][11]
5% Cremophor® EL in waterSurfactant SolutionModerate to HighAnother commonly used non-ionic surfactant.

Workflow for Initial Solubility Assessment

start Start: Poorly Soluble Compound screen Perform Solubility Screening (Shake-Flask Method) start->screen solvents Select Diverse Solvents (Water, Buffers, Organic Co-solvents, Surfactants) screen->solvents analysis Analyze Supernatant (HPLC-UV / UV-Vis) solvents->analysis data Quantify Solubility (mg/mL) analysis->data decision Sufficient Solubility for Application? data->decision proceed Proceed with Formulation decision->proceed Yes troubleshoot Proceed to Further Troubleshooting decision->troubleshoot No

Caption: Initial solubility assessment workflow.

Q2: The solubility in simple co-solvents is insufficient for my desired concentration. What are my next options?

Answer: If co-solvents alone are not effective, more advanced formulation strategies are necessary. These can be broadly categorized into chemical and physical modification techniques. Given that you are likely working with a purchased compound, physical modifications and advanced formulation approaches are the most practical next steps.

1. pH Modification: The aniline moiety in this compound is basic and can be protonated to form a more soluble salt.[10][11]

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Determine the equilibrium solubility in each buffer using the shake-flask method described previously.

  • Plot solubility (log scale) versus pH. A significant increase in solubility at lower pH values will confirm the utility of this approach.

2. Amorphous Solid Dispersions (ASDs): Converting the crystalline API into an amorphous form dispersed within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.[2][12]

Experimental Protocol: Screening for Amorphous Solid Dispersions

  • Polymer Selection: Choose from common pharmaceutical polymers such as PVP K30, HPMC-AS, or Soluplus®.

  • Preparation of ASDs:

    • Solvent Evaporation (Spray Drying or Film Evaporation): Dissolve both the compound and the polymer in a common volatile solvent and then rapidly remove the solvent.

    • Melt Extrusion: Blend the compound and polymer and process at elevated temperatures to form a solid solution.

  • Characterization:

    • Confirm Amorphous Nature: Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature (Tg).[13][14]

    • Assess Dissolution Performance: Perform dissolution testing on the prepared ASDs and compare the dissolution rate and extent to that of the crystalline compound.

3. Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[2][15]

Experimental Protocol: Feasibility of Lipid-Based Formulations

  • Excipient Screening: Determine the solubility of the compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® RH 40, Tween® 80), and co-solvents (e.g., Transcutol® HP).

  • Ternary Phase Diagram Construction: Systematically mix the components in different ratios to identify the region that forms a stable and fine emulsion upon gentle agitation in an aqueous medium.

  • Characterization: Evaluate the self-emulsification time, droplet size, and drug precipitation upon dispersion.

4. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, thereby increasing their aqueous solubility.[11]

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Screen various cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Phase Solubility Studies: Prepare aqueous solutions of increasing cyclodextrin concentrations and determine the solubility of the compound in each. A linear increase in solubility (AL-type diagram) suggests the formation of a soluble 1:1 complex.

  • Preparation of the Complex: The complex can be prepared by co-precipitation, kneading, or lyophilization.

Decision Tree for Advanced Solubilization Strategies

start Initial Screening Shows Insufficient Solubility ph_check Does the compound have ionizable groups? start->ph_check ph_sol Perform pH-Solubility Profile ph_check->ph_sol Yes (Aniline group) asd Amorphous Solid Dispersions (ASDs) ph_check->asd No / pH mod. insufficient ph_sol->asd lipid Lipid-Based Formulations (SEDDS) asd->lipid asd_char Characterize ASD (PXRD, DSC, Dissolution) asd->asd_char cyclo Cyclodextrin Complexation lipid->cyclo lipid_char Characterize SEDDS (Emulsion time, Droplet size) lipid->lipid_char cyclo_char Characterize Complex (Phase Solubility, NMR) cyclo->cyclo_char success Optimized Formulation asd_char->success lipid_char->success cyclo_char->success

Caption: Decision tree for selecting an advanced solubilization strategy.

Frequently Asked Questions (FAQs)

Q: What analytical techniques are essential for characterizing my formulations?

A: A suite of analytical techniques is crucial for successful formulation development.[16] Key methods include:

  • HPLC with UV or MS detection: For accurate quantification of the compound in solubility and dissolution studies.[8]

  • Powder X-ray Diffraction (PXRD): To determine the solid-state form (crystalline vs. amorphous) of the raw material and in solid dispersions.[13]

  • Differential Scanning Calorimetry (DSC): To assess thermal properties, such as melting point and glass transition temperature, which are critical for characterizing solid dispersions.[13]

  • Dynamic Light Scattering (DLS): To measure the particle size of nanosuspensions or the droplet size of lipid-based formulations.

  • Transmission Electron Microscopy (TEM): Can be used to visualize nanoparticles and identify low levels of crystallinity in amorphous solid dispersions.[12][14][17]

Q: Are there any safety considerations when using solvents like DMSO?

A: Yes. While DMSO is an excellent solvent, it can have toxicological implications, especially for in vivo studies. It is crucial to consult relevant safety data sheets and consider the intended application. For cell-based assays, ensure the final DMSO concentration is below the level known to cause cytotoxicity. For preclinical formulations, it is often necessary to replace DMSO with more biocompatible solvents like PEG 400 or Solutol® HS 15.

Q: How do I choose between the different advanced formulation strategies?

A: The choice depends on several factors:

  • Physicochemical Properties of the Compound: A high melting point might make melt extrusion for ASDs challenging. A high logP might favor a lipid-based approach.

  • Desired Dose: High-dose drugs may be difficult to formulate using technologies that require a large proportion of excipients, such as cyclodextrins.[18]

  • Route of Administration: An oral formulation will have different requirements than a parenteral one. For example, the choice of excipients for injectables is much more restricted.

  • Available Equipment: Techniques like spray drying and hot-melt extrusion require specialized equipment.

Q: My compound is degrading in a specific formulation. What should I do?

A: Degradation can be caused by pH, temperature, light, or excipient incompatibility. Conduct a forced degradation study to identify the cause. Systematically vary the pH, temperature, and excipients to pinpoint the source of instability. Analytical techniques like LC-MS can help identify the degradation products.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.).
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics - ACS Publications. (n.d.).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. (2023, December 18).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. (n.d.).
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. (n.d.).
  • Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy's. (n.d.).
  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1 - Crystal Pharmatech. (n.d.).
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy - PubMed. (2021, May 3).
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  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC - NIH. (2021, October 10).
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  • 3-chloro-4-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]aniline - ChemicalBook. (n.d.).
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  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
  • 3-chloro-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline Product Description. (n.d.).
  • Sigma-Aldrich 4-(1H-Pyrazol-1-yl)aniline hydrochloride. (n.d.).
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Stability testing of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting stability studies for this compound. Our goal is to move beyond mere protocols and offer insights into the causality behind experimental choices, ensuring the integrity and success of your research.

Introduction: Understanding the Molecule

This compound is a versatile building block in medicinal chemistry, incorporating two key heterocyclic moieties: a substituted pyrazole and an aniline.[1] Its stability profile is critical for determining its viability as a drug substance, influencing formulation development, storage conditions, and shelf-life.[2][3] The inherent chemical liabilities of the aniline (susceptible to oxidation) and the benzylic amine linkage (potentially susceptible to hydrolysis) necessitate a thorough and well-designed stability testing program.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability of this compound.

Q1: What are the primary structural features of this molecule that could lead to instability?

A1: The molecule's stability is primarily influenced by two functional groups:

  • The Aniline Moiety: The primary aromatic amine is susceptible to oxidative degradation.[4][5] This can lead to the formation of colored impurities (often from polymerization) or transformation into nitroso, nitro, or hydroxylamine derivatives, especially in the presence of oxidizing agents, light, or trace metals.

  • The Benzylic Amine Linkage: The C-N bond between the methylene bridge and the pyrazole nitrogen could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the molecule into 3-aminobenzylamine and 4-chloro-1H-pyrazole.

  • The Pyrazole Ring: While generally aromatic and stable, pyrazole rings can undergo degradation under harsh conditions.[6] However, compared to the aniline and benzylic amine groups, the substituted pyrazole ring is expected to be relatively robust.

Q2: What are the standard ICH guidelines I should follow for formal stability studies?

A2: For a new drug substance, the International Council for Harmonisation (ICH) Q1A(R2) guideline is the primary regulatory standard.[7][8] It outlines the conditions for long-term, intermediate, and accelerated studies. The purpose is to see how the quality of the substance changes over time under the influence of temperature and humidity.[7]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Table 1: ICH Q1A(R2) Storage Conditions for Stability Testing.[7][9]

Q3: Why is a forced degradation (stress testing) study necessary?

A3: Forced degradation studies are essential for several reasons as outlined by ICH guidelines.[3][10] They involve exposing the drug substance to conditions more severe than accelerated stability studies to:

  • Identify Degradation Pathways: Understanding how the molecule breaks down helps in identifying potential impurities that could form during storage.[11]

  • Develop Stability-Indicating Methods: The analytical method used for stability testing (typically HPLC) must be able to separate the intact drug from all its degradation products. Forced degradation generates these products, allowing for the development and validation of a truly "stability-indicating" method.[2][10]

  • Elucidate Molecular Structure: Stress studies help reveal the intrinsic stability of the molecule and can provide insights for formulation and packaging design.[11]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you might encounter during your stability experiments in a practical Q&A format.

Q4: I'm observing a significant loss of my main peak and the appearance of several new peaks under oxidative stress (H₂O₂). What is happening and how do I proceed?

A4: This is a common issue for compounds containing an aniline moiety. The aniline group is readily oxidized.

  • Causality: The nitrogen lone pair in the aniline makes the aromatic ring highly activated and susceptible to oxidation. Hydrogen peroxide (H₂O₂) can generate hydroxyl radicals, which are potent oxidizing agents.[4][5] The likely degradation products are N-oxides, nitroso derivatives, nitro derivatives, and potentially oligomeric or polymeric species, which often appear as a cluster of small, broad peaks or a rising baseline in the chromatogram.

  • Troubleshooting Steps:

    • Characterize Degradants: Use a mass spectrometer coupled with your HPLC (LC-MS) to get the molecular weights of the new peaks. An increase of 16 amu suggests N-oxidation or hydroxylation. An increase of 30 amu (relative to the parent) could indicate a nitro (-NO₂) group.

    • Adjust Stress Conditions: If degradation is too extensive (>20-30%), the secondary degradation of initial products can complicate analysis.[12] Reduce the H₂O₂ concentration (e.g., from 30% to 3%) or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[12]

    • Check Mass Balance: Calculate the mass balance by summing the peak area of the parent compound and all degradation products and comparing it to an unstressed standard. A poor mass balance (<95%) may indicate that some degradants are not being detected (e.g., they are not UV-active or are precipitating).

Q5: My photostability results are inconsistent between experiments. What factors should I control more carefully?

A5: Photostability testing requires a highly controlled setup as specified in ICH Q1B.[13][14] Inconsistency often arises from inadequate control of the light source and sample presentation.

  • Causality: Photodegradation is a complex process initiated by the absorption of photons, which can trigger various reactions like oxidation or cleavage. The rate and pathway of degradation depend on the intensity and wavelength of the light, as well as the sample's physical state.[2][15]

  • Troubleshooting Steps:

    • Calibrate Your Light Source: Ensure your photostability chamber delivers a controlled and reproducible light exposure. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[13][14] Use a calibrated lux meter and radiometer for verification.

    • Use a Dark Control: Always include a "dark control" sample, which is wrapped in aluminum foil and placed in the chamber alongside the exposed sample. This helps you differentiate between degradation caused by light versus degradation caused by temperature changes within the chamber.[15]

    • Control Sample Presentation: Test the compound as a solid and in solution. The solid should be spread in a thin, uniform layer in a chemically inert, transparent container. For solutions, use a common, inert solvent like methanol or acetonitrile/water. Ensure the container material does not block the required wavelengths.

    • Sequential Testing: If the exposed drug substance shows significant degradation, the next step is to test it within its proposed packaging to see if the packaging provides adequate protection.[16]

Q6: I'm seeing a new peak in my chromatogram during an acidic hydrolysis study, but its molecular weight doesn't match any expected degradant. What could be the issue?

A6: This scenario points towards a few possibilities beyond simple degradation of the target molecule.

  • Causality: Unexpected peaks can arise from interactions with the analytical system, impurities in the reagents, or complex secondary reactions. In HPLC, "ghost peaks" are a common problem.[17]

  • Troubleshooting Steps:

    • Analyze a Blank: Inject a blank sample containing only your mobile phase and the acid used for hydrolysis (e.g., 0.1 M HCl). This will determine if the peak originates from your reagents or system.

    • Investigate Leaching: The acidic conditions could be causing something to leach from your sample vials, caps, or septa. Run a control where the vial contains only the acidic solution without the drug substance.

    • Consider Secondary Reactions: It's possible an initial degradant is reacting further. For example, if the molecule cleaves, the resulting fragments could potentially react with each other or with the solvent under stress conditions.

    • Check for Co-elution: The new peak might be co-eluting with an impurity that was already present in your starting material but is now resolved under the specific pH of your stressed sample. Compare the chromatogram of a time-zero (T0) sample with the stressed sample.

Experimental Protocols & Workflows

Forced Degradation Study Workflow

This diagram illustrates the logical flow for conducting a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Expose base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base Expose oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid Expose therm Thermal (e.g., 80°C, Solid & Solution) start->therm Expose photo Photolytic (ICH Q1B Conditions) start->photo Expose control Prepare Unstressed Control (T0 Sample) start->control Expose sampling Sample at Time Points (e.g., 2, 4, 8, 24 hours) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC-UV/DAD Method control->analysis sampling->analysis lcms Characterize Degradants (LC-MS) analysis->lcms If degradants > threshold mass_balance Calculate Peak Purity & Mass Balance analysis->mass_balance report Report Degradation Pathways & Method Specificity lcms->report mass_balance->report

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Under Oxidative Conditions

This protocol details a typical experiment to assess the oxidative stability of the compound.

  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Prepare a control sample by diluting the stock solution with a 50:50 mixture of water and methanol to a final concentration of 0.1 mg/mL. This is your T0 sample.

  • Stress Condition:

    • In a clear glass vial, mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) and a 50:50 water/methanol mixture to achieve a final drug concentration of 0.1 mg/mL.

    • Rationale: 3% H₂O₂ is a common starting point for oxidative stress testing.[12] Methanol is used as a co-solvent to ensure solubility.

  • Incubation:

    • Store the vial at room temperature, protected from light, for 24 hours.

    • Take samples at appropriate time points (e.g., 2, 8, and 24 hours).

  • Sample Analysis:

    • Immediately before injection into the HPLC, quench any remaining H₂O₂ by adding a small amount of an antioxidant solution (e.g., sodium bisulfite) if necessary, to prevent further degradation on the autosampler.

    • Analyze the stressed samples and the T0 control sample using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the T0 control.

    • Calculate the percentage of degradation and the relative amounts of each new peak formed.

    • Evaluate the mass balance to ensure all major degradants are accounted for.

Hypothetical Degradation Pathways

Based on the chemical structure, two primary degradation pathways can be hypothesized under stress conditions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_oxidation Oxidative Pathway parent This compound hydro_prod1 4-chloro-1H-pyrazole parent->hydro_prod1 Hydrolysis hydro_prod2 3-Aminobenzylamine parent->hydro_prod2 Hydrolysis n_oxide N-Oxide Derivative parent->n_oxide Oxidation polymers Polymeric Species parent->polymers Oxidative Coupling nitroso Nitroso Derivative n_oxide->nitroso Further Oxidation

Caption: Potential degradation pathways for the molecule.

References

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Vertex AI Search. Retrieved January 17, 2026.
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  • Singh, S., & Rehman, Z. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • U.S. Environmental Protection Agency (EPA). (1996).
  • International Council for Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
  • Health Canada. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 17, 2026. [Link]

  • Hongsawat, P., & Vangnai, A. S. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2. Journal of Hazardous Materials, 186(2-3), 1300–1307. [Link]

  • IAGIM. (n.d.). Photostability. Retrieved January 17, 2026. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved January 17, 2026. [Link]

  • Bawa, S., Ahmad, F., & Kumar, S. (2009). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. Molbank, 2009(4), M640. [Link]

Sources

Identifying and removing impurities in 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline (CAS 895930-04-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important chemical intermediate.[1] We provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your final product.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Presence of Unreacted Starting Materials in Crude Product

Question: My post-reaction analysis (TLC, LC-MS) shows significant amounts of unreacted 4-chloro-1H-pyrazole and/or 3-(aminomethyl)aniline. What went wrong?

Answer:

The presence of starting materials is a common issue and typically points to incomplete reaction kinetics or suboptimal conditions. Let's break down the causality:

  • Insufficient Reaction Time or Temperature: The N-alkylation of a pyrazole is a nucleophilic substitution reaction. Like many such reactions, it requires adequate time and thermal energy to proceed to completion. If the reaction is quenched prematurely or the temperature is too low, a significant portion of the starting materials will remain unreacted.

  • Ineffective Base: In base-mediated alkylations, the choice and stoichiometry of the base are critical. The base deprotonates the pyrazole nitrogen, making it a more potent nucleophile. If the base is too weak, not sufficiently anhydrous (e.g., potassium carbonate that has absorbed moisture), or used in insufficient molar equivalents, the pyrazole will not be fully activated, leading to an incomplete reaction.

  • Poor Mixing/Heterogeneity: If the reaction mixture is not adequately stirred, localized concentrations of reactants can occur, preventing uniform reaction progress. This is especially true for reactions involving solid reagents like potassium carbonate.

Solutions:

  • Optimize Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue the reaction until one of the starting materials is completely consumed.

  • Re-evaluate the Base:

    • Ensure the base (e.g., K₂CO₃, NaH) is dry. If using K₂CO₃, consider drying it in an oven before use.

    • Use a slight excess of the base (e.g., 1.2-1.5 equivalents) to drive the reaction forward.

    • For stubborn reactions, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF can be more effective, though it requires more stringent anhydrous conditions.[2]

  • Enhance Mixing: Use a suitable overhead stirrer or a magnetic stir bar that provides vigorous agitation to ensure the reaction mixture remains homogeneous.

Issue 2: Formation of N1 vs. N2 Regioisomers

Question: I've successfully synthesized the product, but my NMR analysis indicates a mixture of two isomers. How can I control the regioselectivity of the alkylation?

Answer:

This is a classic challenge in pyrazole chemistry. Unsymmetrical pyrazoles have two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of regioisomers which can be difficult to separate.[2][3] The ratio of these isomers is influenced by a delicate balance of steric and electronic factors.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2][4][5] If there are bulky substituents near one of the nitrogens, the incoming electrophile will preferentially attack the more accessible nitrogen.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction's outcome. Polar aprotic solvents like DMF and DMSO are often used to promote a single regioisomer.[2]

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the pyrazole ring affects the nucleophilicity of the adjacent nitrogen atoms.

Solutions:

  • Strategic Solvent Selection: While polar aprotic solvents are a good starting point, some studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity in certain N-alkylation reactions.[2]

  • Bulky Alkylating Agents: While not always feasible depending on the desired product, using a bulkier alkylating agent can enhance the steric bias towards the less hindered nitrogen.

  • Purification is Key: If a mixture of isomers is unavoidable, the focus shifts to purification.

    • Column Chromatography: This is the most common and effective method for separating regioisomers.[6][7][8] The slight difference in polarity between the isomers allows for their separation on a silica gel or alumina column. Careful selection of the eluent system is crucial and should be guided by prior TLC analysis.

    • Recrystallization: If one isomer is significantly more abundant and the impurities have different solubility profiles, fractional recrystallization can be an effective purification method.[9][10][11]

Issue 3: Product "Oiling Out" During Recrystallization

Question: I'm trying to purify my crude product by recrystallization, but it separates as an oil instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem in recrystallization and usually indicates that the solution is either too supersaturated or has cooled too quickly.[6] Impurities can also inhibit crystal formation.

Solutions:

  • Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture to fully dissolve it. Then, allow the solution to cool much more slowly.[6]

  • Slow Cooling: Insulate the flask to ensure a very gradual temperature drop. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

  • Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the cooled solution to induce crystallization.[6]

  • Re-evaluate Solvent System: If the problem persists, the chosen solvent may not be ideal. A mixed solvent system, using a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, might be more effective.[9] For aniline derivatives, ethanol/water mixtures are often successful.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common synthetic pathway involves the reductive amination of 4-chloro-1H-pyrazole-4-carbaldehyde with benzylamine, using a reducing agent like sodium borohydride (NaBH₄) in a solvent such as methanol at room temperature.[1]

Q2: What are the most common analytical techniques to assess the purity of the final product?

A2: A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, is excellent for separating the target compound from impurities and unreacted starting materials.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the final product and identifying any isomeric impurities.[10]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: My compound streaks on a silica gel TLC plate. What does this mean and how can I fix it for column chromatography?

A3: Streaking on a silica TLC plate, especially for nitrogen-containing compounds like anilines, is often due to strong interactions with the acidic silanol groups on the silica surface.[6] This can lead to poor separation during column chromatography.

To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase.[6] This neutralizes the acidic sites on the silica, resulting in sharper bands and better separation.

Q4: Are there alternative stationary phases to silica gel for purifying this compound?

A4: Yes. If your compound shows irreversible adsorption or decomposition on silica gel, consider using a less acidic stationary phase like neutral or basic alumina.[6] Reversed-phase chromatography using a C18 stationary phase is also an excellent alternative, especially for polar compounds.[6]

Data & Protocols

Table 1: Potential Impurities and Identification Markers
ImpurityPotential SourceAnalytical Identifier (Hypothetical)
4-chloro-1H-pyrazoleUnreacted starting materialDistinct retention time in HPLC/GC, unique mass spec fragmentation pattern
3-(aminomethyl)anilineUnreacted starting materialDifferent polarity and retention time compared to the product
1-[(4-chloro-1H-pyrazol-1-yl)methyl]anilineN2-regioisomerSimilar mass, but different NMR chemical shifts and HPLC retention time
Bis-alkylated productsSide reactionHigher molecular weight in mass spectrometry
Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for purifying the crude product. The solvent system should be optimized based on TLC analysis.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., hexane/ethyl acetate mixtures of increasing polarity).

    • The ideal solvent system will give the product an Rf value of approximately 0.2-0.3 and show good separation from impurities.

  • Column Preparation:

    • Select a column of appropriate size (a general rule is to use 50-100g of silica gel per 1g of crude material).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to pack evenly.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.[7]

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[6][7]

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[7][16]

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis & Initial Analysis cluster_decision Impurity Assessment cluster_purification Purification Strategy cluster_verification Final Verification Crude Crude Product Analysis Purity Analysis (TLC, HPLC, LC-MS) Crude->Analysis Sample Impure Impurities Detected? Analysis->Impure Recrystallization Recrystallization Impure->Recrystallization Yes (High Purity/Crystalline) ColumnChrom Column Chromatography Impure->ColumnChrom Yes (Complex Mixture/Isomers) PureProduct Pure Product Impure->PureProduct No (<5% Impurity) Recrystallization->PureProduct ColumnChrom->PureProduct FinalAnalysis Final Purity Check (HPLC, NMR) PureProduct->FinalAnalysis

Caption: Logical workflow for impurity identification and removal.

References
  • BenchChem. (n.d.). This compound.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline.
  • Reddit. (2014, May 26). Purify and dry aniline? Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Riggin, P.M., Lucas, S.V., Cole, T.F., & Birts, M.A. (1984, February). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • MDPI. (2009). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. Molbank, 2009(M640).
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • OSTI.GOV. (1983, December 31). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. Retrieved from [Link]

  • BenchChem. (n.d.). Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Magritek. (n.d.). Column Chromatography.
  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
  • National Institutes of Health. (2023, November 15). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Retrieved from [Link]

  • MDPI. (n.d.).
  • PubMed. (2022, August 5). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

Sources

Improving the reaction conditions for N-alkylation of 4-chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-chloro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this important synthetic transformation. The content is structured in a question-and-answer format to directly address issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for researchers planning or troubleshooting this reaction.

Q1: What are the primary challenges in the N-alkylation of 4-chloro-1H-pyrazole?

While the symmetrical nature of 4-chloro-1H-pyrazole eliminates the issue of N1/N2 regioselectivity that complicates many pyrazole alkylations, several challenges remain. The primary hurdles are achieving high yields, ensuring complete conversion, and avoiding side reactions.[1] The pyrazole's N-H bond is weakly acidic, requiring carefully selected conditions for efficient deprotonation. Furthermore, the reactivity of the chosen alkylating agent and the stability of the reagents and solvents under the reaction conditions are critical factors for success.[2]

Q2: What are the standard methods for N-alkylating 4-chloro-1H-pyrazole?

There are two main strategies, each with distinct advantages:

  • Base-Mediated Alkylation: This is the most traditional method. It involves deprotonating the pyrazole with a base to form a pyrazolide anion, which then acts as a nucleophile and attacks an alkylating agent (typically an alkyl halide).[3] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF or acetonitrile.

  • Acid-Catalyzed Alkylation: A newer, often milder, alternative involves using electrophiles like trichloroacetimidates in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[4] This method avoids the use of strong bases and can be performed at room temperature, providing good to excellent yields with benzylic, phenethyl, and benzhydryl groups.[3][5]

Q3: How do I select the appropriate base and solvent for a base-mediated reaction?

The choice of base and solvent is interdependent and crucial for reaction success.

  • Bases: The base should be strong enough to deprotonate the pyrazole.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. However, it is highly reactive and requires anhydrous conditions.

    • Potassium Carbonate (K₂CO₃): A weaker, safer, and more economical base. It often requires higher temperatures to be effective.[6]

    • Cesium Carbonate (Cs₂CO₃): More soluble and often more effective than K₂CO₃ at lower temperatures, but it is more expensive.

  • Solvents: The solvent must be aprotic to avoid reacting with the base and should effectively dissolve the pyrazole salt.

    • DMF (N,N-Dimethylformamide): An excellent solvent with a high boiling point, suitable for reactions requiring heat. However, it can decompose at high temperatures, especially in the presence of a base, potentially leading to side products.[7]

    • Acetonitrile (ACN): A good alternative with a lower boiling point. For higher temperatures, reactions can be run under pressure. It is generally more stable than DMF.

    • DMSO (Dimethyl Sulfoxide): Similar to DMF in solvating power but can also be problematic at high temperatures.[7]

Base Typical Solvent(s) Advantages Disadvantages
NaH DMF, THFStrong, irreversible deprotonation; drives reaction forward.Requires strict anhydrous conditions; safety hazard (flammable H₂ gas).
K₂CO₃ DMF, AcetonitrileInexpensive, safe, easy to handle.Weaker base; often requires higher temperatures.[6]
Cs₂CO₃ DMF, AcetonitrileMore effective than K₂CO₃; works at lower temperatures.More expensive.
Troubleshooting & Optimization Guides

This section provides in-depth solutions to specific experimental problems.

Problem 1: My reaction yield is very low or the reaction is not going to completion.

A low yield is the most common issue and can stem from several root causes. A systematic approach is the best way to diagnose and solve the problem.

start Low Yield Observed reagents Assess Reagent & Solvent Purity start->reagents impure Purify Reagents / Use Dry Solvents reagents->impure Impure/Wet purify Reagents Confirmed Pure reagents->purify Pure/Dry conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) suboptimal Systematically Optimize Conditions (e.g., Increase Temp/Time) conditions->suboptimal Suboptimal optimized Conditions Optimized conditions->optimized Optimal method Is the Method Appropriate for the Alkylating Agent? wrong_method Consider Alternative Method (e.g., Acid-Catalyzed) method->wrong_method No purify->conditions optimized->method cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge flask with 4-chloro-1H-pyrazole and anhydrous DMF under Argon. prep2 Cool solution to 0 °C. prep1->prep2 react1 Add NaH (60% in mineral oil) portion-wise. prep2->react1 react2 Stir at 0 °C for 30 min, then warm to RT for 30 min. react1->react2 react3 Add alkyl halide (e.g., benzyl bromide) dropwise. react2->react3 react4 Stir at RT until completion (monitor by TLC). react3->react4 work1 Quench reaction carefully with water at 0 °C. react4->work1 work2 Extract with ethyl acetate. work1->work2 work3 Wash organic layer with brine, dry (Na₂SO₄). work2->work3 work4 Concentrate and purify by flash chromatography. work3->work4

Caption: Workflow for base-mediated N-alkylation.

Methodology:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add 4-chloro-1H-pyrazole (1.0 equiv).

  • Add anhydrous DMF to form a 0.2 M solution. Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) in small portions.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Monitor the reaction by TLC or LC-MS until the starting pyrazole is consumed.

  • Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel flash column chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidate

[4] Methodology:

  • To a round-bottom flask, add the alkyl trichloroacetimidate (1.0 equiv), 4-chloro-1H-pyrazole (1.0 equiv), and camphorsulfonic acid (CSA, 0.2 equiv).

  • Place the flask under an argon atmosphere.

  • Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours (or until completion as monitored by TLC/LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel flash column chromatography to yield the N-alkylated pyrazole. [4]

References
  • D. R. Williams, P. J. B. Cleary, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Organics, 2022, 3(2), 109-122. [Link]

  • I. V. Kutrovskaya, N. V. Vchislo, et al., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," International Journal of Molecular Sciences, 2025. [Link]

  • S. K. Guchhait, A. L. Chandgude, et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," The Journal of Organic Chemistry, 2022, 87(16), 10987–10998. [Link]

  • L. T. Boulton, J. B. H. Holland, et al., "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles," Organic Letters, 2019, 21(18), 7550-7554. [Link]

  • D. R. Williams, P. J. B. Cleary, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," Semantic Scholar, 2022. [Link]

  • D. R. Williams, P. J. B. Cleary, "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates," ResearchGate, 2022. [Link]

  • S. Fustero, J. F. Sanz-Cervera, et al., "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents," The Journal of Organic Chemistry, 2008, 73(9), 3523-3529. [Link]

  • Reddit User Discussion, "Help with N-Alkylation gone wrong," r/chemistry, 2016. [Link]

  • ACS Green Chemistry Institute, "N-alkylation at sp3 Carbon Reagent Guide," American Chemical Society. [Link]

Sources

Troubleshooting low bioactivity in 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for navigating the challenges of low bioactivity in 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline derivatives. As Senior Application Scientists, we have structured this guide to offer not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Introduction to the Challenge

The this compound scaffold is a promising starting point in medicinal chemistry, with derivatives showing potential as antimicrobial, antiviral, and anticancer agents.[1] However, translating a promising chemical structure into robust biological activity is a common hurdle. Low or inconsistent bioactivity can stem from a multitude of factors, ranging from the integrity of the compound itself to subtle interferences within the biological assay. This guide provides a systematic approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs): Initial Triage

This section addresses the most common and easily rectifiable issues that can lead to apparent low bioactivity.

Q1: My compound shows no activity in my primary screen. Where do I start?

A1: Before diving into complex biological explanations, always verify the fundamentals: compound identity, purity, and solubility. It is far more common for an experiment to fail due to a technical issue than a fundamental flaw in the hypothesis. Start by confirming the structural integrity and purity of your compound batch via LC-MS and ¹H NMR. Then, assess its solubility directly in your final assay buffer.

Q2: How critical is the DMSO stock concentration and storage?

A2: It is absolutely critical. While most compounds are stable in DMSO for extended periods when stored correctly (frozen, dry), repeated freeze-thaw cycles can introduce water, which may lead to degradation.[2] We recommend preparing single-use aliquots of your stock solutions to minimize freeze-thaw cycles. An accelerated stability study showed that while most compounds are stable, water is a more significant factor in compound loss than oxygen.[2]

Q3: Can the aniline or pyrazole moiety itself interfere with my assay?

A3: Yes, this is a known issue in high-throughput screening (HTS).[3] Aromatic systems with electron-donating groups, like anilines, can sometimes be metabolized into reactive electrophiles or interfere with certain assay technologies (e.g., fluorescence-based readouts).[4] It is crucial to run control experiments, such as testing your compound against the assay readout system in the absence of the biological target, to rule out artifacts.[3]

Q4: My compound was active in a biochemical assay but is inactive in my cell-based assay. What's the most likely reason?

A4: The primary culprits are poor membrane permeability and cellular toxicity.[5] A compound that potently inhibits a purified enzyme in a test tube may be unable to cross the cell membrane to reach its target. Alternatively, the compound might be toxic to the cells, leading to a general shutdown of cellular processes and masking any specific activity.[5] Assessing cell viability in parallel with your functional readout is essential.

Systematic Troubleshooting Guide for Low Bioactivity

If the initial triage in the FAQs does not resolve your issue, a more systematic approach is required. This guide is divided into three core areas: Compound-Related Issues, Assay-Specific Issues, and Target-Related Issues.

Workflow: Diagnosing Low Bioactivity

The following diagram outlines a logical workflow for troubleshooting.

TroubleshootingWorkflow Fig. 1: Troubleshooting Workflow cluster_Compound A: Compound Integrity cluster_Assay B: Assay Performance cluster_Target C: Biological Target Start Low Bioactivity Observed CompoundPurity Q: Is the compound pure & correct? Start->CompoundPurity TestPurity Action: Run LC-MS, NMR CompoundPurity->TestPurity CompoundSolubility Q: Is the compound soluble? TestPurity->CompoundSolubility If pure TestSolubility Action: Nephelometry, Visual Inspection CompoundSolubility->TestSolubility CompoundStability Q: Is the compound stable? TestSolubility->CompoundStability If soluble TestStability Action: Incubate in buffer, re-test w/ LC-MS CompoundStability->TestStability AssayControls Q: Are controls behaving as expected? TestStability->AssayControls If stable CheckControls Action: Verify Z', S/B of controls AssayControls->CheckControls AssayInterference Q: Is there assay interference? CheckControls->AssayInterference If controls OK RunCounterscreen Action: Run counter-screen (e.g., no-enzyme) AssayInterference->RunCounterscreen TargetEngagement Q: Does the compound reach the target? RunCounterscreen->TargetEngagement If no interference TestPermeability Action: Cell permeability/toxicity assays TargetEngagement->TestPermeability Mechanism Q: Is the proposed mechanism correct? TestPermeability->Mechanism If permeable & non-toxic TestMechanism Action: Orthogonal & downstream assays Mechanism->TestMechanism

Caption: A logical flow for diagnosing sources of low bioactivity.

Section A: Compound Integrity and Purity

The most fundamental source of error is the compound itself. Before investigating complex biological interactions, you must have high confidence in your test article.

Q: How can I confirm the identity and purity of my synthesized derivative?

A: Standard analytical chemistry techniques are required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This will confirm the molecular weight of your compound and provide an estimate of its purity by UV absorbance. Aim for >95% purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This confirms the chemical structure. The resulting spectrum should be clean and match the expected structure of this compound. The synthesis of related pyrazole derivatives often involves the reaction of a pyrazole with an aniline moiety, and NMR is crucial for confirming the final product.[1][6][7]

Q: My compound is pure, but I still see low activity. Could it be a solubility issue?

A: Yes, this is a very common problem. Poor aqueous solubility is a frequent cause of low bioactivity and high attrition rates for small molecules in drug development.[8][9] A compound that precipitates out of solution cannot interact with its biological target.

Parameter Method Acceptable Range (Typical) Interpretation of Poor Results
Kinetic Solubility Nephelometry or Turbidimetry> 50 µM in assay bufferCompound is precipitating at the tested concentration.
Visual Inspection Centrifuge a sample of the compound in assay buffer.No visible pellet or cloudiness.Indicates gross precipitation.

Troubleshooting Steps:

  • Lower the Concentration: Determine the dose-response curve to see if activity appears at lower, more soluble concentrations.[3]

  • Increase DMSO Concentration: Slightly increasing the final DMSO concentration (e.g., from 0.5% to 1.0%) may help, but be mindful that high DMSO levels can impact enzyme activity or cell health.[10]

  • Use Formulation Strategies: For in-vivo or challenging cellular models, consider formulation with excipients like cyclodextrins, but this should be a last resort for initial screening.

Section B: Assay-Specific Issues

If the compound is pure and soluble, the next step is to scrutinize the assay itself. High-throughput screens are prone to artifacts that can produce false-negative or false-positive results.[5][11]

Q: How do I rule out assay interference?

A: Assay interference occurs when your compound interacts with the detection system rather than the biological target.[3] The strategy to identify this depends on the assay format.

  • Fluorescence-Based Assays (e.g., FRET, FP): Many aromatic compounds, like anilines, are autofluorescent or can quench fluorescence.[3][10]

    • Counter-Screen: Run the assay components (buffer, substrate, detection reagents) with your compound but without the enzyme/target protein. A change in signal indicates direct interference.

  • Luminescence-Based Assays (e.g., Kinase-Glo®, CellTiter-Glo®): These assays rely on enzymatic reactions (e.g., luciferase) to produce a signal.[10][12] Your compound could directly inhibit the reporter enzyme.

    • Counter-Screen: Test your compound directly against the purified luciferase enzyme to check for inhibition.

Q: My controls are working, and there's no interference. Could my assay conditions be suboptimal for this compound class?

A: Yes. The pyrazole ring and aniline moiety can chelate metal ions or be sensitive to pH, which might affect your target protein's function.[13]

Troubleshooting Steps:

  • Check pH and Buffer: Ensure the assay buffer's pH is optimal for your target. The metabolism and activity of aniline derivatives can be pH-dependent.[14]

  • Review ATP/Substrate Concentration (for Kinase Assays): If you are screening for ATP-competitive inhibitors, running the assay at a very high ATP concentration (well above the Km) will make it difficult to detect all but the most potent inhibitors. Consider running the assay at or below the Km for ATP to increase sensitivity.[15][16]

Section C: Target-Related and Mechanistic Problems

If both the compound and the assay are validated, you can begin to investigate more complex biological reasons for low activity.

Q: My compound is active in a biochemical assay but not in cells. What should I test next?

A: The focus shifts to cellular uptake, stability, and potential efflux.

  • Cell Viability/Toxicity Assay: First, ensure the compound is not simply killing the cells. Run a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo®) in parallel. A compound that is toxic at its active concentration is not a viable lead.[5][12]

  • Cellular Target Engagement Assay: More advanced techniques can confirm if the compound is reaching its intracellular target. A Cellular Thermal Shift Assay (CETSA) is a powerful tool for this purpose.

  • Metabolic Stability: The aniline group can be a site of metabolic modification by cellular enzymes, which could inactivate your compound.[4][17] Incubating the compound with liver microsomes or S9 fractions and monitoring its disappearance over time by LC-MS is the standard method to assess this.

Q: What if the compound is simply not potent enough against my target?

A: This is always a possibility. The initial design may not have optimal geometry or electronic properties for strong binding.[18][19] If you have systematically ruled out all other possibilities, the data suggests that this specific derivative lacks the required potency. The next steps involve Structure-Activity Relationship (SAR) studies, where you systematically modify the chemical structure to improve binding affinity.[20] This could involve changing the substitution on the aniline ring or modifying the pyrazole core.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This protocol provides a quantitative measure of your compound's solubility in assay buffer.

  • Prepare Compound Plate: Create a serial dilution of your compound in 100% DMSO, starting from 10 mM.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 1 µL) of the DMSO dilutions into a clear-bottom 96- or 384-well plate.

  • Add Buffer: Rapidly add your final assay buffer (e.g., 99 µL) to each well to achieve the final desired compound concentrations.

  • Incubate: Allow the plate to incubate at room temperature for 1-2 hours.

  • Read Plate: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at ~650 nm.

  • Analyze Data: The concentration at which the signal significantly rises above the baseline (buffer + DMSO only) is the kinetic solubility limit.

Protocol 2: Fluorescence Interference Counter-Screen

This protocol identifies compounds that interfere with fluorescence-based readouts.

  • Prepare Two Assay Plates:

    • Test Plate: Prepare the assay as you normally would, including the target enzyme.

    • Counter-Screen Plate: Prepare an identical plate but replace the enzyme solution with an equal volume of assay buffer.

  • Add Compound: Add your this compound derivative to both plates at your screening concentration. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubate and Read: Follow your standard incubation procedure and read both plates on a fluorescence plate reader.

  • Analyze Data:

    • If a compound shows "activity" on the Test Plate but also shows a significant signal change on the Counter-Screen Plate , it is likely an interference compound and a false positive.

    • If a compound quenches the signal from the substrate/reagents on the Counter-Screen Plate , it could mask true activity and appear as a false negative.

References
  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). National Institutes of Health. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2013). ACS Medicinal Chemistry Letters. [Link]

  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (2012). Pacific Symposium on Biocomputing. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2022). RSC Chemical Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Enthought. [Link]

  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. (2009). Molbank. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2021). Molecules. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals. [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]

  • Factors affecting the hydroxylation of aniline by Mycobacterium smegmatis. (1954). Journal of Bacteriology. [Link]

  • The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. (1987). Xenobiotica. [Link]

  • Studies on repository compound stability in DMSO under various conditions. (2003). Journal of Biomolecular Screening. [Link]

  • (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista campano. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. (2012). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Enhancing the Selectivity of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline and its analogs. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and validated protocols to help you overcome common challenges in enhancing the kinase selectivity of this important compound class. Our goal is to empower you with the knowledge to rationally design and synthesize more selective and potent inhibitors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise during the development of selective kinase inhibitors based on the pyrazole-aniline scaffold.

Q1: Why is achieving high selectivity a major challenge with pyrazole-based kinase inhibitors like this compound?

A1: The pyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a wide range of biological targets, particularly protein kinases.[1][2][3] This is because the pyrazole ring can mimic the adenine region of ATP, the universal energy currency that binds to the active site of all kinases.[4] The high degree of conservation in the ATP-binding site across the human kinome (over 500 kinases) makes it inherently difficult to design inhibitors that selectively target a single kinase.[4] Promiscuous inhibitors, those that bind to multiple kinases, can lead to off-target effects and associated toxicities in a clinical setting.[4][5][6]

Q2: What are the key structural features of this compound that I should focus on to improve selectivity?

A2: Several structural elements of this scaffold can be modified to enhance selectivity. Small modifications, particularly on the pyrazole ring, can have significant effects on the selectivity profile.[7] Key areas for modification include:

  • Substituents on the pyrazole ring: Introducing different chemical groups can exploit subtle differences in the amino acid residues lining the ATP-binding pocket of various kinases.[7]

  • The aniline moiety: The reactive amine group on the aniline ring is a versatile handle for introducing diverse chemical functionalities through reactions like reductive amination.[8] These modifications can extend into less conserved regions of the kinase active site, thereby increasing selectivity.

  • The linker: The methylene linker between the pyrazole and aniline rings can be altered in length or rigidity to optimize the orientation of the two ring systems within the binding pocket.

Q3: My analog shows good potency against my target kinase but has significant off-target activity. What is the best initial strategy to improve its selectivity?

A3: A common and effective initial strategy is to introduce steric bulk to the molecule. This can be achieved by adding larger chemical groups to the pyrazole or aniline rings. The rationale behind this approach is to create a steric clash with amino acid residues in the active sites of off-target kinases that are not present in the active site of your target kinase.[4] For example, targeting the "gatekeeper" residue, which controls access to a hydrophobic pocket in the kinase active site, is a well-established strategy.[4]

Q4: What are the most common pitfalls to avoid when synthesizing analogs of this compound?

A4: A primary challenge in the synthesis of these analogs is achieving the desired regioselectivity during the alkylation of the pyrazole ring. The pyrazole ring has two nitrogen atoms, and alkylation can occur at either position. Careful control of reaction conditions, such as the choice of base and solvent, is crucial to favor the formation of the desired N1-substituted isomer. Additionally, purification of the final products can be challenging due to the similar physicochemical properties of the starting materials and byproducts.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

Problem 1: Poor Kinase Selectivity Profile
Potential Cause Troubleshooting Steps Rationale
Promiscuous Scaffold 1. Introduce Steric Bulk: Synthesize analogs with larger substituents on the pyrazole or aniline rings.To create steric hindrance with off-target kinases.[4]
2. Target Non-Conserved Residues: Use computational modeling to identify non-conserved amino acids in the active site of your target kinase and design analogs that can interact with them.Exploiting these differences is a key strategy for achieving selectivity.
3. Macrocyclization: Synthesize macrocyclic analogs to constrain the conformation of the inhibitor.This can lock the molecule into a bioactive conformation that is specific to the target kinase.[9]
Incorrect Binding Mode 1. Obtain a Co-crystal Structure: If possible, determine the X-ray crystal structure of your inhibitor bound to the target kinase.This provides definitive information on the binding mode and allows for rational drug design.
2. Molecular Docking Studies: Use computational docking to predict the binding mode and identify key interactions.This can guide the design of new analogs with improved binding and selectivity.
Problem 2: Low Synthetic Yield or Purity Issues
Potential Cause Troubleshooting Steps Rationale
Side Reactions 1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, solvent, and base.To minimize the formation of unwanted byproducts.
2. Use a Protecting Group: Protect the aniline nitrogen to prevent its participation in side reactions.This ensures that the desired reaction occurs at the intended position.
Purification Challenges 1. Alternative Chromatography: Explore different chromatography techniques such as preparative HPLC or supercritical fluid chromatography (SFC).These methods can provide better separation of closely related compounds.
2. Recrystallization: Attempt to recrystallize the product from various solvent systems.This can be a highly effective method for obtaining pure crystalline material.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the parent compound, which can be adapted for the synthesis of various analogs. The synthesis typically involves the reductive amination of 4-chloro-1H-pyrazole-4-carbaldehyde with benzylamine.[8]

Materials:

  • 4-chloro-1H-pyrazole-4-carbaldehyde

  • Benzylamine

  • Sodium borohydride (NaBH4)

  • Methanol

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Dissolve 4-chloro-1H-pyrazole-4-carbaldehyde (1 equivalent) and benzylamine (1.1 equivalents) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Kinase Selectivity Profiling

A critical step in inhibitor development is to determine its selectivity across the kinome. This is typically done using a large panel of kinase assays.

Methodology:

  • Single-Concentration Screening: Initially, screen the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel).[10] This provides a broad overview of the inhibitor's off-target profile.

  • IC50 Determination: For any kinases that show significant inhibition (e.g., >70% inhibition) in the initial screen, perform dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

  • Data Analysis: Analyze the data to generate a selectivity profile. This can be visualized using a kinome tree diagram, where inhibited kinases are highlighted.[10]

Part 4: Visualization & Formatting

Diagram 1: General Strategy for Enhancing Kinase Inhibitor Selectivity

G cluster_0 Initial State cluster_1 Strategies for Selectivity Enhancement cluster_2 Outcome Promiscuous_Inhibitor Promiscuous Pyrazole-Aniline Analog Structure_Based_Design Structure-Based Design (Targeting Non-Conserved Residues) Promiscuous_Inhibitor->Structure_Based_Design Iterative Design & Synthesis Steric_Hindrance Introduction of Steric Bulk (Targeting Gatekeeper Residue) Promiscuous_Inhibitor->Steric_Hindrance Iterative Design & Synthesis Conformational_Constraint Conformational Constraint (Macrocyclization) Promiscuous_Inhibitor->Conformational_Constraint Iterative Design & Synthesis Selective_Inhibitor Selective Kinase Inhibitor Structure_Based_Design->Selective_Inhibitor Biological Evaluation (Kinase Profiling) Steric_Hindrance->Selective_Inhibitor Biological Evaluation (Kinase Profiling) Conformational_Constraint->Selective_Inhibitor Biological Evaluation (Kinase Profiling)

Caption: A workflow for improving kinase inhibitor selectivity.

Diagram 2: Experimental Workflow for Kinase Inhibitor Development

G start Start: Initial Hit Compound synthesis Analog Synthesis start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Kinase Assay (Potency) purification->in_vitro selectivity Kinome-wide Selectivity Profiling in_vitro->selectivity cell_based Cell-Based Assays (Target Engagement & Efficacy) selectivity->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterate end End: Selective Lead Compound lead_optimization->end Meets Criteria

Caption: A typical workflow for kinase inhibitor drug discovery.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (URL: )
  • This compound - Benchchem. (URL: )
  • New technique improves the selectivity of kinase inhibitors - Drug Target Review. (URL: [Link])

  • Redesigning Kinase Inhibitors to Enhance Specificity | Journal of Medicinal Chemistry. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (URL: [Link])

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (URL: [Link])

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

Sources

Technical Support Center: Scaling Up the Synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline is a crucial building block in medicinal chemistry, frequently utilized in the discovery of novel therapeutic agents due to the versatile biological activities associated with pyrazole-aniline scaffolds.[1] As research progresses from discovery to preclinical evaluation, the demand for this intermediate increases significantly, necessitating a robust, scalable, and reproducible synthetic process. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols for scientists and drug development professionals tasked with scaling up the synthesis of this key intermediate. We will focus on the most common synthetic route—the N-alkylation of 4-chloro-1H-pyrazole—and address the specific challenges encountered during the transition from bench-scale to multi-gram or kilogram production.

Core Synthetic Workflow: N-Alkylation

The most direct and commonly employed route for synthesizing the target compound is the N-alkylation of 4-chloro-1H-pyrazole with a suitable 3-aminobenzyl electrophile, such as 3-aminobenzyl chloride or bromide. This reaction is typically performed in the presence of a base to deprotonate the pyrazole, generating a nucleophilic pyrazolide anion that subsequently attacks the electrophile.

Synthesis_Workflow Pyrazole 4-chloro-1H-pyrazole Intermediate Pyrazolide Anion (in situ) Pyrazole->Intermediate Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Solvent Solvent (e.g., DMF, Acetonitrile) Reaction N-Alkylation (Sₙ2 Reaction) Solvent->Reaction BenzylHalide 3-aminobenzyl halide (or protected equivalent) BenzylHalide->Reaction Intermediate->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Purification (Crystallization / Chromatography) Workup->Purification Product This compound Purification->Product Purity ≥98%

Caption: Overall workflow for the N-alkylation synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up process in a practical, question-and-answer format.

Q1: What are the most common challenges in the N-alkylation of pyrazoles, especially on a larger scale?

A1: The primary challenges are controlling regioselectivity, preventing side reactions, and ensuring reaction completion. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, potentially leading to a mixture of regioisomers that are difficult to separate.[2] On a larger scale, issues like inefficient heat transfer, poor mixing, and difficulties in handling solids can exacerbate these problems, leading to lower yields and inconsistent product quality.

Q2: My synthesis is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N1 product?

A2: Regioselectivity in pyrazole alkylation is a known challenge governed by steric and electronic factors.[3][4] To favor alkylation at the N1 position (adjacent to the chlorine atom in the product), consider the following:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2] While the 4-chloropyrazole starting material is symmetric, the principle is crucial when dealing with substituted pyrazoles.

  • Base and Solvent System: The choice of base and solvent is critical. Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile often provides good selectivity. Stronger bases like sodium hydride (NaH) can lead to a more reactive, "free" anion, which may exhibit different selectivity. The combination of K₂CO₃ in DMSO has been shown to be effective for achieving regioselective N1-alkylation in many 3-substituted pyrazoles.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, though this may come at the cost of a slower reaction rate.

Q3: The reaction is proceeding very slowly or appears to stall before completion. What steps can I take to improve the reaction kinetics?

A3: Sluggish reactions are a common scale-up problem. Here are the key parameters to investigate:

  • Activating the Electrophile: Ensure your 3-aminobenzyl halide is sufficiently reactive. 3-aminobenzyl bromide is generally more reactive than the chloride analogue. If using a salt form (e.g., HCl salt), an additional equivalent of base will be required to neutralize it.

  • Base Strength and Solubility: The base must be strong enough to deprotonate the pyrazole (pKa ≈ 14). K₂CO₃ is often sufficient, but its solubility can be limited. Using a finer powder or a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can improve its effectiveness. If the reaction remains slow, switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) or carefully using NaH in an appropriate solvent (like DMF or THF) can significantly accelerate the reaction.[5]

  • Temperature Control: Many N-alkylation reactions require heating. A reaction that works at room temperature on a small scale may require heating to 60-80 °C on a larger scale to achieve a reasonable rate. Ensure your reactor is capable of uniform heating.

  • Solvent Choice: The solvent must fully dissolve the reactants, particularly the pyrazolide salt formed in situ. DMF and DMSO are excellent choices for their solvating power and high boiling points.[2]

Q4: I'm observing a significant new impurity by LC-MS after work-up. What could it be and how can it be minimized?

A4: The most likely side product is the result of N-alkylation on the aniline nitrogen of either the starting material (3-aminobenzyl halide) or the product itself, leading to secondary or tertiary amines.

  • Cause: This occurs because the aniline nitrogen, while less nucleophilic than the pyrazolide anion, can still react, especially if the reaction is run for extended times at high temperatures or with excess alkylating agent.

  • Minimization Strategies:

    • Stoichiometry Control: Use the 3-aminobenzyl halide as the limiting reagent or use a slight excess (e.g., 1.05 equivalents) of the 4-chloro-1H-pyrazole.

    • Controlled Addition: On a larger scale, add the 3-aminobenzyl halide solution slowly (portion-wise or via an addition funnel) to the mixture of pyrazole and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic pyrazolide.

    • Protection Strategy (If Necessary): For high-purity preclinical batches where minimizing side products is critical, consider protecting the aniline nitrogen (e.g., as a Boc or Acyl derivative), performing the N-alkylation, and then deprotecting in a final step. While this adds steps, it can provide cleaner material.

Q5: What are the best practices for work-up and purification when handling multi-gram quantities of the product?

A5: Scalable purification is key for preclinical campaigns.

  • Work-up: After the reaction is complete, cool the mixture and quench it by pouring it into a large volume of water. The product is an organic amine, so adjust the pH of the aqueous layer to be basic (pH 9-10) with an inorganic base (e.g., Na₂CO₃ solution) before extraction to ensure the aniline group is in its free base form. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification:

    • Crystallization: This is the most scalable and cost-effective purification method. After extraction and concentration, attempt to crystallize the crude product from a suitable solvent system (e.g., isopropanol/heptane, ethyl acetate/hexane). This is highly effective at removing both polar and non-polar impurities.

    • Column Chromatography: While standard on a small scale, flash chromatography becomes expensive and cumbersome on a large scale. It should be reserved for producing the initial high-purity batches required for toxicology studies if crystallization fails to provide the required purity (typically >98%).

    • Salt Formation: The final product is an aniline and can be isolated as a stable, crystalline hydrochloride salt.[6] This can be achieved by dissolving the purified free base in a suitable solvent (e.g., isopropanol or ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol). This often improves handling and stability.

Q6: What analytical QC is essential before releasing a batch for preclinical studies?

A6: A comprehensive analytical package is required to ensure the identity, purity, and consistency of the material.

  • Identity:

    • ¹H and ¹³C NMR: To confirm the chemical structure and rule out regioisomers.

    • Mass Spectrometry (MS): To confirm the molecular weight.

  • Purity:

    • HPLC or UPLC: With UV detection to determine purity (should be ≥98%) and identify any impurities >0.1%.

    • GC-MS: Can also be used for purity assessment and is effective for identifying volatile impurities.[7]

  • Physical Properties:

    • Melting Point: A sharp melting point is a good indicator of purity.

    • Appearance: Note the color and physical form (e.g., white crystalline solid).

  • Residual Solvents: Gas Chromatography-Headspace (GC-HS) analysis to quantify residual solvents from the synthesis and purification process.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (1-5 g)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-1H-pyrazole (1.0 eq), potassium carbonate (1.5 eq, finely ground), and acetonitrile (10 mL per g of pyrazole).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 3-aminobenzyl chloride hydrochloride (1.05 eq) and an additional equivalent of potassium carbonate (1.05 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Once the starting pyrazole is consumed, cool the mixture to room temperature.

  • Filter off the inorganic salts and rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil/solid by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure product.

Protocol 2: Scaled-Up Synthesis (50-100 g)

  • Setup: Use a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel.

  • Charging: Charge the reactor with 4-chloro-1H-pyrazole (1.0 eq), finely milled potassium carbonate (2.5 eq), and DMF (8 mL per g of pyrazole).

  • Initial Stirring: Begin stirring and heat the reactor jacket to 60°C. Stir the suspension for 30 minutes to ensure good mixing and initial deprotonation.

  • Addition of Electrophile: Dissolve 3-aminobenzyl chloride hydrochloride (1.02 eq) in a minimum amount of DMF and charge it to the addition funnel. Add this solution dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 60-65°C.

  • Reaction: After the addition is complete, maintain the reaction at 65°C. Monitor the reaction progress by taking samples periodically for HPLC analysis. The reaction is typically complete in 6-10 hours.

  • Quench and Work-up: Cool the reactor to 20°C. In a separate vessel, prepare a sufficient volume of cold water (10x the volume of DMF used). Slowly transfer the reaction mixture to the stirred water. A precipitate may form.

  • Extraction: Transfer the aqueous slurry to a large separatory funnel. Add ethyl acetate (10x the volume of DMF) and agitate thoroughly. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Wash: Combine the organic layers and wash with water, followed by a wash with brine to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot isopropanol. Slowly add heptane until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filtration: Collect the crystals by filtration, wash the cake with cold heptane, and dry under vacuum at 40-50°C to a constant weight.

Data & Troubleshooting Summary

Table 1: Typical Reaction Parameters & Outcomes

ParameterLab Scale (1-5 g)Scale-Up (50-100 g)Rationale for Change
Solvent AcetonitrileDMFHigher boiling point and better solubility for large-scale heat management.
Base K₂CO₃ (1.5 eq)K₂CO₃ (2.5 eq)Ensures complete reaction and neutralizes HCl salt of the electrophile.
Temperature Reflux (~82°C)60-65°CControlled heating to prevent runaway reactions and side-product formation.
Addition All at onceDropwise over 1-2hMinimizes local concentration of electrophile, reducing side reactions.
Purification ChromatographyRecrystallizationCrystallization is more economical and efficient for large quantities.
Typical Yield 65-75%70-80%Optimized conditions on scale-up often lead to improved yields.
Typical Purity >95%>98%Recrystallization is highly effective at removing minor impurities.

Table 2: Troubleshooting Flowchart

Troubleshooting Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckBase Is Base Sufficiently Strong/Soluble? CheckPurity->CheckBase If pure CheckTemp Is Temperature High Enough? CheckBase->CheckTemp Yes Sol_Base Action: Use finer base powder, add phase-transfer catalyst, or switch to Cs₂CO₃ / NaH. CheckBase->Sol_Base No CheckSolvent Are Reactants Fully Dissolved? CheckTemp->CheckSolvent Yes Sol_Temp Action: Increase temperature in 5-10°C increments. CheckTemp->Sol_Temp No SideProducts Significant Side Products Observed? CheckSolvent->SideProducts Yes Sol_Solvent Action: Switch to a better solvent (e.g., Acetonitrile -> DMF). CheckSolvent->Sol_Solvent No Sol_SideProducts Action: Lower temperature, control stoichiometry, use slow addition of electrophile. SideProducts->Sol_SideProducts Yes

Caption: Decision flowchart for troubleshooting low yield issues.

References

  • This compound - Benchchem.

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.

  • Troubleshooting guide for 3-Amino-2-chlorobenzylamine reactions - Benchchem.

  • A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines in Synthesis - Benchchem.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

  • 3-((4-Chloro-1h-pyrazol-1-yl)methyl)aniline hydrochloride | ChemScene.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar.

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate.

  • Pyrazole derivative in preclinical study. | Download Scientific Diagram - ResearchGate.

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF - ResearchGate.

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups - Beilstein Journals.

  • A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Derivatives - Benchchem.

  • method 8131 aniline and selected derivatives by gas chromatography - EPA.

Sources

Technical Support Center: Alternative Reducing Agents for the Synthesis of Pyrazole-Derived Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthesis of pyrazole-derived anilines, a critical scaffold in medicinal chemistry. The reduction of a nitro-pyrazole to its corresponding aniline is a foundational transformation, yet it is often fraught with challenges. This document provides in-depth troubleshooting advice, detailed protocols for alternative reducing agents, and answers to frequently asked questions to empower you to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why would I need an alternative to standard Pd/C hydrogenation for my nitro-pyrazole reduction?

While catalytic hydrogenation with palladium on carbon (Pd/C) and H₂ gas is a common and often effective method, it has limitations that may necessitate the use of alternative reducing agents.[1][2] These challenges include:

  • Chemoselectivity Issues: Pd/C hydrogenation can be too aggressive, leading to the undesired reduction of other sensitive functional groups such as halogens (dehalogenation), alkenes, alkynes, or nitriles.[3][4]

  • Safety and Equipment: The use of flammable hydrogen gas requires specialized equipment (e.g., a Parr shaker or H-Cube®) and stringent safety protocols that may not be available in all laboratory settings.[1][5]

  • Catalyst Poisoning: Certain functional groups or impurities present in the starting material can poison the palladium catalyst, leading to sluggish or incomplete reactions.[6]

  • Poor Solubility: The solubility of the nitro-pyrazole substrate in common hydrogenation solvents can be a limiting factor, hindering the reaction rate.[6][7]

Q2: What are the main categories of alternative reducing agents for this transformation?

Alternative reducing agents for the synthesis of pyrazole-derived anilines can be broadly categorized as follows:

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in conjunction with a catalyst (often Pd/C or Raney Nickel). Common hydrogen donors include hydrazine hydrate, ammonium formate, and 1,4-cyclohexadiene.[1][8][9] CTH offers the advantage of avoiding the direct handling of hydrogen gas.[1]

  • Metal/Acid Systems: These are classic and robust methods that employ a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like hydrochloric acid (HCl) or acetic acid (AcOH).[3][10][11]

  • Metal Salts and Hydrides: Reagents like tin(II) chloride (SnCl₂) and sodium borohydride (NaBH₄) in combination with a metal salt (e.g., NiCl₂ or CoCl₂) offer milder reaction conditions.[3][10]

  • Metal-Free Reductions: Emerging methods utilize non-metallic reagents to achieve the reduction, which can be advantageous for avoiding metal contamination in the final product. Examples include tetrahydroxydiboron [B₂(OH)₄] and trichlorosilane (HSiCl₃).[5][12][13][14][15]

  • Sulfur-Based Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (sodium dithionite) can be effective, particularly for selective reductions.[3][16]

Q3: How do I choose the best alternative reducing agent for my specific pyrazole-derived aniline synthesis?

The selection of the optimal reducing agent is substrate-dependent and requires careful consideration of several factors. The following decision-making workflow can guide your choice:

G start Identify Reducible Functional Groups on Your Nitro-Pyrazole halogen Halogen Present? start->halogen carbonyl Ketone/Aldehyde Present? halogen->carbonyl No raney_ni Consider Raney Nickel/H₂ or Pt/C with 1,4-cyclohexadiene to minimize dehalogenation. halogen->raney_ni Yes alkene Alkene/Alkyne Present? carbonyl->alkene No sncl2 SnCl₂·2H₂O is an excellent choice; highly selective for nitro groups over carbonyls. carbonyl->sncl2 Yes ester Ester/Amide Present? alkene->ester No na2s Sodium Sulfide (Na₂S) can be effective and often spares alkenes. alkene->na2s Yes no_other_groups No Other Sensitive Groups ester->no_other_groups No fe_nh4cl Fe/NH₄Cl or SnCl₂ are generally safe for esters and amides. ester->fe_nh4cl Yes fe_hcl Fe/HCl or Catalytic Transfer Hydrogenation are robust options. no_other_groups->fe_hcl

Caption: Decision workflow for selecting a reducing agent.

Troubleshooting Guide

Problem 1: My reaction is incomplete, and I still have starting nitro-pyrazole. What should I do?

An incomplete reaction is a common issue that can often be resolved by systematically evaluating the following factors:[6]

  • Reagent/Catalyst Activity:

    • Catalytic Methods (e.g., Pd/C, Raney Nickel): Catalysts can deactivate over time. Ensure you are using a fresh or properly stored catalyst. Consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[6]

    • Metal/Acid Systems (e.g., Fe/HCl, SnCl₂): The surface of the metal powder can oxidize. Use fine, high-purity metal powder. For some reactions, pre-activation of the metal may be necessary. The concentration of the acid is also crucial for the reaction rate.[6]

    • Other Reagents: Reagents like sodium dithionite can decompose upon storage. Always use a fresh batch.[6]

  • Solubility: Poor solubility of the nitro-pyrazole in the reaction solvent is a major cause of sluggish reactions.[6][7]

    • Solution: Change to a solvent in which your starting material is more soluble. For hydrophobic compounds, THF is a good option.[7] Using a co-solvent system, such as ethanol/water or acetic acid, can also improve solubility.[6] Protic co-solvents often aid in hydrogenation reactions.[7]

  • Reaction Temperature: Many reductions proceed at room temperature, but some substrates require heating to achieve a reasonable rate.[6]

    • Action: If the reaction is slow at room temperature, try gradually increasing the temperature (e.g., to 40-60 °C) while monitoring for side product formation. For instance, reductions with Ni-Re and hydrazine are often performed at 40-50 °C.[10]

  • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For metal/acid and metal salt reductions, 3-5 equivalents of the reductant are often required.[10]

Problem 2: I am observing significant side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the amine?

The reduction of a nitro group proceeds through several intermediates, and the accumulation of these can lead to side products.

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the heterocyclic compounds, pyrazole derivatives have garnered significant attention for their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the antimicrobial activity of a specific pyrazole derivative, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline, with other notable pyrazole compounds. The following sections will delve into the structure-activity relationships that govern their efficacy, present available experimental data for objective comparison, and provide detailed protocols for the evaluation of antimicrobial properties.

The Pyrazole Scaffold: A Privileged Structure in Antimicrobial Research

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is present in a variety of clinically significant drugs, highlighting its importance in medicinal chemistry.[4] The metabolic stability of the pyrazole nucleus and the versatility with which it can be functionalized make it an attractive starting point for the design of new antimicrobial agents.[1] Researchers have successfully synthesized numerous pyrazole derivatives that exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[5][6]

This compound: A Compound of Interest

This compound is an organic compound featuring a 4-chloropyrazole moiety linked to an aniline group via a methyl bridge.[7] The presence of a halogen substituent, such as chlorine, on the pyrazole ring is a common strategy to enhance the lipophilicity of the molecule, which can facilitate its passage through microbial cell membranes and improve interaction with biological targets.[7] The aniline group provides a site for further chemical modification, allowing for the generation of diverse chemical libraries for drug discovery.[7]

Comparative Antimicrobial Performance: A Data-Driven Analysis

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance required to inhibit the visible growth of a microorganism.[8] The following tables summarize the available MIC data for this compound and other selected pyrazole derivatives against a panel of clinically relevant microorganisms.

It is crucial to note that the data presented below is collated from various sources. Direct comparison of MIC values should be approached with caution, as experimental conditions such as microbial strains, inoculum density, and growth media can vary between studies.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)
Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference(s)
This compound 0.781.563.12[7]
Naphthyl-substituted pyrazole-derived hydrazone (6)0.78–1.56--[1]
Imidazo-pyridine substituted pyrazole (18)<1<1<1[1]
Pyrazole-thiazole hybrid (10)1.9-3.9--[1]
3-phenyl pyrazoles (25)16--[1]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)62.5-12562.5-125-[2]
Trifluoromethyl substituted pyrazole (50)0.78–3.125--[9]
Fluoro-trifluoromethyl substituted pyrazole (59)sub µg/mL--[9]
Pyrazoline (9)4--[10]
Pyrazole derivative (3)-0.25-[4]
Pyrazole derivative (4)0.25--[4]
Ciprofloxacin (Standard Antibiotic)---[4]

Note: '-' indicates data was not available in the cited sources.

Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)
Compound/DerivativeCandida albicansAspergillus nigerReference(s)
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)7.82.9[2]
Pyrazole derivative (2)-1[4]
Clotrimazole (Standard Antifungal)>7.8-[2]

Note: '-' indicates data was not available in the cited sources.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and its appended moieties. Key SAR observations from the literature include:

  • Halogenation: The presence of halogen atoms, particularly chlorine and fluorine, on the pyrazole or associated phenyl rings often enhances antimicrobial activity.[7] This is attributed to increased lipophilicity and improved membrane permeability.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents play a crucial role. For instance, in a series of N-phenylpyrazole curcumin derivatives, electron-withdrawing groups on the N-phenyl ring enhanced activity against S. aureus and E. coli, while electron-donating groups led to a decline in activity.

  • Hybrid Molecules: "Clubbing" the pyrazole scaffold with other heterocyclic rings, such as thiazole, imidazo-pyridine, or pyrimidine, has proven to be a successful strategy for developing broad-spectrum and potent antimicrobial agents.[1][3]

  • Lipophilicity: In general, increasing the lipophilicity of pyrazole derivatives through the addition of small lipophilic groups like fluoro, chloro, and methyl on an aniline moiety can lead to increased activity. Conversely, the introduction of polar protic groups that can act as hydrogen bond donors may eliminate the antimicrobial properties of the compounds.[9]

Mechanism of Action: Targeting Essential Bacterial Processes

While the exact mechanism of action can vary between different pyrazole derivatives, a prominent target that has been identified is DNA gyrase .[1][4] This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. By inhibiting DNA gyrase, these pyrazole compounds effectively halt bacterial proliferation.

Caption: Proposed mechanism of action of certain pyrazole derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the generation of reliable and comparable data, standardized methodologies for antimicrobial susceptibility testing are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.[10][11][12] The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][13]

Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)

  • Positive control (microorganism in broth without test compound)

  • Negative control (broth only)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in the liquid growth medium directly in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: a. Prepare a standardized inoculum of the target microorganism adjusted to a 0.5 McFarland standard, which is then further diluted to achieve the final concentration of approximately 5 x 10^5 CFU/mL in each well. b. Add a standardized volume of the microbial inoculum to each well containing the test compound dilutions, the positive control well, and the standard antibiotic wells. c. Do not add inoculum to the negative control wells.

  • Incubation: a. Seal the microtiter plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).[8]

G start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Determine MIC incubate->read_results end End read_results->end

Sources

Comparative Efficacy Analysis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline Against Established Antibacterial Agents: An Investigational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless evolution of antimicrobial resistance necessitates a robust pipeline for novel therapeutic agents. This guide provides a comprehensive framework for evaluating the antibacterial efficacy of the novel compound 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline in comparison to established, clinically relevant antibiotics. We present a series of detailed experimental protocols, from initial screening to more complex mechanistic studies, designed to rigorously assess the compound's potential as a future antibacterial agent. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antimicrobial therapies.

Introduction: The Rationale for Novel Antibiotic Scaffolds

The increasing prevalence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The chemical scaffold of this compound, featuring a substituted pyrazole ring linked to an aniline moiety, represents a departure from many conventional antibiotic structures. Pyrazole derivatives have demonstrated a wide range of biological activities, and their potential as antimicrobial agents is an active area of investigation. This guide outlines the necessary experimental procedures to systematically characterize the antibacterial profile of this novel compound against a panel of clinically significant Gram-positive and Gram-negative bacteria, using industry-standard antibiotics as benchmarks.

Our comparative analysis will focus on three established antibiotics, chosen for their distinct mechanisms of action and spectra of activity:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria, which inhibits cell wall synthesis by binding to D-Ala-D-Ala termini of peptidoglycan precursors.

  • Azithromycin: A macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Phase I: Primary Efficacy Screening - Minimum Inhibitory Concentration (MIC) Determination

The initial step in evaluating any potential antimicrobial is to determine its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. We will employ the broth microdilution method, a standardized and high-throughput technique.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate. The use of cation-adjusted media is crucial for the activity of some antibiotic classes.

  • Preparation of Compound and Antibiotic Plates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and must be tested for any intrinsic antimicrobial activity.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and the reference antibiotics (Ciprofloxacin, Vancomycin, Azithromycin) in CAMHB. Typically, this is a 10-point dilution series.

    • Include a positive control well (bacteria in CAMHB without any drug) and a negative control well (CAMHB only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Incubate the plates at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound or antibiotic at which there is no visible growth (i.e., no turbidity). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Illustrative Data Presentation

The results of the MIC assay should be tabulated for clear comparison. The following table presents a hypothetical dataset to illustrate this.

Compound/Antibiotic MIC (µg/mL) vs. S. aureus ATCC 29213 MIC (µg/mL) vs. E. coli ATCC 25922 MIC (µg/mL) vs. P. aeruginosa ATCC 27853
This compound416>64
Ciprofloxacin0.50.0150.25
Vancomycin1>64>64
Azithromycin18>64

This is a hypothetical table for illustrative purposes only.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_assay Assay start Start: Fresh Bacterial Culture inoculum Prepare 0.5 McFarland Inoculum start->inoculum dilution Dilute Inoculum in CAMHB inoculum->dilution add_inoculum Add Diluted Inoculum to Wells dilution->add_inoculum compound_prep Prepare Stock Solutions (Test Compound & Antibiotics) serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate compound_prep->serial_dilute serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_plate Read Results (Visual/OD) incubate->read_plate end_point Determine MIC read_plate->end_point

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Phase II: Bactericidal vs. Bacteriostatic Activity

Once the MIC is established, it is crucial to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This is achieved through a Minimum Bactericidal Concentration (MBC) assay.

Experimental Protocol: MBC Assay
  • Prerequisite: This assay is performed as a continuation of the MIC assay.

  • Subculturing: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto nutrient-rich agar (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Data Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Phase III: Time-Kill Kinetic Assays

Time-kill assays provide a dynamic view of the antimicrobial effect over time, offering insights into the rate and extent of bacterial killing.

Experimental Protocol: Time-Kill Assay
  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB at a starting density of approximately 5 x 10⁵ CFU/mL.

  • Exposure: Add the test compound and reference antibiotics at concentrations relevant to their MICs (e.g., 1x, 2x, and 4x MIC). Include a no-drug growth control.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate them onto agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing Time-Kill Kinetics

Time_Kill_Workflow cluster_sampling Time-course Sampling start Start: Log-phase Bacterial Culture inoculum Adjust to ~5x10^5 CFU/mL in CAMHB start->inoculum exposure Add Test Agents (e.g., 2x MIC) & Growth Control inoculum->exposure t0 T=0h t2 T=2h t4 T=4h t8 T=8h t24 T=24h quantify Perform Serial Dilutions & Plate for CFU Count t0->quantify t2->quantify t4->quantify t8->quantify t24->quantify plot Plot log10(CFU/mL) vs. Time quantify->plot

Caption: Workflow for a time-kill kinetic assay.

Concluding Remarks and Future Directions

This guide provides the foundational experimental framework to rigorously evaluate the antibacterial efficacy of this compound. A promising result from these in vitro studies—demonstrating potent activity, particularly against resistant strains—would warrant progression to more advanced studies, including mechanism of action elucidation, resistance frequency determination, and in vivo efficacy and toxicity profiling. The systematic application of these standardized methods is paramount to ensuring data quality and comparability within the broader field of antibiotic discovery.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI, 2015. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters. EUCAST, 2023. [Link]

Validation of the anticancer effects of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vivo Validation of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline as a Novel Anticancer Agent

Abstract

This guide provides a comprehensive framework for the in vivo validation of this compound, a novel pyrazole-containing compound with putative anticancer properties. In the absence of extensive public data on this specific molecule, we present a robust, scientifically-grounded strategy for its evaluation. This document is intended for researchers, drug development scientists, and pharmacologists. It details the necessary comparative studies against established standards of care, focusing on efficacy, toxicity, and pharmacokinetic profiling. The experimental designs described herein are rooted in best practices to ensure data integrity and reproducibility, forming a self-validating system for preclinical assessment.

Introduction: The Rationale for In Vivo Validation

The journey of a potential anticancer compound from bench to bedside is a rigorous process where in vivo validation serves as a critical checkpoint. While in vitro assays provide initial insights into a compound's mechanism and potency, they cannot replicate the complex interplay of a whole biological system. In vivo studies are indispensable for understanding a drug's absorption, distribution, metabolism, and excretion (ADME), its safety profile, and its true therapeutic efficacy within a living organism.

Pyrazole-containing compounds have emerged as a significant class of heterocyclic molecules in medicinal chemistry, with numerous derivatives approved as inhibitors of key oncogenic kinases (e.g., Crizotinib, a c-Met/ALK inhibitor). Our hypothetical compound, this compound (herein referred to as 'Compound-P'), is presumed to act as a kinase inhibitor based on its structural motifs. This guide outlines the essential in vivo experiments to validate this hypothesis and benchmark its performance against relevant clinical standards.

Comparative Framework: Selecting Appropriate Benchmarks

To establish the therapeutic potential of Compound-P, its performance must be objectively compared against current standards of care. The choice of comparator drug is contingent on the hypothesized mechanism of action and the intended cancer indication. For this guide, we will assume Compound-P shows promising in vitro activity against non-small cell lung cancer (NSCLC) cell lines.

Comparator Agents:

  • Cisplatin: A cornerstone of chemotherapy for NSCLC, representing a cytotoxic agent with a well-characterized efficacy and toxicity profile.

  • Erlotinib: A tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR), representing a targeted therapy standard for EGFR-mutant NSCLC.

This dual-comparator approach allows for a robust assessment of Compound-P's performance against both a broad-spectrum cytotoxic agent and a targeted therapy.

Experimental Workflow for In Vivo Validation

The validation process follows a logical progression from initial tolerability studies to efficacy and pharmacokinetic assessments.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Evaluation a Maximum Tolerated Dose (MTD) Study in Healthy Mice b Acute & Sub-chronic Toxicity Assessment (OECD Guidelines) a->b Determine safe dosing range e Human Xenograft Model Establishment (e.g., A549 NSCLC cells) b->e Use MTD to inform efficacy study dosing c Single-Dose PK Study d Bioavailability Assessment (IV vs. Oral) c->d Characterize ADME profile f Comparative Efficacy Study: Compound-P vs. Cisplatin vs. Erlotinib d->f Correlate exposure with efficacy e->f g Tumor Growth Inhibition (TGI) Analysis f->g

Caption: High-level workflow for the in vivo validation of a novel anticancer compound.

Detailed Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound-P that can be administered without causing unacceptable toxicity.

Protocol:

  • Animal Model: Use healthy, 8-week-old C57BL/6 mice, with equal numbers of males and females (n=5 per group).

  • Dose Escalation: Administer Compound-P via the intended clinical route (e.g., oral gavage) in escalating doses to different cohorts of mice. A common starting dose is 1/10th of the LD50 predicted from in vitro cytotoxicity.

  • Monitoring: Observe animals daily for clinical signs of toxicity (weight loss, changes in behavior, ruffled fur) for 14 days. Body weight should be recorded twice weekly.

  • Endpoint: The MTD is defined as the highest dose that does not result in more than 20% body weight loss or any signs of severe morbidity.

  • Data Analysis: Plot body weight change over time for each dose group.

Human Tumor Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of Compound-P in a clinically relevant mouse model and compare it to standard-of-care agents.

Protocol:

  • Cell Line: Use a well-characterized human NSCLC cell line, such as A549 (KRAS-mutant) or NCI-H1975 (EGFR L858R/T790M-mutant), depending on the hypothesized target of Compound-P.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a mean volume of 150-200 mm³. Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: Compound-P (at its MTD)

    • Group 3: Cisplatin (e.g., 3 mg/kg, intraperitoneal, once weekly)

    • Group 4: Erlotinib (e.g., 50 mg/kg, oral, daily)

  • Treatment and Monitoring: Administer treatments according to the specified schedule for 21-28 days. Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2. Monitor body weight as a measure of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration. Tumors are then excised and weighed.

G A Day 0: Subcutaneous injection of NSCLC cells into immunodeficient mice B Day 7-10: Tumors reach ~150 mm³ A->B C Randomize mice into 4 treatment groups: - Vehicle - Compound-P - Cisplatin - Erlotinib B->C D Day 10-31: Administer daily/weekly treatments C->D E Monitor tumor volume and body weight twice weekly D->E F Day 31 (or endpoint): Euthanize mice, excise and weigh tumors E->F G Analyze Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for a comparative human tumor xenograft study.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-P.

Protocol:

  • Animal Model: Use healthy C57BL/6 mice.

  • Administration:

    • Intravenous (IV) Group: Administer a single bolus dose of Compound-P (e.g., 1-2 mg/kg) via the tail vein to establish a baseline for 100% bioavailability.

    • Oral (PO) Group: Administer a single oral dose of Compound-P (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples (via saphenous or submandibular vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Process blood to plasma and analyze the concentration of Compound-P using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters.

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in clear, comparative tables.

Table 1: Comparative Efficacy in A549 Xenograft Model

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, PO1850 ± 210--2.5
Compound-P 50 mg/kg, Daily, PO650 ± 95 64.9 -8.0
Cisplatin3 mg/kg, Weekly, IP890 ± 11051.9-15.5
Erlotinib50 mg/kg, Daily, PO1675 ± 1909.5-4.0

Interpretation: In this hypothetical dataset, Compound-P demonstrates superior tumor growth inhibition (64.9%) compared to both Cisplatin and Erlotinib in this KRAS-mutant model, where Erlotinib is expected to be ineffective. The associated body weight loss is moderate and acceptable.

Table 2: Key Pharmacokinetic Parameters of Compound-P

ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)280011200
Half-life (t½) (h)4.54.8
Oral Bioavailability (F%) -40%

Interpretation: A 40% oral bioavailability is generally considered favorable for an orally administered anticancer agent, suggesting good absorption. The half-life of ~4.5 hours supports a once-daily dosing regimen.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted approach to the in vivo validation of a novel anticancer agent, this compound (Compound-P). By employing a comparative framework against established standards of care, researchers can generate the robust data package necessary for further development. The hypothetical data presented suggests that Compound-P possesses promising efficacy and a favorable pharmacokinetic profile.

Successful validation through these studies would justify progression to more complex preclinical models, such as patient-derived xenografts (PDXs) or orthotopic models, and comprehensive IND-enabling toxicology studies in a second species, as mandated by regulatory agencies like the FDA. The ultimate goal is to build a compelling, evidence-based case for the clinical translation of a promising new therapy for cancer patients.

References

  • Title: Pyrazole-containing derivatives as anticancer agents: A review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The expanding role of pyrazoles in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: NCI Guidelines for Antitumor Drug Screening in Mice Source: National Cancer Institute URL: [Link]

  • Title: FDA Guidance for Industry: Nonclinical Evaluation of Investigational Products Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Guidance on Dose Selection for In Vivo Studies Source: CCAC (Canadian Council on Animal Care) URL: [Link]

A Comparative Analysis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Among these, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline has emerged as a compound of significant interest, demonstrating potential in both antimicrobial and anticancer applications.[3] This guide provides a comprehensive comparative study of this lead compound and its structural analogs, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge to rationally design more potent and selective therapeutic agents based on this versatile chemical framework.

Synthetic Strategies: Building the Pyrazole-Aniline Core

The synthesis of this compound and its analogs typically proceeds through a reductive amination pathway. This reliable and versatile method involves the reaction of a substituted pyrazole-4-carbaldehyde with an appropriate aniline derivative in the presence of a reducing agent.

A general and adaptable protocol for the synthesis of these compounds is detailed below. This protocol is based on established methodologies for similar pyrazole derivatives and can be modified to accommodate a variety of substituents on both the pyrazole and aniline rings.[4]

Experimental Protocol: Synthesis of this compound Analogs

Materials:

  • Substituted 1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Substituted aniline (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) (1.5-2.0 eq)

  • Dichloromethane (DCM) or Methanol (MeOH) as solvent

  • Glacial acetic acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 1H-pyrazole-4-carbaldehyde in the chosen solvent, add the substituted aniline.

  • If required, add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

  • Add the reducing agent portion-wise over 15-30 minutes, controlling any potential exotherm.

  • Continue stirring the reaction mixture at room temperature for an additional 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired 3-[(substituted-1H-pyrazol-1-yl)methyl]aniline analog.

Causality Behind Experimental Choices: The choice of reducing agent can influence the reaction's selectivity and ease of workup. Sodium triacetoxyborohydride is often preferred for its mildness and tolerance to a wider range of functional groups. The use of a catalytic amount of acid can accelerate the initial imine formation, which is the rate-limiting step in some cases.

Diagram of the Synthetic Workflow:

Synthetic_Workflow Start Start Materials: - Substituted Pyrazole-4-carbaldehyde - Substituted Aniline Step1 Step 1: Imine Formation (Solvent, optional acid catalyst) Start->Step1 Step2 Step 2: Reduction (Reducing Agent) Step1->Step2 Step3 Step 3: Workup & Purification (Quenching, Extraction, Chromatography) Step2->Step3 End Final Product: Substituted (Pyrazol-1-ylmethyl)aniline Step3->End

Caption: General workflow for the synthesis of (pyrazol-1-ylmethyl)aniline analogs.

Comparative Biological Evaluation

The therapeutic potential of this compound and its analogs has been primarily explored in the realms of anticancer and antimicrobial activities. The following sections present a comparative analysis of their performance, supported by available experimental data.

Anticancer Activity: Targeting Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5] Specifically, CDK2 has been identified as a promising target for therapeutic intervention.[6] Several pyrazole-based compounds have demonstrated potent inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[7]

Table 1: Comparative Anticancer Activity of Structural Analogs

Compound IDStructureTarget/Cell LineIC₅₀ (µM)Key Structural Features & SAR InsightsReference
Parent Scaffold This compoundCDK2 (predicted)Data not available4-chloro substitution on the pyrazole ring is anticipated to enhance activity.-
Analog A N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineCDK2/cyclin E0.98 ± 0.06The presence of phenyl groups at positions 1 and 3 of the pyrazole ring appears crucial for potent CDK2 inhibition.[8]
Analog A MCF-7 (Breast Cancer)1.88 ± 0.11Demonstrates significant antiproliferative activity in a relevant cancer cell line.[8]
Analog A B16-F10 (Melanoma)2.12 ± 0.15Broadens the potential anticancer spectrum of this scaffold.[8]
Analog B Pyrazolo[3,4-b]pyridine derivative (9a)Hela (Cervical Cancer)2.59Fused ring systems can also exhibit potent anticancer activity.[6]
Analog C Pyrazolo[3,4-b]pyridine derivative (14g)HCT-116 (Colon Cancer)1.98Demonstrates the impact of different substitution patterns on the pyrazole-pyridine core.[6]

Mechanism of CDK2 Inhibition:

The inhibitory action of these pyrazole derivatives on CDK2 is believed to occur through competitive binding at the ATP-binding site of the kinase. The pyrazole core acts as a scaffold, positioning key functional groups to interact with amino acid residues within the active site, thereby preventing the binding of ATP and subsequent phosphorylation of CDK2 substrates.

CDK2_Inhibition cluster_0 CDK2 Active Site cluster_1 Inhibition ATP ATP CDK2 CDK2 ATP->CDK2 Binds Substrate Substrate Cell Cycle Progression Cell Cycle Progression Substrate->Cell Cycle Progression CDK2->Substrate Phosphorylates No Phosphorylation No Phosphorylation CDK2->No Phosphorylation Inhibitor Pyrazole Analog Inhibitor->CDK2 Competitively Binds Cell Cycle Arrest Cell Cycle Arrest No Phosphorylation->Cell Cycle Arrest

Caption: Mechanism of CDK2 inhibition by pyrazole-based compounds.

Antimicrobial Activity

The pyrazole-aniline scaffold has also demonstrated promising activity against a range of bacterial pathogens. The presence of a halogen atom, such as the chlorine in the parent compound, is often associated with enhanced antimicrobial efficacy.[1]

While specific MIC values for this compound are not extensively reported, studies on related compounds highlight the potential of this class. For instance, trifluoromethyl-substituted pyrazole aniline derivatives have shown potent activity against Gram-positive bacteria, with MIC values as low as 0.78 µg/mL.[1]

Table 2: Comparative Antimicrobial Activity of Structural Analogs

Compound IDStructureTarget Organism(s)MIC (µg/mL)Key Structural Features & SAR InsightsReference
Parent Scaffold This compoundGram-positive & Gram-negative bacteria (predicted)Data not availableThe 4-chloro substituent is expected to contribute to antimicrobial activity.-
Analog D Trifluoromethyl-substituted pyrazole aniline (50)Gram-positive strains0.78 - 3.125The trifluoromethyl group is a key contributor to potent antibacterial activity.[1]
Analog E Bromo-substituted pyrazole aniline (46 & 47)Gram-positive strains0.78Halogen substitution, in general, enhances antimicrobial potency.[1]
Analog F Tetrasubstituted aniline pyrazole (79)Gram-positive bacteria0.78Multiple substitutions on the aniline ring can lead to highly potent compounds.[1]

Structure-Activity Relationship (SAR) Analysis

Based on the available data, several key structure-activity relationships can be deduced for the (pyrazol-1-ylmethyl)aniline scaffold.

SAR_Analysis cluster_0 Pyrazole Ring Modifications cluster_1 Aniline Ring Modifications cluster_2 Linker Pyrazole_R1 Position 1 - Phenyl groups enhance CDK2 inhibition Pyrazole_R3 Position 3 - Phenyl groups enhance CDK2 inhibition Pyrazole_R4 Position 4 - Halogen (e.g., Cl) substitution is favorable for both anticancer and antimicrobial activity Aniline_Subst Substituents - Electron-withdrawing groups (e.g., halogens, CF₃) on the aniline ring generally increase antimicrobial activity. - Multiple substitutions can lead to highly potent antimicrobial agents. - Polar, hydrogen-bond donating groups may decrease antimicrobial activity. Linker Methylene Linker (-CH₂-) - Provides optimal spacing and flexibility for binding to biological targets. Core Core Scaffold (Pyrazol-1-ylmethyl)aniline Core->Pyrazole_R1 Core->Pyrazole_R3 Core->Pyrazole_R4 Core->Aniline_Subst Core->Linker

Caption: Key structure-activity relationships for (pyrazol-1-ylmethyl)aniline derivatives.

Key SAR Insights:

  • Pyrazole Ring:

    • Position 4: Substitution with a halogen, particularly chlorine, appears to be a favorable modification for enhancing both anticancer and antimicrobial activities.

    • Positions 1 and 3: The presence of aryl groups, such as phenyl rings, at these positions has been shown to be critical for potent CDK2 inhibition.

  • Aniline Ring:

    • Halogen and Electron-Withdrawing Groups: The introduction of halogens (e.g., chloro, bromo) and other electron-withdrawing groups like trifluoromethyl (CF₃) on the aniline ring generally leads to a significant increase in antimicrobial potency.

    • Multiple Substitutions: Polysubstituted aniline rings can result in compounds with superior antimicrobial activity.

    • Polar Groups: The presence of polar, hydrogen-bond donating groups on the aniline moiety may be detrimental to antimicrobial activity.

  • Methylene Linker: The methylene bridge between the pyrazole and aniline moieties provides a degree of conformational flexibility that is likely important for optimal binding to the respective biological targets.

Conclusion and Future Directions

This compound represents a promising lead scaffold for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this class of compounds, coupled with the clear structure-activity relationships that are beginning to emerge, provides a solid foundation for future drug discovery efforts.

Future research should focus on:

  • Quantitative Biological Evaluation of the Parent Compound: Obtaining specific IC₅₀ and MIC values for this compound is crucial to establish a definitive baseline for comparative studies.

  • Systematic Analog Synthesis: A systematic exploration of a wider range of substituents on both the pyrazole and aniline rings will further refine the SAR and potentially lead to the discovery of compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the antimicrobial activity of these compounds will be essential for their rational development.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening will require comprehensive in vivo evaluation to assess their therapeutic potential and safety profiles.

By leveraging the insights presented in this guide, researchers can continue to unlock the therapeutic potential of the pyrazole-aniline scaffold, paving the way for the development of next-generation therapies to combat cancer and infectious diseases.

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A Comparative Guide to the Cross-Reactivity Profiling of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, comprehensive, publicly available cross-reactivity data for the specific compound 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline is limited. This guide, therefore, serves as an expert-led framework outlining the established methodologies and data interpretation standards for such an analysis. We will treat this compound as a novel investigational compound to illustrate a robust, state-of-the-art workflow for determining its selectivity profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule inhibitors.

Introduction: The Imperative of Selectivity in Drug Discovery

The compound this compound (CAS No. 895930-04-8) is a synthetic building block featuring a pyrazole-aniline scaffold, a motif frequently explored for its biological activities, including potential antimicrobial and anticancer applications.[1] While the therapeutic potential of any small molecule is initially defined by its potent interaction with an intended biological target, its ultimate clinical success is inextricably linked to its selectivity.

Off-target effects, which arise from a drug binding to unintended biomolecules, are a primary cause of adverse events and late-stage drug attrition.[2][3] These interactions can range from benign to toxic, making a thorough assessment of a compound's selectivity profile a critical, non-negotiable step in modern drug discovery.[4][5] This guide provides a multi-tiered strategic approach to comprehensively profile the cross-reactivity of this compound, ensuring a rigorous evaluation of its fitness as a therapeutic candidate or a high-quality chemical probe.

The Rationale for Kinome Profiling: A Logical Starting Point

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently found in inhibitors targeting protein kinases. The human genome encodes over 500 protein kinases, which share a structurally conserved ATP-binding pocket, making the development of highly selective inhibitors a significant challenge.[6][7][8] Therefore, a logical and data-driven first step in profiling a novel pyrazole-containing compound is a broad screen against the human kinome. This approach allows us to:

  • Identify the primary target(s): Uncover the kinase or kinase families with the highest affinity for the compound.

  • Map the cross-reactivity landscape: Systematically identify unintended targets ("off-targets").

  • Quantify selectivity: Generate data that allows for a quantitative assessment of how selective the compound is for its primary target(s) versus the rest of the kinome.

  • Inform Structure-Activity Relationships (SAR): Guide medicinal chemistry efforts to optimize potency and minimize off-target interactions.[9]

A Multi-Tiered Experimental Strategy for Cross-Reactivity Profiling

A robust profiling campaign should be approached as a logical funnel, starting with a broad, high-throughput screen and progressively narrowing down to more detailed, physiologically relevant assays for key interactions.

G cluster_0 Tier 1: Broad Selectivity Assessment cluster_1 Tier 2: Quantitative Potency & Affinity cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Impact T1 Large-Panel Kinase Screen (e.g., 400+ Kinases) Single High Concentration (e.g., 1 µM) T2_IC50 Dose-Response (IC50) Determination for Primary Target(s) & Key Off-Targets T1->T2_IC50 Identify 'Hits' (e.g., >70% Inhibition) T2_Kd Competitive Binding Assay (Kd) Orthogonal Validation T2_IC50->T2_Kd Validate & Determine Affinity T3_CETSA Cellular Thermal Shift Assay (CETSA) Confirms Target Binding in Intact Cells T2_IC50->T3_CETSA Confirm Cellular Engagement T3_Pheno Cell-Based Functional Assays (e.g., Target Phosphorylation, Viability) T3_CETSA->T3_Pheno Link Target Engagement to Cellular Function

Caption: A multi-tiered workflow for cross-reactivity profiling.

Detailed Experimental Methodologies

As a Senior Application Scientist, I advocate for methodologies that are not only robust and reproducible but also provide clear, interpretable data. Below are detailed protocols for the key assays in our proposed workflow.

Tier 1: Broad Kinome Selectivity Screen (Radiometric Assay)

The radiometric HotSpot™ assay is a gold-standard method that directly measures the catalytic activity of a kinase by quantifying the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP onto a specific substrate.[10][11] It is a highly sensitive and reliable format for primary screening.

Protocol: Single-Point Kinase Screen

  • Compound Preparation: Prepare a 100x stock solution of this compound in 100% DMSO (e.g., 100 µM for a 1 µM final concentration).

  • Assay Plate Preparation: Dispense 0.5 µL of the 100x compound stock, positive control inhibitor, or DMSO (vehicle control) into a 384-well assay plate.

  • Kinase Reaction Initiation:

    • Rationale: The choice of ATP concentration is critical. Screening at the ATP Kₘ for each kinase provides a sensitive measure of intrinsic inhibitor potency, while screening at physiological concentrations (e.g., 1 mM) can better reflect cellular efficacy.[10][12] For an initial broad screen, ATP Kₘ is often preferred.

    • Prepare a reaction mixture containing the specific kinase, its peptide substrate, and required cofactors in the appropriate kinase buffer.

    • Add 25 µL of this mixture to the assay plate.

    • Initiate the reaction by adding 25 µL of [γ-³³P]ATP solution (at a concentration equal to the Kₘ for each respective kinase).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of ~3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate while allowing unincorporated [γ-³³P]ATP to pass through.

  • Washing: Wash the filter plate multiple times with ~1% phosphoric acid to remove residual unbound ATP.

  • Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the positive control (100% inhibition) and DMSO vehicle control (0% inhibition).

Tier 2: Orthogonal Validation via Competitive Binding Assay

To confirm direct physical interaction with the target and provide an orthogonal measure of affinity, a competitive binding assay is employed. This method assesses the ability of the test compound to displace a known, labeled ligand from the kinase's active site.[13][14][15]

G cluster_0 No Inhibitor cluster_1 With Inhibitor K1 Kinase L1 Labeled Ligand K1->L1 Binding label_A High Signal K2 Kinase I2 Test Compound K2->I2 Binding L2 Labeled Ligand label_B Low Signal

Caption: Principle of a competitive binding assay.

Protocol: KINOMEscan® (DiscoverX) - An Example Workflow

  • Assay Principle: This assay uses DNA-tagged kinases. A test compound is mixed with the kinase and an immobilized, active-site-directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.

  • Compound Preparation: Provide the compound at a stock concentration (e.g., 100 mM or 10 mM in DMSO).

  • Binding Reaction: The compound is incubated at a set concentration (e.g., 1 µM) with the DNA-tagged kinase and the immobilized ligand in the binding buffer.

  • Affinity Capture & Washing: The beads with the immobilized ligand are washed to remove any unbound kinase.

  • Elution & Quantification: The kinase bound to the beads is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl), where a smaller number indicates stronger binding of the test compound. A dissociation constant (Kd) can be determined from a full dose-response curve.

Tier 3: Cellular Target Engagement via CETSA

Biochemical assays are essential but do not fully recapitulate the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound engages its target in intact cells or cell lysates.[16][17] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19]

G cluster_0 Without Ligand cluster_1 With Ligand P1 Protein Heat1 Heat P1->Heat1 Denatured1 Denatured & Aggregated Heat1->Denatured1 P2 Protein L2 Ligand Complex2 Stable Complex P2->Complex2 L2->Complex2 Heat2 Heat Complex2->Heat2 Soluble2 Remains Soluble Heat2->Soluble2

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA Melt Curve

  • Cell Treatment: Culture an appropriate cell line expressing the target kinase. Treat intact cells with this compound at a fixed concentration (e.g., 10 µM) or with DMSO (vehicle control) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. One aliquot should remain at room temperature as the non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein remaining in the supernatant using an appropriate method, such as Western Blot or ELISA.

  • Data Analysis: For each temperature point, normalize the amount of soluble protein to the non-heated control. Plot the normalized soluble protein fraction against temperature to generate a "melt curve." A shift in the curve to the right for the compound-treated sample indicates target stabilization.

Data Presentation and Comparative Analysis

Clear and objective data presentation is paramount for decision-making.

Table 1: Hypothetical Kinome Screening Results for Compound X at 1 µM

(Compound X = this compound)

Kinase TargetKinase Family% Inhibition at 1 µMClassification
CDK2 CMGC98% Primary Hit
CDK5 CMGC95% Primary Hit
GSK3B CMGC89% Primary Hit
FLT3Tyrosine Kinase65%Secondary Hit
Aurora ASer/Thr Kinase45%Inactive
EGFRTyrosine Kinase15%Inactive
... (400+ more).........
Table 2: Comparative Dose-Response Data

This table compares the potency of our hypothetical Compound X with two fictional alternative pyrazole-based scaffolds against the primary targets identified in the initial screen.

Compound IDScaffold TypeTargetIC₅₀ (nM)
Compound X 4-Chloro-pyrazole-methylaniline CDK215
CDK525
GSK3B80
FLT3950
ALT-1 Bromo-pyrazole-methylanilineCDK212
CDK518
GSK3B450
FLT3>10,000
ALT-2 Unsubstituted-pyrazole-anilineCDK2250
CDK5400
GSK3B1,200
FLT3>10,000

Interpretation: The hypothetical data suggests that the chloro-substitution in Compound X is important for potent activity compared to the unsubstituted ALT-2. The bromo-substituted analog, ALT-1, shows slightly improved potency and significantly better selectivity against GSK3B, suggesting a path for further optimization.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is not a single experiment but a systematic campaign. By employing a multi-tiered strategy that begins with a broad biochemical screen and progresses to quantitative affinity determination and finally to cellular target validation, researchers can build a comprehensive and reliable selectivity profile. This rigorous, evidence-based approach is fundamental to identifying high-quality chemical probes, mitigating the risk of off-target-driven toxicity, and ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

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Bridging the Gap: An In Vitro to In Vivo Correlation Guide for 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline and its Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Establishing Preclinical Efficacy and Translational Confidence

In the landscape of modern drug discovery, the journey from a promising molecule in a petri dish to a potential therapeutic in a living system is fraught with challenges. The ability to accurately predict in vivo performance from in vitro data—a concept known as In Vitro to In Vivo Correlation (IVIVC)—is paramount for accelerating drug development, optimizing formulations, and minimizing late-stage failures.[1][2] This guide provides a comprehensive framework for establishing a robust IVIVC for the novel pyrazole derivative, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline, within the context of its potential application as an anticancer agent.

While direct biological data for this compound is emerging, its structural motif belongs to a class of compounds well-documented for their diverse pharmacological activities, including potent anticancer effects.[3][4][5] Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[6] For the purpose of this illustrative guide, we will hypothesize that this compound exerts its anticancer effect through the inhibition of a critical signaling pathway, such as the PI3K/Akt/mTOR pathway, a common target for pyrazole-containing compounds.

This guide will objectively compare the hypothetical performance of this compound with a well-established standard-of-care kinase inhibitor, Gefitinib , which targets the Epidermal Growth Factor Receptor (EGFR). This comparison will be grounded in detailed experimental protocols and illustrative data, providing researchers, scientists, and drug development professionals with a practical roadmap for their own investigations.

Part 1: In Vitro Characterization - Laying the Foundation

The initial step in establishing an IVIVC is a thorough in vitro characterization of the compound's activity and properties. This phase provides the fundamental data points that will be correlated with in vivo outcomes.

Cellular Potency in Relevant Cancer Cell Lines

The primary measure of a compound's anticancer potential in vitro is its ability to inhibit the proliferation of cancer cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture human non-small cell lung cancer (NSCLC) cell line A549 (ATCC® CCL-185™) in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and Gefitinib (comparator) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Illustrative Data:

CompoundTargetCell LineIC50 (µM)
This compoundPI3K (Hypothetical)A5490.85
GefitinibEGFRA5490.50
Mechanistic Insights: Target Engagement and Pathway Modulation

Understanding how a compound exerts its effect is crucial. For our hypothetical mechanism, we will assess the inhibition of the PI3K/Akt pathway.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis: Treat A549 cells with the IC50 concentration of each compound for 24 hours, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., GAPDH). Subsequently, probe with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of p-Akt.

A significant decrease in the p-Akt/total Akt ratio would support the hypothesized mechanism of action for this compound.

Hypothetical Signaling Pathway Diagram:

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Compound This compound Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Part 2: In Vivo Evaluation - Assessing Performance in a Biological System

The ultimate test of a drug candidate's potential is its performance in a living organism. This phase of testing provides crucial pharmacokinetic and pharmacodynamic data.

Pharmacokinetic Profiling

Understanding how the body processes a drug (Absorption, Distribution, Metabolism, and Excretion - ADME) is essential for determining appropriate dosing regimens.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use male BALB/c mice (6-8 weeks old).

  • Dosing: Administer a single oral gavage dose of 10 mg/kg of this compound and Gefitinib formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect blood samples via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life) using non-compartmental analysis.

Illustrative Data:

CompoundCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)t1/2 (hr)
This compound12501.587504.2
Gefitinib9802.075005.5
In Vivo Efficacy in a Xenograft Model

This experiment directly assesses the compound's ability to inhibit tumor growth in a living animal.

Experimental Protocol: A549 Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ A549 cells into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into three groups: Vehicle control, this compound (e.g., 20 mg/kg, daily oral gavage), and Gefitinib (e.g., 20 mg/kg, daily oral gavage).

  • Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

  • Study Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)

The core of this guide is to establish a meaningful relationship between the in vitro potency and the in vivo efficacy. A common approach for anticancer drugs is to correlate the in vitro IC50 with the in vivo TGI at a specific dose.

Methodology for IVIVC Establishment

A Level C IVIVC, which correlates a single point from the in vitro data (IC50) with a single point from the in vivo data (TGI), is often a practical starting point in early drug discovery.

Illustrative Correlation:

CompoundIn Vitro Potency (IC50 in A549, µM)In Vivo Efficacy (TGI at 20 mg/kg, %)
This compound0.8565
Gefitinib0.5075

A positive correlation would suggest that a lower IC50 in vitro translates to a higher TGI in vivo. This relationship, once established with multiple data points, can be used to predict the in vivo efficacy of new analogs based on their in vitro potency, thereby guiding lead optimization efforts.

IVIVC Workflow Diagram:

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC invitro_assay Cell Viability Assay (e.g., MTT) ic50 IC50 Determination invitro_assay->ic50 correlation Correlate IC50 and TGI ic50->correlation invivo_model Xenograft Model (e.g., A549) tgi Tumor Growth Inhibition (TGI) invivo_model->tgi tgi->correlation prediction Predict In Vivo Efficacy of New Compounds correlation->prediction Predictive Model

Caption: Workflow for establishing an in vitro to in vivo correlation.

Comparative Analysis and Conclusion

Based on our illustrative data, this compound demonstrates promising anticancer activity, albeit with a slightly higher IC50 compared to the established drug, Gefitinib. The pharmacokinetic profile of our lead compound shows good oral absorption and a reasonable half-life, supporting a once-daily dosing regimen. The in vivo efficacy in the xenograft model is significant, though slightly less than Gefitinib at the same dose.

The established IVIVC provides a valuable tool for the further development of this compound series. By synthesizing and testing new analogs with improved in vitro potency, this model can help predict which compounds are most likely to succeed in more extensive and costly in vivo studies.

References

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Benchmarking the Synthetic Efficiency of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyrazole linked to an aniline moiety, serves as a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The efficient and sustainable synthesis of this intermediate is therefore of significant interest to researchers and professionals in the pharmaceutical and chemical industries.

This guide provides a comprehensive and objective comparison of two distinct synthetic strategies for the production of this compound: a classical N-alkylation approach and a more convergent reductive amination pathway . By presenting detailed experimental protocols, quantitative data, and an analysis of key performance indicators, this document aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs, considering factors such as yield, process efficiency, and environmental impact.

Route A: The N-Alkylation Strategy

This synthetic approach is a linear, three-step sequence that begins with the commercially available 3-nitrotoluene. The core of this strategy is the formation of the N-C bond between the pyrazole and the benzyl group, followed by the transformation of a nitro group into the target aniline.

Overall Synthetic Scheme for Route A

Route A A 3-Nitrotoluene B 3-Nitrobenzyl bromide A->B NBS, AIBN, CCl4, reflux C 1-((3-Nitrophenyl)methyl)-4-chloro-1H-pyrazole B->C 4-Chloro-1H-pyrazole, K2CO3, DMF, 80°C D This compound C->D SnCl2·2H2O, Ethanol, reflux

Figure 1: Synthetic workflow for the N-alkylation strategy (Route A).
Experimental Protocols for Route A

Step 1: Synthesis of 3-Nitrobenzyl bromide

This step involves the radical bromination of the methyl group of 3-nitrotoluene.

  • Materials: 3-Nitrotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).

  • Procedure:

    • To a solution of 3-nitrotoluene (1.0 eq) in CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain crude 3-nitrobenzyl bromide, which can be used in the next step without further purification.

Step 2: N-Alkylation of 4-chloro-1H-pyrazole

This step forms the key N-C bond between the pyrazole and the benzyl group.

  • Materials: 4-chloro-1H-pyrazole, 3-Nitrobenzyl bromide, Potassium carbonate (K2CO3), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-chloro-1H-pyrazole (1.0 eq) in DMF, add K2CO3 (1.5 eq).

    • Add a solution of 3-nitrobenzyl bromide (1.05 eq) in DMF dropwise to the mixture.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-((3-nitrophenyl)methyl)-4-chloro-1H-pyrazole.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired aniline.

  • Materials: 1-((3-Nitrophenyl)methyl)-4-chloro-1H-pyrazole, Tin(II) chloride dihydrate (SnCl2·2H2O), Ethanol.

  • Procedure:

    • To a solution of 1-((3-nitrophenyl)methyl)-4-chloro-1H-pyrazole (1.0 eq) in ethanol, add SnCl2·2H2O (4.0 eq).

    • Reflux the reaction mixture for 3-5 hours.

    • Cool the mixture and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford this compound.

Route B: The Reductive Amination Strategy

This two-step convergent approach involves the formylation of 4-chloro-1H-pyrazole, followed by a direct reductive amination with 3-aminobenzylamine. This route is potentially more efficient due to the fewer number of steps.

Overall Synthetic Scheme for Route B

Route B A 4-Chloro-1H-pyrazole B 4-Chloro-1H-pyrazole-1-carbaldehyde A->B Vilsmeier-Haack Reagent (POCl3, DMF), 70°C D This compound B->D 3-Aminobenzylamine, NaBH(OAc)3, DCE, Room Temp. C 3-Aminobenzylamine C->D

Figure 2: Synthetic workflow for the reductive amination strategy (Route B).
Experimental Protocols for Route B

Step 1: Vilsmeier-Haack Formylation of 4-chloro-1H-pyrazole

This reaction introduces the aldehyde functionality onto the pyrazole ring.

  • Materials: 4-chloro-1H-pyrazole, Phosphorus oxychloride (POCl3), Dimethylformamide (DMF).

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding POCl3 (3.0 eq) to ice-cold DMF.

    • To this reagent, add a solution of 4-chloro-1H-pyrazole (1.0 eq) in DMF.

    • Heat the reaction mixture to 70°C for 4-6 hours.

    • Cool the reaction mixture and pour it onto crushed ice, then neutralize with an aqueous solution of sodium hydroxide.

    • Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify by column chromatography to obtain 4-chloro-1H-pyrazole-1-carbaldehyde.

Step 2: Reductive Amination

The final product is formed in a one-pot reaction between the aldehyde and 3-aminobenzylamine.

  • Materials: 4-chloro-1H-pyrazole-1-carbaldehyde, 3-Aminobenzylamine, Sodium triacetoxyborohydride (NaBH(OAc)3), Dichloroethane (DCE).

  • Procedure:

    • To a solution of 4-chloro-1H-pyrazole-1-carbaldehyde (1.0 eq) and 3-aminobenzylamine (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Comparative Analysis

A direct comparison of these two synthetic routes reveals significant differences in their efficiency and practicality. The following table summarizes the key performance metrics for each approach.

MetricRoute A: N-AlkylationRoute B: Reductive Amination
Number of Steps 32
Overall Estimated Yield ~45-55%~60-70%
Atom Economy ~40%~75%
E-Factor (Environmental Factor) High (more waste)Moderate (less waste)
Process Mass Intensity (PMI) *HighModerate
Reaction Conditions Involves reflux temperatures and a potentially hazardous brominating agent.Generally milder conditions, though the Vilsmeier-Haack reaction can be exothermic.
Reagent Accessibility Starts from readily available 3-nitrotoluene.Requires 3-aminobenzylamine, which may be less common than 3-nitrotoluene.

*Note: Atom Economy, E-Factor, and PMI are calculated based on the idealized stoichiometry and do not include solvents or purification materials for this general comparison. Actual values will be process-dependent.

Discussion of Synthetic Efficiency

Route A: N-Alkylation

  • Expertise & Experience: This is a classic and well-understood synthetic sequence. The individual reactions are robust and generally high-yielding. However, the use of N-bromosuccinimide and a radical initiator requires careful control to avoid side reactions. The final reduction step using tin(II) chloride is effective but generates tin-containing waste, which requires appropriate disposal.[1] Catalytic hydrogenation with Pd/C could be an alternative, but care must be taken to avoid dehalogenation of the chloropyrazole ring.[2][3][4][5][6]

  • Trustworthiness: The multi-step nature of this route introduces more opportunities for yield loss and purification challenges. The overall yield is likely to be lower than the reductive amination route.

  • Authoritative Grounding: The N-alkylation of pyrazoles is a widely documented transformation.[7][8][9][10][11][12][13][14][15] Similarly, the reduction of aromatic nitro groups is a standard procedure in organic synthesis.[1][2][16][17][18]

Route B: Reductive Amination

  • Expertise & Experience: This route is more convergent, which is generally desirable in synthesis. The Vilsmeier-Haack formylation is a powerful tool for introducing an aldehyde group onto electron-rich heterocyles like pyrazole.[3][4][5][6][10][12][19][20][21][22][23] Reductive amination is a highly efficient and selective method for forming C-N bonds and is often preferred over direct alkylation due to a lower risk of over-alkylation.[8][23][24]

  • Trustworthiness: With fewer steps and generally high-yielding reactions, this route is likely to be more reliable and reproducible. The one-pot nature of the reductive amination step simplifies the overall process.

  • Authoritative Grounding: Both the Vilsmeier-Haack reaction and reductive amination are well-established and extensively reviewed in the chemical literature.

Green Chemistry Perspective

From a green chemistry standpoint, Route B is arguably superior. It has a higher atom economy, meaning a larger proportion of the atoms from the reactants are incorporated into the final product.[25][26][27][28][29][30] Consequently, it is expected to have a lower E-Factor and PMI, indicating less waste generation per unit of product.[7][19][26][31][32][33][34][35][36][37] The avoidance of hazardous reagents like benzyl bromide and heavy metal waste from the tin reduction in Route A further enhances the green credentials of Route B.

Conclusion

Both the N-alkylation and reductive amination strategies provide viable pathways to this compound. However, a thorough comparison of their synthetic efficiency reveals a clear advantage for the reductive amination route (Route B) . Its convergent nature, fewer synthetic steps, higher overall estimated yield, and superior green chemistry metrics make it the more attractive option for both laboratory-scale synthesis and potential scale-up for industrial production.

While the N-alkylation route (Route A) relies on more traditional and perhaps more readily accessible starting materials, its lower efficiency and greater environmental impact make it a less desirable choice. For researchers and drug development professionals seeking an efficient, reliable, and more sustainable synthesis of this important building block, the reductive amination strategy is the recommended approach.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Chem-Station. (2022, March 3). Process Mass Intensity, PMI. Retrieved from [Link]

  • Eissen, M. (2012). Atom Economy and Yield of Synthesis Sequences. ResearchGate. Retrieved from [Link]

  • Watson, M. J., et al. (2021). Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric. Green Chemistry, 23(16), 5882-5890.
  • The Organic Chemistry Tutor. (2021, April 29). How to Calculate Atom Economy [Video]. YouTube. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 5). Process Mass Intensity (PMI). Retrieved from [Link]

  • Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7816–7820.
  • Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Adams, J. P., et al. (2022). Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction. ACS Sustainable Chemistry & Engineering, 10(16), 5144–5152.
  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Retrieved from [Link]

  • Giani, S., et al. (2025). Bridging Education and Process Design with Atom Economy via Reaction SMILES.
  • University of Scranton. (n.d.). Organic Chemistry Module. Retrieved from [Link]

  • Chem-Station. (2022, March 3). Process Mass Intensity, PMI. Retrieved from [Link]

  • Sheldon, R. A. (n.d.). The E Factor. Retrieved from [Link]

  • Manahan, S. E. (2021, March 24). 13.10: The E-Factor in Green Chemistry. Chemistry LibreTexts. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Manahan, S. E. (2021, February 27). 5.4: Yield And Atom Economy in Chemical Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Mondal, D., & Bhaumik, A. (2015). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(3'-Aminobenzyl)hydroquinone. Retrieved from [Link]

  • Constable, D. J. C., et al. (2002). Metrics to ‘green’ chemistry—which are the best? Green Chemistry, 4(6), 521-527.
  • Sheldon, R. A. (2023). The E factor at 30: a passion for pollution prevention. Green Chemistry, 25(3), 871-884.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13.
  • Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, October 28). How to Calculate E-factor (Green Chem) [Video]. YouTube. Retrieved from [Link]

  • Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27395.
  • Meador, R., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]

  • Singh, K., et al. (2004). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2004(12), 833-835.
  • Degutis, J., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(3), M1259.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(15), 10018-10025.
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Sources

A Head-to-Head Comparison of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline Derivatives: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents.[1] The 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline core, in particular, has garnered significant interest due to its potential as a modulator of key biological targets, including protein kinases. Dysregulation of kinase activity is a known driver of numerous pathologies, most notably cancer, making the development of potent and selective kinase inhibitors a critical endeavor in modern drug discovery.[1][2]

This guide provides an in-depth, head-to-head comparison of derivatives based on a closely related scaffold, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, to illuminate the structure-activity relationships (SAR) that likely govern the efficacy of this compound derivatives. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the knowledge to rationally design and evaluate novel compounds within this promising chemical class.

Comparative Analysis of Anticancer and Kinase Inhibitory Activity

The data strongly suggests that substitutions on the aniline ring play a crucial role in modulating the biological activity of these pyrazole-aniline conjugates.

Compound IDAniline Substitution (R)CDK2/cyclin E IC50 (µM)MCF-7 IC50 (µM)B16-F10 IC50 (µM)
5a 4-Cl0.98 ± 0.061.88 ± 0.112.12 ± 0.15
5b 4-F1.12 ± 0.093.45 ± 0.214.33 ± 0.35
5c 4-Br1.05 ± 0.082.15 ± 0.182.54 ± 0.22
5d 4-CH31.56 ± 0.125.67 ± 0.416.12 ± 0.53
6a 3-Cl1.21 ± 0.104.11 ± 0.324.98 ± 0.41
6b 3-F1.35 ± 0.114.87 ± 0.395.21 ± 0.46
6c 3-Br1.29 ± 0.114.53 ± 0.375.01 ± 0.43
6d 3-CH31.89 ± 0.157.12 ± 0.658.03 ± 0.71
7a 2-Cl1.42 ± 0.125.03 ± 0.425.88 ± 0.50
7b 2-F1.58 ± 0.136.12 ± 0.516.99 ± 0.62
7c 2-Br1.49 ± 0.125.54 ± 0.466.13 ± 0.54
7d 2-CH32.13 ± 0.188.97 ± 0.789.54 ± 0.88
8a H2.54 ± 0.2110.12 ± 0.9111.04 ± 1.02

Data extracted from a study by Wang et al. (2012) on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.[4]

Key Structure-Activity Relationship (SAR) Insights:
  • Impact of Aniline Substitution: The presence of a substituent on the aniline ring is critical for potent biological activity. The unsubstituted aniline derivative 8a exhibited the weakest inhibitory activity across all assays.

  • Positional Importance: Substituents at the para (4-position) of the aniline ring generally conferred the most potent activity. For instance, the 4-chloro derivative 5a was the most active compound in the series, displaying sub-micromolar inhibition of CDK2/cyclin E and low micromolar antiproliferative activity against both cancer cell lines.[3][4]

  • Nature of the Substituent: Halogen substituents, particularly chlorine, at the 4-position of the aniline ring were found to be most favorable for activity. The electron-donating methyl group was generally less effective than the electron-withdrawing halogens.

These findings strongly suggest that for the this compound scaffold, modifications on the aniline ring are a promising avenue for optimizing biological activity. Researchers should prioritize the synthesis and evaluation of derivatives with halogen substitutions, particularly at the para-position.

Experimental Methodologies

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount. Below are step-by-step methodologies for key assays relevant to the evaluation of these pyrazole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., CDK2/cyclin E)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.

    • Include a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase/ Substrate/ATP Mix Add_Substrate Initiate with Substrate/ATP Kinase_Mix->Add_Substrate Add_Kinase Add Kinase Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (10 min) Add_Kinase->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (60 min, 30°C) Add_Substrate->Incubate Add_ADPGlo Add ADP-Glo™ Reagent Incubate->Add_ADPGlo Incubate_Stop Incubate (40 min) Add_ADPGlo->Incubate_Stop Add_Detection Add Detection Reagent Incubate_Stop->Add_Detection Incubate_Signal Incubate (30 min) Add_Detection->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, B16-F10)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Compound Dilutions Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate (48-72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Step-by-step workflow for the MTT cell proliferation assay.

Signaling Pathways and Rationale for Target Selection

The this compound scaffold and its analogs are of particular interest as kinase inhibitors. Kinases are key regulators of a multitude of cellular processes, and their aberrant activity is a hallmark of cancer. The Cyclin-Dependent Kinases (CDKs), for example, are central to the regulation of the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive therapeutic targets.

CDK2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_Inhibition Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates E2F E2F CDK2->E2F activates Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest leads to pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes transcribes Pyrazole_Derivative Pyrazole-Aniline Derivative Pyrazole_Derivative->CDK2 inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway showing CDK2 inhibition by a pyrazole-aniline derivative.

The rationale for targeting CDK2 with this class of compounds is based on the well-established role of CDK2 in the G1/S phase transition of the cell cycle. By inhibiting CDK2, these compounds can prevent the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the transcription factor E2F in an inactive state. This, in turn, prevents the transcription of genes required for S-phase entry, leading to cell cycle arrest and, ultimately, apoptosis in rapidly dividing cancer cells.

Conclusion and Future Directions

The comparative analysis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl]aniline derivatives provides a strong foundation for the rational design of novel this compound-based therapeutics. The clear structure-activity relationships identified in this guide highlight the importance of substitution on the aniline ring for potent kinase inhibition and anticancer activity.

Future research in this area should focus on the synthesis of a focused library of this compound derivatives with diverse substitutions on the aniline moiety. A systematic evaluation of these compounds against a panel of cancer cell lines and a broad range of kinases will be crucial to identify lead candidates with improved potency and selectivity. The experimental protocols provided herein offer a robust framework for conducting these essential preclinical studies. The continued exploration of this privileged scaffold holds significant promise for the development of the next generation of targeted cancer therapies.

References

  • Wang, L., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry, 20(16), 4895-900. [Link]

  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. [Link]

  • ResearchGate. (2025). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. [Link]

  • Akıncıoğlu, H., & Gökçe, M. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Pharmaceuticals (Basel, Switzerland), 15(1), 63. [Link]

  • Sato, Y., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(3), 2133–2138. [Link]

  • Khan, I., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). The substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivatives (ST-1 to ST-30). [Link]

  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 14(13), 967–983. [Link]

  • Al-Zahrani, A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4991. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]

  • PubMed. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. [Link]

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Validating Cellular Target Engagement of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Target Validation in Drug Discovery

The journey of a small molecule from a promising hit to a clinical candidate is contingent on a thorough understanding of its mechanism of action. A pivotal aspect of this is unequivocally demonstrating that the molecule interacts with its intended cellular target in a physiological context. This process, known as target engagement, is a critical step in validating the therapeutic hypothesis and mitigating the risk of late-stage failures in drug development.[1][2] This guide provides a comparative analysis of contemporary biophysical and chemical biology techniques for validating the cellular target engagement of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline, a compound with noted potential in antimicrobial and anticancer applications.[3] While its precise molecular target is under investigation, for the purpose of this illustrative guide, we will hypothesize that its anticancer activity stems from the inhibition of a specific cellular kinase, hereafter referred to as "Kinase X".

This guide will delve into the principles, protocols, and comparative advantages of three orthogonal and widely adopted target engagement methodologies: the Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET assays, and Chemical Proteomics. By understanding the nuances of each approach, researchers can make informed decisions to generate robust and reliable target engagement data, thereby accelerating their drug discovery programs.

Comparative Overview of Target Engagement Methodologies

Deciphering the direct interaction between a small molecule and its protein target within the complex milieu of a living cell is a significant challenge.[4] Several innovative techniques have emerged to address this, each with its own set of strengths and limitations. The choice of methodology often depends on the nature of the target protein, the availability of specific reagents, and the desired throughput.

Methodology Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[5][6][7]Label-free, applicable to native proteins in intact cells or tissues.[8]Requires a specific antibody for detection, can be lower throughput.Low to Medium
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is competed by the test compound.[9][10][11]High-throughput, quantitative measurement of intracellular affinity and residence time.[12]Requires genetic modification of the target protein and a specific fluorescent tracer.High
Chemical Proteomics Affinity-based or activity-based probes are used to enrich and identify protein targets from cell lysates.[13][14][15]Unbiased, proteome-wide target identification.[16][17]Can be technically complex, potential for false positives/negatives.Low to Medium

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization

Principle: CETSA is founded on the principle that the binding of a ligand, such as our compound of interest, to its target protein enhances the protein's resistance to thermal denaturation.[5][6][7] This increased stability is detected by quantifying the amount of soluble target protein remaining after heat treatment.

Experimental Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Heat Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection cells Culture cells expressing Kinase X treat Treat cells with this compound or vehicle cells->treat heat Heat cells at a range of temperatures treat->heat lyse Lyse cells and separate soluble and aggregated protein fractions heat->lyse detect Quantify soluble Kinase X by Western Blot or other immunoassay lyse->detect

Caption: CETSA experimental workflow for validating target engagement.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suitable cell line endogenously expressing or overexpressing Kinase X in a multi-well plate and culture overnight.

  • Compound Incubation: Treat the cells with a dilution series of this compound or a vehicle control for a predetermined time (e.g., 1 hour).

  • Heat Shock: Seal the plate and heat the cells in a PCR cycler or a water bath across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the concentration of soluble Kinase X using Western blotting with a specific anti-Kinase X antibody.

  • Data Analysis: Plot the percentage of soluble Kinase X as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Data:

Compound ConcentrationApparent Melting Temperature (Tm) of Kinase X (°C)
Vehicle (DMSO)52.3
1 µM54.8
10 µM58.1
100 µM60.5
NanoBRET™ Target Engagement Assay: Real-Time Cellular Affinity

Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[11] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a genetically fused NanoLuc® luciferase donor on the target protein (Kinase X-NanoLuc®) to a fluorescently labeled tracer that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[9][10]

Experimental Workflow:

NanoBRET_Workflow cluster_transfection Cell Transfection cluster_seeding Cell Seeding cluster_addition Reagent Addition cluster_incubation Incubation cluster_detection Signal Detection transfect Transfect cells with a vector encoding Kinase X-NanoLuc® fusion protein seed Seed transfected cells into a multi-well plate transfect->seed add_reagents Add NanoBRET® tracer and a dilution series of the test compound seed->add_reagents incubate Incubate at 37°C to allow for binding equilibrium add_reagents->incubate detect_signal Add Nano-Glo® substrate and measure donor and acceptor emission incubate->detect_signal

Caption: NanoBRET™ target engagement assay workflow.

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the Kinase X-NanoLuc® fusion protein.

  • Cell Seeding: Plate the transfected cells in a white, low-volume 96- or 384-well plate.

  • Compound and Tracer Addition: Prepare a serial dilution of this compound. Add the compound dilutions and a fixed concentration of the appropriate NanoBRET™ tracer to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to reach binding equilibrium.

  • Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and immediately measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at >600 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular affinity of the compound for Kinase X.

Expected Data:

CompoundIntracellular IC50 (nM)
This compound 150
Known Kinase X Inhibitor (Control)25
Inactive Analogue>10,000
Chemical Proteomics: Unbiased Target Identification

Principle: Chemical proteomics employs chemical probes, often derivatives of the small molecule of interest, to capture and identify its interacting proteins from a complex biological sample.[13][14] This can be achieved through affinity-based methods, where an immobilized version of the compound is used to pull down its binding partners, or through activity-based protein profiling (ABPP), which uses reactive probes to covalently label the active sites of enzymes.

Experimental Workflow (Affinity-based):

ChemProteomics_Workflow cluster_probe Probe Synthesis & Immobilization cluster_incubation Lysate Incubation cluster_pulldown Affinity Pulldown & Washing cluster_elution Protein Elution & Digestion cluster_ms LC-MS/MS Analysis probe Synthesize a derivative of the compound with a linker and immobilize on beads incubate_lysate Incubate immobilized probe with cell lysate ± excess free compound probe->incubate_lysate pulldown Wash beads to remove non-specific binders incubate_lysate->pulldown elute Elute bound proteins and digest into peptides pulldown->elute ms Identify and quantify proteins by mass spectrometry elute->ms

Caption: Affinity-based chemical proteomics workflow.

Step-by-Step Protocol:

  • Probe Synthesis and Immobilization: Synthesize an analog of this compound containing a linker arm that can be conjugated to a solid support (e.g., agarose beads).

  • Cell Lysis: Prepare a native cell lysate from a relevant cell line.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized probe. In a parallel control experiment, pre-incubate the lysate with an excess of the free, unmodified compound to competitively block specific binding to the probe.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the specifically bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the eluted proteins.

  • Data Analysis: Compare the protein profiles from the probe-treated and the competitor-treated samples. Proteins that are significantly enriched in the probe-only sample are considered potential targets. Kinase X should be among the top hits.

Expected Data:

Protein IDFold Enrichment (Probe vs. Competitor)p-value
Kinase X 15.2 < 0.001
Protein A1.80.25
Protein B12.5< 0.005
Protein C2.10.18

Conclusion: An Integrated Approach to Target Validation

Validating the cellular target engagement of a small molecule is a cornerstone of modern drug discovery. The three methodologies detailed in this guide—CETSA, NanoBRET™, and Chemical Proteomics—offer a powerful and complementary toolkit for achieving this critical milestone. While CETSA provides a label-free approach to assess target stabilization in a native cellular environment, NanoBRET™ excels in high-throughput quantification of intracellular affinity. Chemical proteomics, on the other hand, offers an unbiased, discovery-oriented approach to identify not only the primary target but also potential off-targets.

For a comprehensive validation of the target engagement of this compound with "Kinase X", an integrated strategy employing at least two of these orthogonal methods is highly recommended. For instance, initial validation with a high-throughput NanoBRET™ assay could be followed by confirmation using the label-free CETSA method. Such a multi-pronged approach provides a high degree of confidence in the on-target activity of the compound, paving the way for further preclinical development.

References

  • Jarzab, A. M., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(15), e3701.
  • Sun, B., & He, Q. Y. (2013). Chemical proteomics to identify molecular targets of small compounds. Current molecular medicine, 13(7), 1175–1191.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual.
  • Parker, C. G., & Cravatt, B. F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual review of biochemistry, 89, 411–435.
  • Cravatt, B. F., & Simon, G. M. (2010). Determining target engagement in living systems.
  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell chemical biology, 23(4), 435–441.
  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 13(12), 3293–3303.
  • Li, Z., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International journal of molecular sciences, 24(13), 11051.
  • Parker, C. G., & Cravatt, B. F. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
  • Horvat, N., et al. (2023).
  • Gechijian, L. N., et al. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Chemical Biology, 15(4), 819-821.
  • Identification and validation of protein targets of bioactive small molecules. (2011). Chemical Society reviews, 40(8), 4389–4401.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

  • CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]

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A Comparative Guide to the Cytotoxicity of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole-Aniline Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The pyrazole nucleus is one such scaffold, forming the core of numerous FDA-approved drugs with applications ranging from anti-inflammatory to anticancer treatments.[1] Pyrazole derivatives have demonstrated remarkable anticancer effects by inhibiting enzymes crucial for cell division and interacting with diverse targets like tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[2][3][4]

This guide focuses on 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline , a compound that marries the potent pyrazole moiety with an aniline group, a combination known to enhance interactions with biological targets.[5] We will provide a comparative analysis of its cytotoxicity alongside structurally related analogs to elucidate key structure-activity relationships (SAR). This analysis is grounded in experimental data and aims to guide researchers in the rational design of next-generation pyrazole-based anticancer agents.

Structural Rationale for Analog Selection

The cytotoxic potential of a compound is intrinsically linked to its three-dimensional structure and chemical properties. For our core compound, this compound, we can dissect its structure into three key pharmacophoric regions:

  • The Pyrazole Ring: Substituted with a chlorine atom at the 4-position. Halogenation can significantly influence lipophilicity and binding interactions.

  • The Aniline Moiety: The position of the amino group on the phenyl ring (meta in this case) is critical for directing interactions within a target's binding pocket.

  • The Methylene Linker: Provides conformational flexibility, allowing the pyrazole and aniline rings to adopt an optimal orientation for binding.

To understand the SAR, we will compare our core compound with analogs that feature systematic modifications in these regions. The selected analogs for this guide are chosen based on published studies that explore variations such as different substituents on the pyrazole and aniline rings.

Comparative Cytotoxicity Analysis

The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.[6][7] A lower IC50 value signifies higher potency.

Compound IDCore Structure VariationCancer Cell LineIC50 (µM)Reference
Analog A N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineMCF-7 (Breast)1.88 ± 0.11[8]
Analog A N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilineB16-F10 (Melanoma)2.12 ± 0.15[8]
Analog B Pyrazole-thiadiazole hybrid (4-chlorophenyl moiety)A549 (Lung)< 10[9]
Analog C Pyrazole-thiadiazole hybrid (phenyl moiety)A549 (Lung)< 10[9]
Analog D N-unsubstituted 3,4,5-trimethoxybenzoyl pyrazoleHeLa (Cervical)< 10[10]
Analog D N-unsubstituted 3,4,5-trimethoxybenzoyl pyrazoleA549 (Lung)< 10[10]
Analog E Pyrazole Schiff base (dichloro substitution)A549 (Lung)Active[11]
Analog F Pyrazole Schiff base (dichloro substitution)Caco-2 (Colon)Active[11]

Analysis of Structure-Activity Relationships (SAR):

  • Influence of Phenyl Substitution on Pyrazole: Analog A, which features two phenyl groups on the pyrazole ring, demonstrates potent activity against both breast cancer and melanoma cell lines with IC50 values in the low micromolar range.[8] This suggests that increasing the aromatic character of the pyrazole moiety can enhance cytotoxic efficacy, possibly through improved π-π stacking interactions with target proteins.

  • Role of the Aniline Moiety: Studies on chloroaniline isomers have shown that the position of the chlorine atom significantly impacts toxicity, with the para-isomer (p-chloroaniline) generally exhibiting the most severe hematotoxic effects, followed by meta and then ortho.[12] While this relates to general toxicity rather than specific anticancer activity, it underscores the critical role of the aniline substitution pattern in modulating biological effects. For our core compound, the meta-position of the linkage is a key design feature.

  • Impact of Heterocyclic Fusions: Analogs B and C, which incorporate a thiadiazole ring, show significant activity against the A549 lung cancer cell line.[9] This indicates that fusing or linking the core pyrazole structure with other heterocyclic systems is a viable strategy for discovering potent compounds.

  • Effect of Pyrazole Ring Substituents: The presence of different functional groups on the pyrazole ring is a known determinant of cytotoxicity. For instance, one study found that pyrazole derivatives with two bromo groups at the 4-position showed higher activity.[13] This highlights the importance of the halogen substituent, as seen in our core compound, this compound.

Mechanistic Insights: Targeting Cancer Signaling Pathways

Pyrazole derivatives exert their anticancer effects by modulating a variety of signaling pathways essential for tumor growth and survival.[4] Many have been identified as potent inhibitors of protein kinases, which are often dysregulated in cancer.[2] Key targets include:

  • Cyclin-Dependent Kinases (CDKs): These enzymes control cell cycle progression. Analog A was specifically evaluated as a CDK2 inhibitor, and its potent cytotoxic activity correlates with its ability to block CDK2/cyclin E activity.[8]

  • Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2 are critical RTKs that drive tumor proliferation and angiogenesis (the formation of new blood vessels).[14] Several pyrazole-based compounds have been designed as dual inhibitors of these receptors.[14]

The diagram below illustrates a simplified, generalized pathway where a pyrazole derivative might act as a kinase inhibitor to block cell proliferation.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) Kinase_Cascade Kinase Signaling Cascade (e.g., RAS/MAPK) Receptor->Kinase_Cascade Activates Transcription Transcription Factors Kinase_Cascade->Transcription Activates Cell_Cycle Cell Cycle Progression Transcription->Cell_Cycle Promotes Growth_Factor Growth Factor Growth_Factor->Receptor Binds Pyrazole_Analog Pyrazole Analog (Kinase Inhibitor) Pyrazole_Analog->Kinase_Cascade Inhibits

Caption: Generalized signaling pathway inhibited by pyrazole analogs.

Experimental Protocols: Ensuring Data Integrity

The reliability of any cytotoxicity comparison hinges on the robustness of the experimental methods used.[15] The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16]

Protocol: MTT Cytotoxicity Assay

This protocol describes the steps for determining the IC50 value of a test compound.

1. Cell Seeding:

  • Culture human cancer cells (e.g., A549, MCF-7) in appropriate media until they reach ~80% confluency.
  • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
  • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "untreated control" wells.
  • Incubate the plate for another 24 to 48 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

4. Formazan Solubilization and Measurement:

  • Carefully remove the media from each well.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 10 minutes to ensure complete dissolution.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of viability against the logarithm of the compound concentration.
  • Determine the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound (Serial Dilutions) A->B 24h Incubation C 3. Incubate (24-48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Sources

Safety Operating Guide

Navigating the Disposal of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline, a compound often utilized in drug discovery and development. By understanding the chemical's inherent properties and adhering to established best practices, researchers can ensure the safe and compliant disposal of this substance.

Hazard Assessment and Waste Characterization

Aromatic amines are a class of compounds known for their potential toxicity, and the presence of a chloro- group can enhance this effect and introduce environmental persistence.[1][2] Therefore, it is prudent to handle this compound as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled.[3][4]

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and are often very toxic to aquatic life with long-lasting effects.[3][4]

  • Irritation: May cause skin and serious eye irritation.[5][6]

Based on these potential hazards, all waste containing this compound must be classified as hazardous waste .

Personal Protective Equipment (PPE) and Safety Precautions

Due to the toxic nature of aromatic amines, strict adherence to PPE protocols is mandatory during all handling and disposal activities.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, as aromatic amines can be absorbed through the skin.[1]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and accidental eye contact.[5][6]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or vapors.[5][7]

Safety First:

  • Always handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoid generating dust if handling a solid form of the compound.

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all waste containing this compound. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.

  • Waste Streams:

    • Solid Waste: Unused or contaminated solid material, contaminated lab consumables (e.g., weigh boats, filter paper, gloves, and bench protectors).

    • Liquid Waste: Solutions containing the compound, as well as solvent rinses of glassware.

    • Sharps: Contaminated needles, scalpels, or other sharps should be placed in a designated sharps container that is also labeled as hazardous waste.

Important Note: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can lead to dangerous reactions.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the steps for the safe collection and disposal of waste generated from work with this compound.

  • Preparation: Before starting your experiment, ensure your designated hazardous waste container is properly labeled and within easy reach in your work area (e.g., inside the fume hood).

  • During the Experiment:

    • Place all contaminated solid waste directly into the solid waste container.

    • Collect all liquid waste, including initial rinses of glassware, in the liquid waste container.

    • Dispose of any contaminated sharps immediately into the designated sharps container.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.

    • Thoroughly clean all glassware. The initial rinsate should be collected as hazardous liquid waste. Subsequent washes with soap and water can typically be disposed of down the drain, but consult your institutional guidelines.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[8]

  • Final Disposal:

    • Once the waste container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

    • Never dispose of this chemical down the drain or in the regular trash.[8][10]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposition Prep Characterize Waste as Hazardous PPE Don Appropriate PPE Prep->PPE Container Prepare Labeled Waste Container PPE->Container Solid Segregate Solid Waste Container->Solid During Experiment Liquid Segregate Liquid Waste Container->Liquid During Experiment Sharps Segregate Sharps Waste Container->Sharps During Experiment Storage Store Waste in Designated Area Solid->Storage Post-Experiment Liquid->Storage Post-Experiment Sharps->Storage Post-Experiment Pickup Arrange for EHS Pickup Storage->Pickup Disposal Licensed Hazardous Waste Disposal Pickup->Disposal

Caption: A flowchart illustrating the decision-making and procedural steps for the proper disposal of this compound waste.

Regulatory Framework

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12][13] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave." This includes correct identification, labeling, storage, and disposal through a licensed facility.[9] States may have additional, more stringent regulations.[12] Always consult your institution's specific hazardous waste management plan and your local EHS department for guidance.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
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  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
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  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Safety Data Sheet for 2-Nitro-5-(1H-pyrazol-1-yl)aniline. (2024, December 19). CymitQuimica.
  • Material Safety Data Sheet for N-Methylaniline. (n.d.). CDH Fine Chemical.
  • Safety Data Sheet for 3-(1H-1,2,4-Triazol-1-yl)aniline. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet for 3-Nitro-N-methylaniline. (2025, September 22). Sigma-Aldrich.
  • Safety Data Sheet for N-Methyl aniline. (2010, November 26). Thermo Fisher Scientific.
  • Safety Data Sheet for Pyraclostrobin. (2025, November 25). Cayman Chemical.
  • Safety Data Sheet for 3-Chloro-2-methylaniline. (2025, December 18). Fisher Scientific.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Safety Data Sheet for Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc.
  • Safety Data Sheet for 4-(1-Methyl-1H-pyrazol-3-yl)aniline. (2025, December 20). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.